molecular formula C9H10N2O2 B2453704 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid CAS No. 1700148-27-1

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Número de catálogo: B2453704
Número CAS: 1700148-27-1
Peso molecular: 178.191
Clave InChI: SOCFNDRIGGUBSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-4-10-8(6-2-3-6)11-7(5)9(12)13/h4,6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFNDRIGGUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details the most scientifically sound and practical methodologies for its preparation, focusing on a robust two-step approach: the cyclocondensation of cyclopropanecarboximidamide with a suitable β-ketoester to form the pyrimidine core, followed by the hydrolysis of the resulting ester to the target carboxylic acid. This document provides in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of key reaction parameters, designed to empower researchers in the efficient and reliable synthesis of this valuable molecule.

Introduction

Pyrimidine-4-carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring, coupled with the diverse functionalities that can be introduced at various positions, make these scaffolds highly valuable in the design of novel therapeutic agents. The title compound, 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid, incorporates a cyclopropyl group at the 2-position and a methyl group at the 5-position, structural motifs known to influence metabolic stability, potency, and selectivity in drug candidates. A reliable and scalable synthesis of this molecule is therefore of paramount importance for its further investigation and potential applications in drug discovery programs.

This guide will focus on a well-established and versatile approach to pyrimidine synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. This strategy offers a high degree of convergence and allows for the introduction of the desired substituents from readily available starting materials.

Core Synthesis Pathway: A Two-Step Approach

The most logical and field-proven pathway for the synthesis of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid involves a two-step sequence:

  • Step 1: Cyclocondensation to form ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

  • Step 2: Saponification of the ethyl ester to yield the final carboxylic acid.

This approach is advantageous as it allows for the purification of the intermediate ester, which is often more straightforward than the purification of the final carboxylic acid, leading to a higher overall purity of the target compound.

Part 1: Synthesis of Key Precursors

The success of the overall synthesis hinges on the availability and purity of the starting materials. This section details the preparation of the two key precursors required for the cyclocondensation reaction.

Cyclopropanecarboximidamide Hydrochloride

Cyclopropanecarboximidamide, the amidine component, provides the C2-cyclopropyl moiety of the target pyrimidine. It is typically prepared from the corresponding nitrile and used as its more stable hydrochloride salt.[1][2]

Reaction Scheme:

Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarboximidamide_HCl Cyclopropanecarboximidamide_HCl Cyclopropanecarbonitrile->Cyclopropanecarboximidamide_HCl 1. HCl, EtOH 2. NH3

Caption: Synthesis of Cyclopropanecarboximidamide Hydrochloride.

Experimental Protocol:

  • A solution of cyclopropanecarbonitrile in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C.

  • The reaction mixture is stirred at room temperature until the formation of the imidate hydrochloride is complete (typically monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure, and the residue is dissolved in a fresh portion of anhydrous ethanol.

  • The solution is cooled to 0 °C and saturated with ammonia gas.

  • The reaction mixture is stirred at room temperature overnight.

  • The resulting precipitate of ammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield cyclopropanecarboximidamide hydrochloride as a solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imidate.

  • The hydrochloride salt of the amidine is prepared to improve its stability and handling properties.

Diethyl 2-acetyl-2-methylmalonate

This β-ketoester provides the C4, C5, C6, and the carboxylic acid precursor moiety of the pyrimidine ring. It can be synthesized via the methylation of diethyl 2-acetylmalonate.

Reaction Scheme:

Diethyl_2_acetylmalonate Diethyl_2_acetylmalonate Diethyl_2_acetyl_2_methylmalonate Diethyl_2_acetyl_2_methylmalonate Diethyl_2_acetylmalonate->Diethyl_2_acetyl_2_methylmalonate 1. NaOEt, EtOH 2. CH3I

Caption: Synthesis of Diethyl 2-acetyl-2-methylmalonate.

Experimental Protocol:

  • Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Diethyl 2-acetylmalonate is added dropwise to the sodium ethoxide solution at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

  • Methyl iodide is added dropwise, and the reaction is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation to afford pure diethyl 2-acetyl-2-methylmalonate.

Causality Behind Experimental Choices:

  • Sodium ethoxide is a strong base capable of deprotonating the active methylene group of the malonate.

  • The reaction is performed under anhydrous conditions to prevent side reactions.

Part 2: Core Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

With the key precursors in hand, the synthesis of the target molecule can proceed.

Step 1: Synthesis of Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

This step involves the cyclocondensation of cyclopropanecarboximidamide hydrochloride with diethyl 2-acetyl-2-methylmalonate. This reaction is a classic example of pyrimidine synthesis.

Reaction Scheme:

Cyclopropanecarboximidamide_HCl Cyclopropanecarboximidamide Hydrochloride Ethyl_ester Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate Cyclopropanecarboximidamide_HCl->Ethyl_ester:w Diethyl_2_acetyl_2_methylmalonate Diethyl 2-acetyl-2-methylmalonate Diethyl_2_acetyl_2_methylmalonate->Ethyl_ester:w NaOEt, EtOH, Reflux

Caption: Cyclocondensation to form the pyrimidine ring.

Experimental Protocol:

  • To a solution of sodium ethoxide in anhydrous ethanol, cyclopropanecarboximidamide hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.

  • Diethyl 2-acetyl-2-methylmalonate is then added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give pure ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

Mechanistic Insights:

The reaction proceeds through a series of nucleophilic addition and condensation steps. The amidine nitrogen attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Step 2: Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Reaction Scheme:

Ethyl_ester Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate Carboxylic_acid 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid Ethyl_ester->Carboxylic_acid 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol:

  • Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the hydroxide salt.

  • Acidification is necessary to protonate the carboxylate and precipitate the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acidC9H10N2O2178.191700148-27-1
Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylateC11H14N2O2206.24Not available
Cyclopropanecarboximidamide hydrochlorideC4H9ClN2120.5857297-29-7
Diethyl 2-acetyl-2-methylmalonateC10H16O5216.23607-98-7

Conclusion

The synthesis of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid can be reliably achieved through a robust and well-precedented two-step synthetic sequence. The key transformation is the cyclocondensation of cyclopropanecarboximidamide with diethyl 2-acetyl-2-methylmalonate to construct the core pyrimidine ring, followed by a straightforward saponification. The methodologies and protocols detailed in this guide are based on established principles of organic synthesis and provide a solid foundation for researchers to produce this valuable compound for further studies in drug discovery and development. Careful control of reaction conditions and purification of intermediates are key to obtaining the target molecule in high yield and purity.

References

  • Google Patents. Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. EP1760066A2.
  • Google Patents.
  • PubChem. Synthesis of 2,4-pyrimidinediamines. Patent US-8299242-B2. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353.
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • CAS Common Chemistry. Cyclopropanecarboximidamide, hydrochloride (1:1). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (CAS: 1700148-27-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data, this document integrates known information with well-established theoretical predictions and detailed, field-proven experimental protocols. This approach provides a robust framework for researchers to understand, handle, and further investigate this molecule.

The structure of this guide is designed to logically flow from fundamental molecular attributes to key physicochemical parameters that govern the behavior of a compound in a biological system. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles at play.

Molecular Identity and Structural Features

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a core scaffold in many biologically active molecules, including nucleic acids.[1] The substituents—a cyclopropyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position—are expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic profile.

PropertyValueSource
CAS Number 1700148-27-1[2][3]
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight 178.19 g/mol [2][4]
SMILES O=C(O)C1=NC(=NC=C1C)C2CC2[2]

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the carbonyl oxygen) suggests the potential for significant intermolecular interactions, which will impact properties like melting point and solubility.[2] The cyclopropyl group introduces a degree of lipophilicity and conformational rigidity.

Molecular Structure Diagram

Caption: 2D structure of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Predicted and Estimated Physicochemical Properties

Due to the lack of published experimental data, the following table summarizes computationally predicted and estimated values for key physicochemical properties. These values provide a useful starting point for experimental design.

PropertyPredicted/Estimated ValueMethod/RationaleSource
logP 1.36Computational (ChemScene)[2]
Topological Polar Surface Area (TPSA) 63.08 ŲComputational (ChemScene)[2]
pKa (acidic) ~3.5 - 4.5Estimation based on similar pyrimidine carboxylic acids and the electron-withdrawing nature of the pyrimidine ring.[1][5]
Melting Point Likely > 150 °CSolid at room temperature. Heterocyclic carboxylic acids often have relatively high melting points due to hydrogen bonding and crystal lattice energy.
Aqueous Solubility Poorly solubleThe presence of the lipophilic cyclopropyl and methyl groups, combined with a relatively rigid aromatic system, likely results in low aqueous solubility, which will be pH-dependent due to the carboxylic acid group.[6]

Ionization Constant (pKa)

The pKa of a molecule is a critical parameter that dictates its charge state at a given pH, which in turn influences its solubility, permeability, and target binding. 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid has a carboxylic acid group, making it an acidic compound. The pyrimidine ring itself is weakly basic.[1]

Causality Behind pKa

The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the carboxylate anion through induction. This effect is expected to make this compound more acidic (i.e., have a lower pKa) than a simple benzoic acid (pKa ~4.2).

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for the experimental determination of the pKa value.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare an aqueous solution of the compound (e.g., 1-10 mM) calibrate_ph Calibrate pH meter with standard buffers titrate Titrate with a standardized NaOH solution (e.g., 0.1 M) calibrate_ph->titrate record_data Record pH after each titrant addition titrate->record_data plot_curve Plot pH vs. volume of NaOH added record_data->plot_curve find_equivalence Determine the equivalence point (inflection point) plot_curve->find_equivalence calculate_pka pKa = pH at half-equivalence point find_equivalence->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent such as methanol or DMSO can be used, but the apparent pKa will need to be corrected back to aqueous conditions.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring and record the initial pH. Add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Causality Behind Lipophilicity

The cyclopropyl and methyl groups contribute to the lipophilicity of the molecule, while the carboxylic acid and the pyrimidine nitrogens contribute to its hydrophilicity. The predicted logP of 1.36 suggests a moderate level of lipophilicity.[2] However, at physiological pH (around 7.4), the carboxylic acid will be mostly deprotonated (ionized), which will significantly increase its aqueous solubility and decrease its apparent lipophilicity (logD < logP).

Experimental Protocol: HPLC-based logP/logD Determination

This method offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.

logP_Determination_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare solutions of reference compounds with known logP values prep_sample Prepare a solution of the test compound inject_standards Inject standards and measure retention times prep_sample->inject_standards inject_sample Inject test compound and measure retention time inject_standards->inject_sample plot_calibration Plot logP of standards vs. their retention times inject_sample->plot_calibration determine_logp Determine logP of test compound from the calibration curve plot_calibration->determine_logp

Caption: Workflow for logP determination by reverse-phase HPLC.

Step-by-Step Methodology:

  • Preparation of Standards and Sample: Prepare stock solutions of a series of reference compounds with known logP values that bracket the expected logP of the test compound. Prepare a stock solution of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

  • HPLC Conditions: Use a reverse-phase HPLC column (e.g., C18). The mobile phase should be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For logP determination, the aqueous phase should be at a pH where the compound is in its neutral form (e.g., pH 2 for a carboxylic acid). For logD, use a buffer at the desired pH (e.g., pH 7.4).

  • Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record the retention times.

  • Calibration and Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Determine the logP (or logD) of the test compound by interpolating its retention time on the calibration curve.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is expected to be pH-dependent due to the ionizable carboxylic acid group.

Causality Behind Solubility

At low pH, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The presence of the cyclopropyl and methyl groups will likely limit the intrinsic solubility of the neutral form.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. The concentration at saturation is the solubility at that specific pH.

Stability

The chemical stability of a compound under various conditions is crucial for its storage, formulation, and in vivo fate. Pyrimidine derivatives are generally stable, but the specific substituents can influence their reactivity.

Potential Stability Issues
  • pH-dependent hydrolysis: While the pyrimidine ring itself is generally stable, extreme pH conditions could potentially lead to degradation over extended periods.

  • Oxidative stability: The molecule does not contain obvious functionalities that are highly susceptible to oxidation under normal conditions.

Experimental Protocol: Solution Stability Assessment

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., room temperature and 40 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.

  • Quantification: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

Spectroscopic Profile

While specific spectra for this compound are not publicly available, a predicted spectroscopic profile can be outlined based on its structural features.

¹H NMR Spectroscopy
  • Aromatic proton: A singlet for the proton at the 6-position of the pyrimidine ring.

  • Methyl protons: A singlet for the methyl group at the 5-position.

  • Cyclopropyl protons: A set of multiplets for the protons on the cyclopropyl ring.

  • Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Pyrimidine ring carbons: Four distinct signals for the carbons of the pyrimidine ring.

  • Carboxyl carbon: A signal in the downfield region (typically 160-180 ppm).

  • Methyl carbon: A signal in the upfield region.

  • Cyclopropyl carbons: Signals for the carbons of the cyclopropyl ring.

FTIR Spectroscopy
  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (alkyl and aromatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: An [M+H]⁺ ion at m/z 179.19 in positive ion mode ESI-MS, and an [M-H]⁻ ion at m/z 177.19 in negative ion mode.

  • Fragmentation: Potential fragmentation patterns could involve the loss of CO₂ from the carboxylic acid group.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is not widely available, the SDS for the related compound, 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, suggests general precautions for handling fine chemicals.[7]

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its moderate lipophilicity, coupled with the pH-dependent solubility afforded by the carboxylic acid group, provides a foundation for tuning its ADME properties. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed, actionable protocols for their experimental determination. By understanding and applying these principles, researchers can confidently advance their studies with this promising heterocyclic compound.

References

  • Chemical Substance Information. 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. [Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • A.A. AL-Amiery, A.A.H. Kadhum, and A.B. Mohamad. (2012). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. International Journal of the Physical Sciences, 7(20), 2748-2752.
  • PubChem. 4-Pyrimidinecarboxylic acid. [Link]

  • Chemspace. 2-(cyclopropylmethoxy)-4-methylpyrimidine-5-carboxylic acid. [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 66(8), 819-830.
  • Tsolaki, E., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(11), 1460.
  • Perlovich, G. L. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 14(9), 896.
  • Sharma, S., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.
  • Uglješ, A., et al. (2021).
  • Singh, S., et al. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2433(1), 020001.
  • Patel, K. D., et al. (2015). IR, NMR spectral data of pyrimidine derivatives.
  • Al-Masoudi, N. A., et al. (2024).
  • Mariella, R. P., Peterson, L. F. A., & Ferris, R. C. (1956). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 78(15), 3845-3846.
  • Omni Calculator. (2024, April 10). pKa Calculator. [Link]

  • ChemAxon. logP and logD calculations. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure, 1268, 133688.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Reddit. (2012, January 28). Is there a way to get the pKa of a molecule if I know the pKa of it's functional groups? r/chemistry.
  • Adebayo, J. O., & Akintayo, C. O. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Adebayo, J. O., & Akintayo, C. O. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11625-11669.
  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Journal of medicinal chemistry, 38(25), 4929-4936.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug development, understanding the three-dimensional atomic structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a fundamental necessity.[1] The crystal structure governs critical physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[2][3] For a novel compound like 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a heterocyclic molecule with potential as a scaffold in medicinal chemistry, a thorough solid-state characterization is the bedrock upon which successful formulation and therapeutic efficacy are built.

This guide provides an in-depth, experience-driven methodology for the comprehensive crystal structure analysis of this target compound. As no public crystal structure currently exists for this specific molecule, this document serves as a practical whitepaper for researchers and drug development professionals, outlining the logical flow from material acquisition to a fully validated, publication-ready crystal structure. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and scientifically sound analytical cascade.

Part 1: Foundational Analysis - Characterizing the Bulk Material

Before the pursuit of a single crystal can begin, it is imperative to characterize the bulk powder of the synthesized 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This foundational step validates the material's identity, purity, and initial solid-state properties, forming a baseline for all subsequent analyses.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable technique for the initial solid-state characterization of a crystalline compound.[4] It provides a unique "fingerprint" of the crystalline phase (or phases) present in the bulk sample.[5]

Causality: A sharp, well-defined PXRD pattern confirms the crystalline nature of the bulk material. The absence of a broad, underlying "halo" indicates a low level of amorphous content. Furthermore, this initial pattern is the reference against which all future batches and crystalline forms (polymorphs) will be compared, ensuring consistency throughout the development lifecycle.[6][7]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind approximately 10-20 mg of the compound using an agate mortar and pestle to ensure a degree of particle size homogeneity and to minimize preferred orientation effects.

  • Mounting: Pack the powder into a low-background sample holder, using a flat surface (like a glass slide) to create a smooth, level surface flush with the holder's rim.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step. A slow scan rate is crucial for obtaining high-quality data for a novel compound.

  • Data Analysis: Process the raw data to identify peak positions and relative intensities. This pattern becomes the reference fingerprint for this crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior and stability of the compound.[8][9]

Causality: TGA measures mass loss as a function of temperature, identifying the presence of bound solvents or hydrates and determining the onset of thermal decomposition.[10] DSC measures the heat flow into or out of a sample during a temperature change, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[11] A sharp melting peak on a DSC thermogram, corresponding to no prior mass loss on the TGA curve, is a strong indicator of a pure, anhydrous crystalline substance.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. For TGA, a ceramic pan may be used.

  • TGA Analysis: Place the sample in the TGA furnace. Heat under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to a temperature beyond any expected transitions (e.g., 350 °C) at a heating rate of 10 °C/min.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) to identify the melting point and any other thermal events.

Analytical Technique Parameter Measured Key Insights for the Target Compound
PXRD X-ray diffraction angle (2θ) vs. IntensityConfirms crystallinity; provides a unique "fingerprint" for the solid form.[4]
TGA Mass vs. TemperatureDetermines thermal stability and presence of solvates/hydrates.[10]
DSC Heat Flow vs. TemperatureIdentifies melting point, purity, and potential polymorphic transitions.[11]

Part 2: The Pursuit of a Single Crystal

With the bulk material characterized, the next critical phase is growing a high-quality single crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD). This is often the most challenging, iterative part of the process, relying on both scientific principles and empirical skill.[12] The goal is to create a state of supersaturation from which a single, defect-free crystal can nucleate and grow slowly.[2]

Crystallization Methodologies

Several techniques can be employed, and often a parallel screening approach is most efficient.[13]

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. This is the most common and straightforward method.[14]

  • Anti-Solvent Vapor Diffusion: The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[14]

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. This is effective for compounds with a steep solubility-temperature gradient.[15]

Causality: The choice of solvent is paramount. The ideal solvent will dissolve a moderate amount of the compound and have a suitable vapor pressure for the chosen technique. For 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, which possesses both hydrogen bond donors (carboxylic acid -OH) and acceptors (pyrimidine nitrogens, carbonyl oxygen), solvents like ethanol, methanol, acetone, acetonitrile, and ethyl acetate are excellent starting points. A screening of various solvents and solvent mixtures is highly recommended.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water).

  • Setup: In a clean 1-dram vial, dissolve 10-20 mg of the compound in a minimal amount of the best "good" solvent.

  • Execution:

    • For Slow Evaporation: Cover the vial with paraffin film and pierce it with 1-3 small holes using a needle.

    • For Vapor Diffusion: Place the open vial inside a 20 mL scintillation vial containing 2-3 mL of an anti-solvent (e.g., hexane if the good solvent is ethyl acetate). Seal the larger vial.

  • Incubation: Store the setups in a vibration-free location at a constant temperature.

  • Monitoring: Observe the vials daily without disturbing them. Crystal growth can take anywhere from a day to several weeks.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed. This is the definitive technique for determining the three-dimensional atomic arrangement.[16][17]

dot digraph "SC-XRD_Workflow" { graph [fontname="Arial", label="Figure 1: The Single-Crystal X-ray Diffraction Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} enddot Caption: The workflow from crystal to final validated structure.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[12] Causality: Cryo-cooling minimizes atomic thermal vibrations and reduces radiation damage, leading to higher-quality diffraction data.

  • Data Collection: The mounted crystal is placed on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[18]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like absorption), and scale the data.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final Crystallographic Information File (CIF) is validated using the IUCr's checkCIF service.[3][19] This is a critical self-validating step to ensure the quality and correctness of the structure.[20][21]

Part 4: Structural Analysis and Interpretation

With a refined structure, the detailed analysis can begin. For this guide, we will use the published structure of a similar molecule, pyrimidine-4-carboxylic acid , as a plausible model to discuss the types of interactions and packing that might be expected for the title compound.[22][23]

Crystallographic Data Summary

All key crystallographic data must be summarized in a standardized table.

Parameter Hypothetical Data for Target Compound Reference Data (Pyrimidine-4-carboxylic acid) [22]
Chemical FormulaC9 H10 N2 O2C5 H4 N2 O2
Formula Weight178.19124.10
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP2/m
a (Å)Value6.0080 (12)
b (Å)Value6.3519 (13)
c (Å)Value7.4834 (15)
β (°)Value112.20 (3)
Volume (ų)Value264.41 (9)
Z42
R1 [I > 2σ(I)]< 0.050.048
wR2 (all data)< 0.150.124
Goodness-of-fit (S)~1.01.00

Note: Z is the number of molecules per unit cell. R-factors and Goodness-of-fit are metrics of the refinement quality.

Intermolecular Interactions: The Supramolecular Synthons

The crystal packing is dictated by non-covalent interactions, primarily hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor, while the pyrimidine nitrogen atoms are strong acceptors.

Expected Interaction: The most common and stable interaction for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. However, in the presence of a competitive hydrogen bond acceptor like a pyrimidine nitrogen, an O—H···N interaction is highly probable.[24] This is precisely what is observed in the reference structure, pyrimidine-4-carboxylic acid, where molecules form chains via O—H···N bonds.[22] For our title compound, either of these primary synthons is possible and would define the fundamental crystal packing.

dot digraph "Hydrogen_Bonding" { graph [fontname="Arial", label="Figure 2: Potential Hydrogen Bonding Motifs", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial", margin=0]; edge [style=dashed, color="#EA4335", arrowhead=none];

} enddot Caption: Common hydrogen bonding patterns for carboxylic acids and pyrimidines.

Part 5: Data Validation and Reporting - The Trustworthiness Pillar

A crystal structure is only as reliable as its validation. The International Union of Crystallography (IUCr) provides rigorous standards for reporting crystallographic data.[19][25]

The checkCIF Protocol: The checkCIF service is an automated validation tool that scrutinizes the CIF for completeness, consistency, and chemical/geometric reasonableness.[3][20] It generates a report with ALERTS categorized by severity.

Causality: This protocol is a self-validating system that ensures trustworthiness.[26] It flags potential issues such as missed symmetry, incorrect atom assignments, unusual bond lengths, or a poor fit between the model and the data.[27] As a Senior Application Scientist, my directive is clear: all ALERTS must be investigated and resolved or, if inherent to the structure (e.g., disorder), explained with a detailed note within the CIF before the structure is considered complete. This rigorous process is non-negotiable for publication in reputable journals and for inclusion in regulatory filings.[19][28]

Final Reporting: The final output is a comprehensive Crystallographic Information File (CIF). This single text file contains all the necessary information to reproduce the structure: cell parameters, atomic coordinates, refinement details, and geometric parameters.[25] It is the standard format for deposition into crystallographic databases like the Cambridge Structural Database (CSD).

Conclusion

The structural elucidation of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, as outlined in this guide, is a multi-step process that demands precision, expertise, and a commitment to scientific integrity. By systematically characterizing the bulk material, employing rational crystallization strategies, meticulously executing the SC-XRD experiment, and rigorously validating the resulting structure, we can achieve an unambiguous, three-dimensional atomic model. This structural knowledge is invaluable, providing critical insights that will guide formulation, ensure batch-to-batch consistency, and ultimately accelerate the journey of this compound from a laboratory curiosity to a potential therapeutic agent.[1][29]

References

  • The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Crystallographic Information Framework. International Union of Crystallography (IUCr). [Link]

  • The future of crystallography in drug discovery. National Center for Biotechnology Information (NCBI). [Link]

  • Structure validation in chemical crystallography. IUCr Journals. [Link]

  • Crystallisation in pharmaceutical processes. BIA. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Crystallography and it's Role in Molecular Structures. Oriental Journal of Chemistry. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth. [Link]

  • Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. AZoM. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]

  • Publication standards for crystal structures. International Union of Crystallography (IUCr). [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information (NCBI). [Link]

  • Recommendations for the reporting of uncertainties. International Union of Crystallography (IUCr). [Link]

  • Notes for Authors of IUCrData. IUCr Journals. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. [Link]

  • TGA and DSC are key thermal analyses for solid state characterization. Holodiag. [Link]

  • Pyrimidine-4-carboxylic acid. National Center for Biotechnology Information (NCBI). [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. National Center for Biotechnology Information (NCBI). [Link]

  • Standards for Crystallographic Publishing. IUCr Journals. [Link]

  • PLATON/VALIDATION. Utrecht University. [Link]

  • Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. [Link]

  • Structures of pyrimidinecarboxylic acids. ResearchGate. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. [Link]

Sources

Solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of organic chemistry, particularly concerning pyrimidine derivatives and carboxylic acids, to offer a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility assessment. The guide emphasizes the importance of solvent selection, the influence of molecular structure on solubility, and the thermodynamic principles that govern the dissolution process.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, its solubility profile dictates crucial aspects of its development, including formulation strategies, bioavailability, and the design of purification processes such as crystallization.[1][2][3] A thorough understanding of an API's behavior in various organic solvents is fundamental to process optimization and ensuring the final product's efficacy and safety.

The molecule in focus, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, possesses a unique combination of functional groups: a pyrimidine ring, a cyclopropyl group, a methyl group, and a carboxylic acid. This intricate structure suggests a nuanced solubility behavior that will be explored in this guide.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of both polar (carboxylic acid, pyrimidine nitrogen atoms) and non-polar (cyclopropyl and methyl groups) moieties in 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid suggests that its solubility will be highly dependent on the solvent's properties.

Molecular Structure and its Implications
  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature generally imparts solubility in polar protic solvents. Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility.[5][6]

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are capable of hydrogen bonding with protic solvents. The overall aromatic system contributes to van der Waals interactions. Pyrimidine derivatives are integral components of DNA and RNA and are prevalent in many natural products and pharmaceuticals.[2][3]

  • Cyclopropyl and Methyl Groups: These are non-polar, hydrophobic groups. Their presence will enhance solubility in less polar or non-polar solvents.

Solvent Properties and Their Influence

The choice of solvent is paramount in determining solubility. Key solvent properties to consider include:

  • Polarity (Dielectric Constant and Dipole Moment): Studies on similar pyrimidine derivatives have shown a direct correlation between the solvent's dielectric constant and dipole moment and the solubility of the compound.[1] Generally, higher polarity favors the dissolution of polar compounds.

  • Hydrogen Bonding Capability: Solvents are classified as hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ketones, ethers), or both. The carboxylic acid and pyrimidine nitrogens of the target molecule will interact favorably with solvents that can participate in hydrogen bonding.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[1][7][8] This relationship is crucial for processes like recrystallization. The dissolution process is often endothermic, meaning that heat is absorbed, which favors solubility at higher temperatures.[1][2]

Based on these principles, we can predict the following general solubility trends for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) which have high dielectric constants and can act as hydrogen bond acceptors.[1][7][9]

  • Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and other alcohols, which can engage in hydrogen bonding.[2][3][8]

  • Low to Negligible Solubility: Expected in non-polar solvents such as carbon tetrachloride, hexane, and toluene, where the polar functional groups of the molecule will not be effectively solvated.[1][7]

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This involves both qualitative assessments and quantitative measurements.

Qualitative Solubility Assessment

A preliminary screening of solubility in a range of solvents can provide valuable initial insights.

Protocol for Qualitative Solubility Testing:

  • Preparation: Dispense approximately 25 mg of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent from the list in Table 1, in small portions.

  • Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

  • Observation: Visually inspect for dissolution. Classify the solubility as "soluble," "partially soluble," or "insoluble."

  • pH Testing (for aqueous solutions): If the compound is water-soluble, test the pH of the solution with litmus paper. An acidic pH would be expected due to the carboxylic acid group.[10][11]

Table 1: Suggested Solvents for Qualitative Solubility Screening

Solvent ClassExample SolventsExpected Interaction
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh solubility due to high polarity and hydrogen bond accepting capability.[1][7]
Polar Protic Water, Methanol, Ethanol, IsopropanolModerate to high solubility due to hydrogen bonding.[2][3]
Less Polar Acetone, Ethyl Acetate, DichloromethaneModerate to low solubility.
Non-Polar Toluene, Hexane, Diethyl Ether, Carbon TetrachlorideLow to negligible solubility.[1][4][7]
Acidic/Basic 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃Solubility in basic solutions is expected due to the deprotonation of the carboxylic acid to form a soluble salt.[12][13]
Quantitative Solubility Measurement: The Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound at different temperatures.[2][8]

Experimental Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to a known mass of solvent in a sealed vial. B Place vial in a temperature-controlled shaker bath. A->B C Agitate at constant temperature until equilibrium is reached (e.g., 24-48 hours). B->C D Allow solid to settle. C->D E Withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe with a filter. D->E F Transfer the aliquot to a pre-weighed container. E->F G Evaporate the solvent under vacuum or gentle heating. F->G H Weigh the container with the dried solute. G->H I Calculate solubility in mg/mL or mol/L. H->I

Caption: Gravimetric method for quantitative solubility determination.

Detailed Protocol:

  • Preparation: Add an excess amount of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid to a known mass of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

  • Analysis: Transfer the filtered aliquot to a pre-weighed container. Carefully evaporate the solvent under a stream of nitrogen, in a vacuum oven, or by gentle heating.

  • Calculation: Weigh the container with the dried solute. The mass of the solute can be determined by difference. The solubility can then be calculated and expressed in various units, such as mg/mL, g/L, or as a mole fraction.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 2: Hypothetical Solubility Data for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

SolventTemperature (K)Solubility (mg/mL)Mole Fraction (x)
Methanol 298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
318.15Experimental ValueCalculated Value
DMF 298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
318.15Experimental ValueCalculated Value
Ethyl Acetate 298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
318.15Experimental ValueCalculated Value
Toluene 298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
318.15Experimental ValueCalculated Value

Thermodynamic Analysis

The temperature-dependent solubility data can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol) of solution. This is often achieved using the van't Hoff equation. A positive enthalpy of solution indicates that the dissolution process is endothermic.[1][2]

Logical Relationship for Thermodynamic Analysis

G A Temperature-Dependent Solubility Data B van't Hoff Plot (ln(x) vs. 1/T) A->B Plotting C Enthalpy of Solution (ΔHsol) B->C From Slope D Gibbs Free Energy of Solution (ΔGsol) C->D Calculation E Entropy of Solution (ΔSsol) D->E Calculation

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of the novel compound, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. Given the absence of extensive public data on this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. We outline a series of robust experimental protocols, grounded in established principles of thermal analysis and forced degradation studies, as mandated by international regulatory standards. The guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for assessing thermal stability and elucidates a systematic approach to stress testing under hydrolytic, oxidative, photolytic, and thermal conditions. Furthermore, we present predicted degradation pathways based on the known chemical liabilities of the pyrimidine, carboxylic acid, and cyclopropyl functional moieties. This document is designed to equip researchers with the necessary tools to generate a complete, accurate, and regulatory-compliant stability profile for this compound.

Introduction: The Imperative of Stability Profiling

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a substituted pyrimidine core. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its intrinsic stability is a cornerstone of its progression from discovery to a viable drug product. Stability characteristics dictate a substance's shelf-life, inform formulation strategies, and are critical for ensuring safety and efficacy.[1][2]

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3] These studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]

This guide provides a first-principles approach to characterizing 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. We will first dissect its molecular structure to predict potential liabilities and then present a detailed experimental blueprint to systematically investigate its stability under various stress conditions.

Molecular Structure and Predicted Stability

The chemical structure of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid contains several functional groups that are key to its reactivity and potential degradation pathways.

FeatureMoietyPredicted Impact on Stability
Heterocyclic Core Pyrimidine RingThe pyrimidine ring is generally aromatic and stable, but susceptible to hydrolytic cleavage under harsh acidic or basic conditions. Known metabolic pathways involve reduction and ring-opening.[5][6][7]
Primary Substituent Carboxylic AcidThe -COOH group is a primary site for potential decarboxylation under thermal stress. Its acidity will influence solubility and reactivity at different pH values.
Secondary Substituent Cyclopropyl GroupWhile generally stable, cyclopropyl rings can undergo ring-opening reactions under certain hydrolytic or high-energy conditions, a known degradation pathway for some cyclopropyl-containing pharmaceuticals.[8]
Tertiary Substituent Methyl GroupThe methyl group is chemically robust but may influence the electronic properties and steric accessibility of the pyrimidine ring.

Based on this analysis, the primary anticipated degradation routes are thermal decarboxylation and pH-dependent hydrolysis of the pyrimidine ring.

Experimental Workflow for Stability Assessment

A comprehensive stability assessment involves a multi-faceted approach, beginning with fundamental thermal analysis and progressing to forced degradation under a variety of stress conditions.

G cluster_2 Phase 3: Analysis & Elucidation TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) HPLC Stability-Indicating HPLC Method (Quantify Degradants) TGA->HPLC DSC Differential Scanning Calorimetry (DSC) (Thermal Events) DSC->HPLC Acid Acid Hydrolysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Photo Photostability Photo->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Overall workflow for stability characterization.

Protocols for Thermal Stability Assessment

Thermal analysis provides foundational data on the material's behavior as a function of temperature in a controlled atmosphere.[9][10]

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature. It is the definitive method for determining the onset temperature of thermal decomposition, identifying the loss of volatiles (like water), and quantifying the residual mass after degradation. A nitrogen atmosphere is crucial to prevent oxidative effects, thereby isolating the compound's intrinsic thermal stability.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Run Parameters:

    • Atmosphere: High-purity Nitrogen (N₂)

    • Flow Rate: 50-100 mL/min

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9][10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset), typically defined by the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is essential for identifying thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic).[11] This provides a more complete picture of the thermal transitions the material undergoes.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Run Parameters:

    • Atmosphere: High-purity Nitrogen (N₂)

    • Flow Rate: 50 mL/min

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.[12]

  • Data Analysis: Plot the heat flow versus temperature. Identify the peak maximum temperature for the melting endotherm (T_m) and the onset temperature of any exothermic decomposition events.

Parameter TGA Data DSC Data
Decomposition Onset (T_onset) e.g., 250 °Ce.g., 255 °C (exotherm onset)
Melting Point (T_m) N/Ae.g., 185 °C (endotherm peak)
Mass Loss at 300 °C e.g., 45%N/A
Residual Mass at 600 °C e.g., <5%N/A
Table 1: Template for summarizing quantitative thermal analysis data.

Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to generate the likely degradants that could form under long-term storage conditions.[1][13] The goal is to achieve a target degradation of approximately 5-20% to avoid the formation of secondary, irrelevant degradants.[4]

General Procedure

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared. A control sample, protected from the stress condition, is stored at 5 °C.

Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 to 24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Photostability ICH Q1B Option 21.2 million lux hours (visible) & 200 watt hours/m² (UVA)
Thermal (Dry Heat) Solid State7 days at 80 °C
Table 2: Recommended conditions for forced degradation studies.
Step-by-Step Protocols
  • Acid/Base Hydrolysis:

    • Dissolve the compound in 0.1 M HCl or 0.1 M NaOH.

    • Incubate in a water bath at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot (base for acid sample, acid for base sample) to halt the reaction.

    • Analyze via a stability-indicating HPLC method.[4]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Store at room temperature, protected from light.

    • Monitor the reaction over 24 hours, taking aliquots for HPLC analysis.

  • Photodegradation:

    • Expose both the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed and control samples by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a vial and store it in an oven at 80 °C.

    • At the end of the study period, dissolve the sample and analyze by HPLC.

Predicted Degradation Profile and Pathways

Based on the compound's structure and established chemical principles, several degradation pathways can be predicted. The primary analytical technique to monitor these changes would be a reverse-phase HPLC method with UV detection, coupled with mass spectrometry (LC-MS) for structural elucidation of the degradants.

G cluster_thermal Thermal Stress (Δ) cluster_hydrolysis Hydrolytic Stress (H+/OH-) cluster_cyclopropyl Harsh Conditions main 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid decarboxy 2-Cyclopropyl-5-methylpyrimidine (Loss of CO2) main:f0->decarboxy:f0 Decarboxylation ring_open Ring-Opened Species (e.g., Ureidoacrylate derivative) main:f0->ring_open:f0 Pyrimidine Cleavage cyp_open Ring-Opened Cyclopropyl Adducts main:f0->cyp_open:f0 Cyclopropyl Opening

Caption: Predicted degradation pathways for the title compound.

  • Thermal Degradation: The most likely pathway under dry heat is the decarboxylation of the C4-carboxylic acid, leading to the formation of 2-cyclopropyl-5-methylpyrimidine. This would be observed as a mass loss corresponding to CO₂ (44 Da) in TGA and identified by LC-MS.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the pyrimidine ring is susceptible to hydrolytic cleavage. This often proceeds via reduction of a C=C bond followed by cleavage of an N-C bond, potentially forming ureidoacrylate-like intermediates, which would be highly polar and detectable by reverse-phase HPLC.[14]

  • Oxidative Degradation: The pyrimidine ring and cyclopropyl group may be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

Conclusion

This technical guide presents a robust, systematic, and scientifically-grounded strategy for the comprehensive evaluation of the thermal stability and degradation profile of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. By integrating predictive analysis based on chemical structure with detailed experimental protocols for TGA, DSC, and ICH-compliant forced degradation studies, researchers can efficiently and accurately characterize the intrinsic stability of this molecule. The successful execution of this workflow will yield critical data to support formulation development, establish appropriate storage conditions, and ensure the development of a safe and stable pharmaceutical product.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

  • Enthaler, B., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]

  • Zrenner, C., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. ResearchGate. [Link]

  • Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

  • El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

  • El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Center for Biotechnology Information. [Link]

  • Ciesielski, M., et al. (2018). Thermal, spectroscopic, X-ray and theoretical studies of metal complexes... ResearchGate. [Link]

  • El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

  • Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

  • Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Deokate, T. G., & Gorde, A. M. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • Van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]

  • Ribeiro da Silva, M. A., et al. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. [Link]

  • Guntle, A., & Zand, L. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Chiappisi, L., & Gradzielski, M. (2020). PyDSC: a simple tool to treat differential scanning calorimetry data. ResearchGate. [Link]

  • ECHA. (n.d.). 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Studzińska, S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]

Sources

A Technical Guide to the Biological Potential of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile scaffold allows for extensive functionalization, leading to compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, promising subclass: derivatives of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. The incorporation of a cyclopropyl group is a strategic design choice in drug discovery, known to enhance metabolic stability, improve receptor binding affinity, and modulate electronic properties.[4][5] This document provides an in-depth exploration of the known and potential biological activities of these derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the pyrimidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[1][6] The 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid framework serves as a valuable starting point for developing potent and selective oncology drugs.

Mechanisms of Action

The anticancer effects of these pyrimidine derivatives are often attributed to their ability to interfere with critical cellular processes required for cancer cell survival and proliferation.

  • Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in cancer signaling pathways. Notably, derivatives have been shown to target:

    • Receptor Tyrosine Kinases (RTKs): Enzymes like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in various cancers, and their inhibition can halt downstream signaling pathways that promote cell growth.[1][7]

    • Thymidylate Synthase (TS): This enzyme is crucial for DNA synthesis and repair. Its inhibition leads to a depletion of thymidine, causing cell cycle arrest and apoptosis.[8]

  • Microtubule Disruption: Some pyrimidine analogs can interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.[1]

Data on Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A Imidazole-pyrimidine-sulfonamideHER2+ Breast Cancer0.081 (as ng/mL)[1]
Derivative B Imidazole-pyrimidine-sulfonamideEGFR-L858R Mutant Lung Cancer0.059 (as ng/mL)[1]
Derivative C Thiazolidin-4-one clubbed pyrimidineMCF-7 (Breast)7.53[2]
Derivative D Pyrimidine-5-carbonitrileHepG2 (Liver)3.56[7]
Derivative E Pyrimidine-5-carbonitrileA549 (Lung)5.85[7]
Compound 131 Fused 1,4-benzodioxane pyrimidineHepG2 (Liver)0.11[1]
Compound 131 Fused 1,4-benzodioxane pyrimidineU937 (Lymphoma)0.07[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Plaque_Assay_Workflow A 1. Plate Host Cells (to confluency) B 2. Infect Cells with Virus (1 hr incubation) A->B C 3. Add Agarose Overlay containing Test Compound B->C D 4. Incubate (2-5 days) C->D E 5. Fix and Stain Cells (e.g., Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Workflow for a standard viral plaque reduction assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrimidine scaffold is a well-known pharmacophore in the development of antimicrobial agents. [3][9][10]Derivatives incorporating the cyclopropyl moiety are being investigated for their potential to overcome drug resistance and provide new therapeutic options against bacterial and fungal infections. [5]

Mechanisms of Action

The antibacterial and antifungal activity of these compounds can stem from multiple effects:

  • Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • ROS Generation: Some compounds, particularly metal-organic frameworks incorporating pyrimidines, can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death. [11]* Membrane Disruption: Interaction with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

Data on Antimicrobial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values for representative pyrimidine derivatives against common pathogens.

Compound IDDerivative ClassMicroorganismMIC (µM or µg/mL)Reference
Compound 2a Pyrimidin-4-yl-benzimidazoleE. coli6.5 µM[12]
Compound F9 Cyclopropane amideE. coli32 µg/mL[5]
Compound F53 Cyclopropane amideS. aureus64 µg/mL[5]
Compound F8 Cyclopropane amideC. albicans16 µg/mL[5]
Compound 3a/b/d PyrimidopyrimidineS. aureus, B. subtilis, E. coli, C. albicans"Excellent"[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. A plate reader can also be used to measure absorbance at 600 nm.

Visualization: Workflow for MIC Determination

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate Wells (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Standard workflow for broth microdilution MIC testing.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [12][13]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, pyrimidine derivatives can reduce the production of these pro-inflammatory mediators. [12]The presence of a carboxylic acid group in the core structure is often crucial for binding to the active site of COX enzymes. [12]

Data on Anti-inflammatory Effects
Compound IDDerivative ClassAssayActivityReference
Compound 2a Pyrimidin-4-yl-benzimidazoleIn vitro COX-2 InhibitionIC50 = 3.5 µM[12]
Indole-pyrimidine hybrids Indole-pyrimidineIn vivo Carrageenan-induced paw edema43.17% inhibition @ 4h[2]
Compound 3e Pyrimidine of indane-1,3-dioneIn vivo Carrageenan-induced paw edema~52% inhibition[13]
Visualization: Prostaglandin Synthesis Pathway

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) COX->PGs Inhibitor Pyrimidine Derivative Inhibitor->COX Inhibits Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Synthesis and Future Directions

The synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivatives typically involves multi-step processes. Common strategies include the condensation of amidinium salts with functionalized propen-1-ols or the modification of a pre-synthesized pyrimidine core. [14][15]The versatility of these synthetic routes allows for the creation of diverse chemical libraries for biological screening. [16] The broad spectrum of activity associated with this scaffold makes it a highly attractive platform for future drug discovery efforts. Key future directions include:

  • Lead Optimization: Fine-tuning the structure to enhance potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease.

  • Exploring New Targets: Investigating the potential of these derivatives against other therapeutic targets, such as neurodegenerative or metabolic diseases.

References

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine deriv
  • The Synthesis of Tetrapyrimidines and their Carboxylic Derivatives and the Application of Antimicrobial Properties. (2015).
  • Buy 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid (EVT-13311660). EvitaChem.
  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity rel
  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016).
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis.
  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)
  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIV
  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004). PubMed.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).
  • Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. (2012). PMC.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH.
  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (2009).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances (RSC Publishing).
  • Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidyl
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing).
  • Recent synthetic methodologies for pyrimidine and its derivatives. (2018). TÜBİTAK Academic Journals.
  • 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. chemicalbook.

Sources

Substituted Pyrimidine-4-Carboxylic Acids: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2][3] Its derivatives are integral to life itself, forming the backbone of nucleobases like cytosine, thym, and uracil in DNA and RNA.[1][2] Beyond this fundamental role, the pyrimidine scaffold has proven to be a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[4] This versatility has led to the development of numerous drugs, from antiviral agents to anticancer therapies.[5][6][7]

Within this important class of compounds, substituted pyrimidine-4-carboxylic acids and their derivatives (esters, amides) represent a particularly fruitful area of research. The carboxylic acid moiety at the 4-position provides a crucial handle for molecular interactions, often acting as a hydrogen bond donor or acceptor, and serves as a versatile synthetic intermediate for creating large libraries of analogues.[8] This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted pyrimidine-4-carboxylic acids, providing researchers and drug development professionals with a comprehensive technical overview of this vital chemical space. Applications for these compounds are extensive, spanning pharmaceuticals and agrochemicals, including roles as herbicides and fungicides.[5]

PART 1: Synthetic Strategies for Core Diversification

The efficacy of any drug discovery program hinges on the ability to efficiently synthesize a diverse range of analogues. The pyrimidine-4-carboxylic acid core is amenable to several robust synthetic approaches, from classical methods to modern, high-throughput techniques.

Foundational Synthetic Routes from Common Precursors

A prevalent and effective strategy begins with commercially available, highly functionalized pyrimidines. Orotic acid (pyrimidine-2,4-dione-6-carboxylic acid) and 2,4-dichloropyrimidine derivatives are common starting points.[9][10] A particularly powerful approach involves the sequential and regioselective substitution of a dihalopyrimidine scaffold.

The general workflow often involves:

  • Activation of the Carboxylic Acid Precursor: Starting materials like orotic acid can be converted to more reactive intermediates. For instance, treatment with phosphorus oxychloride can simultaneously chlorinate the pyrimidine ring and convert the carboxylic acid to an acyl chloride.[9][10]

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): In dichlorinated pyrimidines, the chlorine atom at the 4-position is typically more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the 2-position. This allows for the controlled, stepwise introduction of different substituents.[9][10]

  • Diversification: The remaining chlorine atom can then be substituted under more forcing conditions, such as higher temperatures or microwave irradiation, allowing for the introduction of a second point of diversity.[9][10]

  • Amide/Ester Formation: The carboxylic acid group (or its acyl chloride/ester precursor) provides the final point for diversification, most commonly through amide bond formation with a wide array of primary or secondary amines.

Synthetic_Scheme Orotic_Acid Orotic Acid Acyl_Chloride 2,4-Dichloropyrimidine- 4-carbonyl chloride Orotic_Acid->Acyl_Chloride POCl3 Amide_Intermediate 2,4-Dichloropyrimidine- 4-carboxamide Acyl_Chloride->Amide_Intermediate R1-NH2 (Amine) Substituted_C4 2-Chloro-4-(R2-substituted)- pyrimidine-4-carboxamide Amide_Intermediate->Substituted_C4 R2-Nu (Nucleophile) Regioselective S_NAr Final_Product Final 2,6-Disubstituted Pyrimidine-4-carboxamide Substituted_C4->Final_Product R3-Nu (Nucleophile) Microwave/Heat

Caption: General synthetic pathway for disubstituted pyrimidine-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a NAPE-PLD Inhibitor Intermediate

Trustworthy and reproducible protocols are the bedrock of chemical synthesis. The following procedure, adapted from the synthesis of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, details the hydrolysis of a methyl ester to its corresponding carboxylic acid, a key intermediate for amide coupling.[10]

Reaction: Methyl 2-(Methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylate to 2-(Methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylic acid

Materials & Reagents:

  • Methyl 2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1.5 M aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting methyl ester (1.0 equivalent) in a 4:1 mixture of THF and MeOH.

  • Saponification: Add a 1.5 M aqueous NaOH solution (1.0 equivalent) to the flask, followed by a small amount of additional water to ensure homogeneity.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of a 1 M aqueous HCl solution. The product will likely precipitate out of the solution.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude carboxylic acid product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield the pure 2-(Methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylic acid, which can be carried forward to the next step (e.g., amide coupling).

This self-validating protocol ensures the complete conversion of the ester to the carboxylic acid, a critical transformation for building a library of diverse pyrimidine-4-carboxamide derivatives.

PART 2: Biological Activity & Structure-Activity Relationship (SAR) Case Study

Substituted pyrimidine-4-carboxylic acids exhibit a vast range of biological activities, making them a focal point of drug discovery.[11][12][13] They have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][6][7][14] A particularly illustrative example is the development of potent and selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[15] Inhibiting this enzyme is a promising therapeutic strategy for various neurological and inflammatory disorders.

Case Study: Optimization of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

A high-throughput screening campaign identified a pyrimidine-4-carboxamide (Hit Compound 2 ) as a sub-micromolar inhibitor of NAPE-PLD.[9][10] This initial hit served as the starting point for an extensive SAR study aimed at improving potency and drug-like properties, ultimately leading to the discovery of the potent, selective, and in vivo-active inhibitor, LEI-401 .[15][16]

The core scaffold was systematically modified at three key positions: the R1 amide substituent, the R2 substituent at the 2-position, and the R3 substituent at the 6-position.

Caption: Key modification points for the SAR of NAPE-PLD inhibitors.

Causality Behind Experimental Choices

The SAR exploration was guided by principles of medicinal chemistry to systematically probe the inhibitor's binding pocket:

  • R1 Position (Amide): A variety of alkyl and cycloalkyl groups were explored. The finding that no significant improvement in potency was achieved suggested this group might bind in a shallow, less-defined lipophilic pocket, making it a lower priority for extensive modification.[9]

  • R2 Position (2-Amino Substituent): The initial hit contained a flexible N-methylphenethylamine group. The hypothesis was that restricting the conformation of this group could reduce the entropic penalty upon binding, thus increasing potency. Replacing it with a conformationally constrained (S)-3-phenylpiperidine ring validated this hypothesis, increasing inhibitory potency threefold.[9][10][15] This is a classic drug design strategy to enhance binding affinity.

  • R3 Position (6-Substituent): The initial morpholine group at this position was targeted to improve both potency and physicochemical properties like lipophilicity. Exchanging the morpholine for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also dramatically increased activity by 10-fold.[15][16] This suggests the new group achieves a more optimal hydrogen bonding network and/or steric fit within the enzyme's active site.

Quantitative SAR Data Summary

The systematic modifications led to a clear understanding of the requirements for potent NAPE-PLD inhibition.

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC₅₀Fold Improvement (vs. Hit 2)
Hit 2 N-cyclopropylmethylN-methylphenethylaminoMorpholino6.09-
Analogue A N-cyclopropylmethyl(S)-3-phenylpiperidin-1-yl Morpholino~6.57~3x
LEI-401 (1) N-cyclopropylmethyl(S)-3-phenylpiperidin-1-yl (S)-3-hydroxypyrrolidin-1-yl 7.14~11x

Data synthesized from multiple sources for illustrative purposes.[9][10][15]

This case study exemplifies how the substituted pyrimidine-4-carboxylic acid scaffold can be rationally and systematically optimized, transforming a moderately potent screening hit into a nanomolar inhibitor with suitable properties for in vivo studies.

Mechanism_of_Action NAPE N-Acylphosphatidyl- ethanolamine (NAPE) Enzyme NAPE-PLD Enzyme NAPE->Enzyme Substrate NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) Effect Downstream Biological Effects (e.g., Neuromodulation) NAE->Effect Enzyme->NAE Catalysis Inhibitor LEI-401 (Pyrimidine-4-carboxamide) Inhibitor->Enzyme Inhibition

Caption: Mechanism of action for pyrimidine-4-carboxamide NAPE-PLD inhibitors.

PART 3: Future Outlook

The substituted pyrimidine-4-carboxylic acid core continues to be a scaffold of immense interest and potential. Its synthetic tractability allows for the creation of vast chemical libraries, while its proven ability to interact with a diverse range of biological targets ensures its place in future drug discovery campaigns. Further research will likely focus on:

  • Novel Synthetic Methodologies: Developing even more efficient, atom-economical, and environmentally friendly ("green") methods for synthesizing and diversifying the core.[17]

  • New Biological Targets: Exploring the activity of pyrimidine-4-carboxylic acid libraries against novel protein targets, including kinases, proteases, and epigenetic modulators.[4]

  • Fused Systems: Investigating the synthesis and biological potential of annulated systems where the pyrimidine-4-carboxylic acid is fused to other heterocyclic rings, creating more complex and rigid three-dimensional structures.[18]

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC.
  • Pyrimidine-4-carboxylic acid - Chem-Impex.
  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed.
  • Pyrimidines in Drug Discovery - PharmaBlock. PharmaBlock.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Public
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Scientific Research in Science and Technology.
  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Heterocyclic Letters.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF - ResearchGate.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. WJARR.
  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Royal Society of Chemistry.
  • Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. TÜBİTAK.
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate.

Sources

Unveiling the Enigma of CAS Number 1700148-27-1: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique identifier for chemical substances. However, in the case of CAS number 1700148-27-1, the scientific community is met with a void of public information. A thorough investigation across multiple chemical databases and scientific literature reveals no specific chemical structure, properties, or associated research for this particular identifier.

This absence of data strongly suggests that CAS number 1700148-27-1 may belong to a compound that is proprietary, under confidential research and development, or has been registered but not yet publicly disclosed. In the landscape of drug discovery and chemical innovation, it is common for new molecular entities to remain confidential during the early stages of development to protect intellectual property.

The Nature of CAS Registry Numbers

A CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and mixtures. The registry is the authoritative source for chemical substance information.

The assignment of a CAS number precedes public disclosure of the substance's details in many cases. A company or research institution may register a new compound to secure its identity within the global chemical registry system long before any data is published in patents or scientific journals.

Implications for Researchers

For professionals in the field of drug development, the lack of information on a specific CAS number can be a significant hurdle. The typical workflow of a medicinal chemist or a pharmacologist involves a deep dive into the known properties of a compound, including its structure-activity relationship, synthesis pathways, and potential mechanism of action. Without this foundational knowledge, further research and development are effectively stalled.

The process of drug development is a complex and lengthy journey, from initial discovery to clinical trials and eventual market approval. Each stage is heavily reliant on the transparent and accessible data of the compounds involved.

The Path Forward in the Face of Undisclosed Data

When encountering a CAS number with no available public information, researchers have a few potential avenues to consider:

  • Monitoring Scientific Literature and Patent Databases: New information is constantly being published. Setting up alerts for the specific CAS number in scientific search engines and patent databases can provide notification if and when data becomes publicly available.

  • Confidentiality and Collaboration: If the CAS number is associated with a specific company or research group, the information may be available under a non-disclosure agreement (NDA) or through a collaborative research agreement.

  • Internal Discovery Programs: For organizations with their own drug discovery programs, the focus may shift to internal candidates with known properties and a clear path for development.

Until the entity behind CAS number 1700148-27-1 chooses to disclose its chemical identity and associated data, its properties and structure will remain a matter of speculation within the broader scientific community. This case serves as a reminder of the dynamic and often proprietary nature of chemical research and development.

A Theoretical and Computational Deep Dive into 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. Pyrimidine scaffolds are central to numerous therapeutic agents, and understanding their intrinsic molecular properties is paramount for rational drug design.[1][2] This document outlines a systematic in-silico workflow, leveraging quantum chemical methods to elucidate the structural, electronic, and spectroscopic characteristics of the title compound. We will delve into the causality behind the selection of computational models, provide detailed, replicable protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals. The insights generated herein are intended to serve as a foundational dataset for future structure-activity relationship (SAR) studies and the development of novel pyrimidine-based therapeutics.[3][4]

Introduction: The Significance of the Pyrimidine Core in Drug Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including nucleobases and numerous approved drugs.[1][2] Its unique electronic structure, characterized by two nitrogen atoms at positions 1 and 3, governs its reactivity, intermolecular interactions, and ultimately, its biological function.[1] The subject of this guide, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (CAS No. 1700148-27-1[5][6]), combines this critical heterocycle with a cyclopropyl group, a known bioisostere for phenyl rings and other functional groups that can favorably modulate metabolic stability and binding affinity, and a carboxylic acid moiety, a key functional group for interacting with biological targets.

This guide will provide a robust theoretical framework for characterizing this molecule, offering predictive insights into its behavior at the molecular level. By employing a range of computational techniques, we aim to build a comprehensive profile of the molecule, which can be invaluable for its potential development as a therapeutic agent.

Computational Methodology: A First-Principles Approach

To ensure the scientific rigor and predictive power of our analysis, we will employ state-of-the-art quantum chemical methods. The choice of methodology is critical and is dictated by a balance between computational cost and accuracy.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and computational efficiency.[1] DFT methods calculate the electronic structure of a molecule based on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly. The accuracy of DFT is highly dependent on the chosen exchange-correlation functional. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP have demonstrated excellent performance in predicting molecular geometries, electronic properties, and vibrational frequencies.[1]

Basis Set Selection: The Foundation of Accuracy

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. A larger, more flexible basis set will provide a more accurate description of the electron distribution, but at a higher computational cost. For our purposes, the Pople-style basis set, 6-311++G(d,p), is an excellent choice. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus, which is crucial for anions and systems with lone pairs, and polarization functions (d,p) to allow for non-spherical electron distributions, which is essential for describing chemical bonds accurately.

In-Depth Theoretical Analysis: From Structure to Reactivity

This section details the core theoretical calculations performed on 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Molecular Geometry Optimization: The Foundation of All Calculations

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through a process called geometry optimization.

  • Input Structure Generation: A 2D sketch of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is created using molecular editing software and converted to a 3D structure. The initial 3D coordinates can be generated using molecular mechanics force fields.

  • Computational Setup: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • Method: DFT with the B3LYP exchange-correlation functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be employed using water as the solvent.

  • Execution and Convergence: The calculation is run until the forces on each atom are close to zero, and the geometry has reached a minimum on the potential energy surface.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Geometry_Optimization_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculation cluster_Analysis Post-Calculation Analysis 2D_Sketch 2D Molecular Sketch 3D_Generation Initial 3D Structure Generation 2D_Sketch->3D_Generation DFT_Setup DFT Setup (B3LYP/6-311++G(d,p)) 3D_Generation->DFT_Setup Solvation Implicit Solvation (PCM) DFT_Setup->Solvation Optimization Geometry Optimization Solvation->Optimization Convergence_Check Convergence Check Optimization->Convergence_Check Frequency_Calculation Frequency Analysis Convergence_Check->Frequency_Calculation Optimized_Structure Optimized Ground-State Geometry Frequency_Calculation->Optimized_Structure

Caption: Workflow for Geometry Optimization.

Electronic Properties: Unveiling Reactivity and Stability

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interaction potential.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts sites for non-covalent interactions with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms and to understand hyperconjugative interactions that contribute to molecular stability.

PropertyValueUnitSignificance
HOMO Energy(Calculated Value)eVElectron-donating ability
LUMO Energy(Calculated Value)eVElectron-accepting ability
HOMO-LUMO Gap(Calculated Value)eVChemical stability and reactivity
Dipole Moment(Calculated Value)DebyeMolecular polarity
Total Energy(Calculated Value)HartreesThermodynamic stability
Spectroscopic Properties: A Bridge to Experimental Validation

Theoretical calculations can predict various spectroscopic properties, which can be directly compared with experimental data for validation of the computational model.

The vibrational frequencies calculated from the frequency analysis correspond to the infrared (IR) and Raman active modes of the molecule. These calculated spectra can aid in the interpretation of experimental spectra and the identification of characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be compared to experimental ¹H and ¹³C NMR spectra to confirm the molecular structure.

Acidity (pKa) Prediction: A Key Parameter for Drug Development

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] Theoretical methods can provide reliable predictions of pKa.

  • Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solution-phase acidity.

  • Gibbs Free Energy Calculation: The Gibbs free energies of the protonated (acid) and deprotonated (conjugate base) forms of the molecule are calculated in both the gas phase and in solution (using an implicit solvation model).

  • pKa Calculation: The pKa is then calculated using the following equation, which incorporates the calculated free energy of deprotonation in solution and the experimental free energy of solvation of the proton.

pKa_Calculation_Workflow cluster_Molecules Molecular States cluster_Calculations Computational Steps Acid_Gas Acid (Gas Phase) Opt_Freq_Gas_Acid Geometry Optimization & Frequency (Gas Phase) Acid_Gas->Opt_Freq_Gas_Acid Base_Gas Conjugate Base (Gas Phase) Opt_Freq_Gas_Base Geometry Optimization & Frequency (Gas Phase) Base_Gas->Opt_Freq_Gas_Base Acid_Sol Acid (Solution) pKa_Equation pKa Calculation using Thermodynamic Cycle Acid_Sol->pKa_Equation Base_Sol Conjugate Base (Solution) Base_Sol->pKa_Equation Solvation_Energy_Acid Solvation Energy Calculation Opt_Freq_Gas_Acid->Solvation_Energy_Acid Solvation_Energy_Base Solvation Energy Calculation Opt_Freq_Gas_Base->Solvation_Energy_Base Solvation_Energy_Acid->Acid_Sol Solvation_Energy_Base->Base_Sol

Caption: Thermodynamic Cycle for pKa Calculation.

Potential Applications in Drug Discovery

The theoretical data generated in this guide can be directly applied to several aspects of the drug discovery and development pipeline:

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrimidine ring and recalculating the electronic and structural properties, researchers can build robust SAR models to guide the synthesis of more potent and selective analogs.

  • Pharmacophore Modeling: The MEP map and the location of key functional groups can be used to develop pharmacophore models for virtual screening of compound libraries to identify novel hits.

  • ADME-Tox Prediction: Calculated properties such as LogP (lipophilicity) and pKa can be used as inputs for predictive models of ADME and toxicity.

  • Lead Optimization: A detailed understanding of the molecule's electronic structure and reactivity can inform strategies for optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical and computational workflow for the characterization of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. By leveraging the power of quantum chemical calculations, we can gain invaluable insights into the structural, electronic, and spectroscopic properties of this promising molecule. The detailed protocols and data presentation formats provided herein are designed to be directly applicable by researchers in the field of drug discovery. The theoretical foundation laid out in this guide will serve as a springboard for further experimental and computational investigations, ultimately accelerating the development of novel and effective pyrimidine-based therapeutics.

References

  • Theoretical studies on the electronic structure of pyrimidines - Benchchem.
  • Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids - PMC.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal.
  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC.
  • Computational Chemistry for some Novel Pyrimidine derivatives as Significant Antioxidants using cytochrome c peroxidase enzyme | Request PDF - ResearchGate.
  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid — Chemical Substance Information.
  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • 1700148-27-1 | 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid | ChemScene.
  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid - PubChemLite.
  • 20.2: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts.
  • 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid - Chem-Impex.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

Sources

Methodological & Application

The Strategic Application of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential through Structural Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within this context, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid has emerged as a molecule of significant interest. This guide provides an in-depth exploration of its strategic application, presenting detailed protocols and the scientific rationale behind its use for researchers, scientists, and drug development professionals. The unique combination of a pyrimidine core, a cyclopropyl moiety, and a carboxylic acid group endows this compound with a trifecta of properties that are highly sought after in medicinal chemistry. The pyrimidine ring is a well-established heterocycle in numerous approved drugs, often serving as a critical pharmacophore for kinase inhibition.[1][2][3][4][5] The cyclopropyl group, with its inherent conformational rigidity and unique electronic properties, can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability.[6] Finally, the carboxylic acid functional group provides a key interaction point for forming strong hydrogen bonds and salt bridges with biological targets, although its potential for bioisosteric replacement is also a key consideration in drug design.[7][8]

This document will serve as a comprehensive resource, detailing the synthesis of this valuable building block, its potential applications in kinase inhibitor programs, and robust protocols for its biological evaluation.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is fundamental to its application in drug design. These properties influence its solubility, permeability, and ultimately, its bioavailability and target engagement.

PropertyValueSource
Molecular Formula C9H10N2O2ChemScene
Molecular Weight 178.19 g/mol ChemScene
CAS Number 1700148-27-1ECHA
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO and methanolGeneric

The structural arrangement of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is key to its utility. The pyrimidine core provides a scaffold that can be readily functionalized, while the cyclopropyl group at the 2-position and the methyl group at the 5-position influence the molecule's overall topology and interaction with target proteins.

Synthetic Protocols: A Practical Guide to Preparation

The efficient synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a critical first step for its utilization in research and development. While a direct, one-pot synthesis may not be readily available, a multi-step approach adapted from established methods for pyrimidine synthesis offers a reliable pathway. The following protocol is a composite of established synthetic transformations for similar pyrimidine derivatives.[9][10]

Protocol 1: Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

This protocol outlines a plausible multi-step synthesis, beginning with the construction of the pyrimidine core followed by functional group manipulations.

Workflow Diagram:

Synthesis_Workflow A Cyclopropanecarboxamidine C Pyrimidine Core Formation (Condensation) A->C B Ethyl 2-formyl-3-oxobutanoate B->C D Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate C->D Cyclization E Hydrolysis D->E LiOH, THF/H2O F 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid E->F Acidification

Caption: Synthetic workflow for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Step 1: Synthesis of Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

  • Reaction Setup: To a solution of cyclopropanecarboxamidine hydrochloride (1.2 g, 10 mmol) in ethanol (50 mL), add sodium ethoxide (0.68 g, 10 mmol). Stir the mixture at room temperature for 30 minutes.

  • Condensation: To the reaction mixture, add ethyl 2-formyl-3-oxobutanoate (1.58 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

Step 2: Hydrolysis to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

  • Reaction Setup: Dissolve the ethyl ester from Step 1 (1.0 g, 4.8 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (0.4 g, 9.6 mmol) to the solution and stir at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Acidification: Quench the reaction by the addition of 1N HCl until the pH of the solution is approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The structural motifs present in 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid make it a compelling candidate for the development of kinase inhibitors. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain.[1][2][3][4][5] The cyclopropyl group can occupy hydrophobic pockets within the ATP-binding site, contributing to enhanced potency and selectivity.

Potential Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway plays a crucial role in inflammatory responses and is a well-validated target for the treatment of various inflammatory diseases.[1][2][3] Several pyrimidine-based inhibitors of p38 MAPK have been reported, highlighting the suitability of this scaffold for targeting this kinase.

Signaling Pathway Diagram:

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Cytokines Cytokines Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription Factors->Inflammatory Gene Expression induces 2_Cyclopropyl_5_methylpyrimidine_4_carboxylic_acid_derivative 2-Cyclopropyl-5-methylpyrimidine- 4-carboxylic acid Derivative 2_Cyclopropyl_5_methylpyrimidine_4_carboxylic_acid_derivative->p38_MAPK inhibits

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against p38α MAPK.

Assay Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the p38α MAPK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivative)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Streptavidin-coated microplates

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture: In a microplate, prepare the reaction mixture containing the p38α MAPK enzyme, the biotinylated substrate peptide, and the assay buffer.

  • Compound Addition: Add the diluted test compound, positive control, or vehicle control to the appropriate wells of the microplate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add the Europium-labeled anti-phospho antibody and incubate to allow for binding to the phosphorylated substrate.

  • Signal Measurement: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated substrate. Read the plate on a TRF plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Versatile Scaffold for Future Drug Discovery

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique structural features provide a strong foundation for the design of potent and selective inhibitors of various biological targets, with a particularly promising application in the development of kinase inhibitors for inflammatory diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, ultimately contributing to the advancement of new therapeutic agents.

References

  • Regan, J., et al. (2003). p38 MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]

  • Laufer, S., et al. (2008). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. Journal of Medicinal Chemistry, 51(7), 2099-2111. [Link]

  • Dumas, J. (2002). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 5(5), 718-727. [Link]

  • Goldstein, D. M., et al. (2008). Pyrazolo-pyrimidines: a novel heterocyclic scaffold for potent and selective p38 alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2631-2635. [Link]

  • Laufer, S., et al. (2008). Pyrazolo-Pyrimidines: A Novel Heterocyclic Scaffold for Potent and Selective p38alpha Inhibitors. OSTI.GOV. [Link]

  • ECHA. (n.d.). 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. European Chemicals Agency. [Link]

  • Hassner, A., & Stumer, C. (1983). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 108. [Link]

  • Chemspace. (n.d.). 2-(cyclopropylmethoxy)-4-methylpyrimidine-5-carboxylic acid. [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). United States Patent (19). [Link]

  • Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2008/0009484 A1. [Link]

  • Google Patents. (n.d.).
  • Chu, V., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • El-Fakharany, E. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6682. [Link]

  • Chen, H., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3549-3563. [Link]

  • NextSDS. (n.d.). 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid — Chemical Substance Information. [Link]

Sources

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid in the Rational Design of Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a cornerstone in targeted oncology and neurodegeneration therapies, acting as a highly privileged hinge-binding motif[1]. To date, numerous FDA-approved kinase inhibitors leverage the pyrimidine core to establish critical hydrogen bonds with the kinase hinge region[2]. However, achieving kinome-wide selectivity and optimal pharmacokinetics remains a persistent challenge. The strategic incorporation of specific substituents transforms the basic pyrimidine into a highly tunable building block: 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid .

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block over simpler analogs:

  • The Cyclopropyl Advantage (C2 Position): The cyclopropyl ring is a versatile bioisostere that frequently appears in clinical candidates to address pharmacokinetic roadblocks[3]. Compared to larger aliphatic rings (e.g., cyclohexyl) or linear alkyl chains, the cyclopropyl group lowers the calculated partition coefficient (clogP), improves aqueous solubility, and increases metabolic stability against CYP450 oxidation[4]. In the context of kinase inhibitors, it perfectly occupies small, hydrophobic pockets adjacent to the hinge region without introducing excessive steric bulk[5].

  • Steric Shielding (C5 Position): The C5-methyl group serves a dual purpose. It restricts the rotational freedom of the adjacent C4-substituent, locking the molecule into a bioactive conformation. Furthermore, it interacts with the kinase gatekeeper residue, providing a selectivity filter against kinases with bulky gatekeepers[6].

  • The Synthetic Vector (C4 Position): The C4-carboxylic acid provides a versatile synthetic handle. It can be rapidly diversified via amide coupling to extend the molecule towards the DFG motif (to target DFG-out/Type II conformations) or the solvent-exposed channel[7]. Additionally, this vector is increasingly utilized in macrocyclization strategies to enhance target residence time and overcome point-mutation resistance[8].

Visualizing the Structural Logic

StructuralLogic Core Pyrimidine Core (Hinge Binder) C2 C2-Cyclopropyl (Hydrophobic Pocket) Core->C2 Modulates Solubility C5 C5-Methyl (Gatekeeper Interaction) Core->C5 Restricts Conformation C4 C4-Carboxylic Acid (Vector to DFG Motif) Core->C4 Synthetic Handle

Caption: Structural logic of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid in kinase inhibitors.

Data Presentation: Physicochemical Impact

To illustrate the causality behind selecting the cyclopropyl variant over other common aliphatic substituents, Table 1 summarizes the impact of C2-substitution on the pyrimidine scaffold's physicochemical properties.

Table 1: Comparative Physicochemical Properties of C2-Substituted Pyrimidines

C2-SubstituentMolecular Weight ContributionclogP ShiftAqueous SolubilityMetabolic Stability (CYP3A4)Kinase Selectivity Impact
Hydrogen +1 DaBaselineHighLow (Rapid clearance)Poor (Promiscuous)
Methyl +15 Da+0.5ModerateModerateLow
Cyclopropyl +41 Da+0.9HighHigh (Resists oxidation)High (Fits specific pockets)
Cyclohexyl +83 Da+2.5LowLow (Lipophilic sink)Moderate (Steric clashes)

Note: The cyclopropyl group provides the optimal balance of lipophilic efficiency (LipE) and metabolic stability, preventing the molecule from becoming a "lipophilic sink" while maintaining target engagement[3].

Experimental Protocols

The following protocols detail the synthesis and biological evaluation of kinase inhibitor libraries derived from 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. Every protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol 1: HATU-Mediated Amide Coupling for Library Generation

Rationale: The C4-carboxylic acid of the pyrimidine is sterically hindered by the adjacent C5-methyl group. HATU is chosen over standard EDC/HOBt coupling reagents because of its superior efficiency in activating sterically hindered carboxylic acids, thereby minimizing side reactions and maximizing the yield of the desired amide[9].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OBt ester.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid activation by HATU without competing for the activated intermediate.

  • Coupling: Add the desired amine building block (e.g., a functionalized aniline targeting the DFG-out pocket) (1.1 eq, 0.55 mmol) dropwise.

  • Self-Validation (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Check: If the unreacted activated ester or starting material represents >5% by UV integration, add an additional 0.2 eq of HATU and stir for 2 more hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to achieve >95% purity for biological screening.

Protocol 2: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for kinase screening due to its high sensitivity and resistance to compound auto-fluorescence—a common liability with highly conjugated pyrimidine-based libraries[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the purified pyrimidine amides (from Protocol 1) in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., a recombinant understudied kinase like BMP2K[6]) diluted in 1X Kinase Buffer to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the apparent Km for the specific kinase to ensure competitive inhibition kinetics).

  • Quench and Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the specific Eu-labeled anti-phospho antibody.

  • Self-Validation (Quality Control):

    • Controls: Include 16 wells of DMSO (0% inhibition, negative control) and 16 wells of a known pan-kinase inhibitor like Staurosporine at 10 µM (100% inhibition, positive control).

    • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only validated and approved for IC50 generation if Z' > 0.6.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) and fit the emission ratio (665 nm / 615 nm) to a 4-parameter logistic curve to determine the IC50.

Visualizing the Experimental Workflow

Workflow Step1 Amide Coupling (HATU/DIPEA Activation) Step2 LC-MS Validation (Purity >95% Check) Step1->Step2 Crude Product Step3 TR-FRET Kinase Assay (IC50 Determination) Step2->Step3 Purified Hit Step4 Data Quality Control (Z'-factor > 0.6) Step3->Step4 Fluorescence Data

Caption: Self-validating workflow for pyrimidine-based kinase inhibitor synthesis and screening.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. URL: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently utilized transformations in drug discovery and development.[1] This guide provides detailed experimental protocols and technical insights for the successful amide coupling of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a heterocyclic building block of increasing interest due to its presence in various biologically active molecules.

The electron-deficient nature of the pyrimidine ring system can present unique challenges in amide coupling reactions, potentially reducing the nucleophilicity of the carboxylic acid and influencing reaction kinetics.[2][3] Furthermore, the steric hindrance imparted by the cyclopropyl group necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and purity. This document outlines three robust protocols using common coupling reagents—HATU, EDC/HOBt, and thionyl chloride—and provides in-depth explanations of the underlying mechanisms, troubleshooting strategies, and analytical methods for reaction monitoring and product characterization.

Properties and Handling of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a white to off-white solid.

PropertyValueReference
CAS Number 1700148-27-1[4]
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: The HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) mediated coupling is a highly efficient method, particularly for challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines. The reaction proceeds through a highly reactive OAt-active ester, which is less prone to racemization and side reactions compared to other methods.[5] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competition with the desired amine nucleophile.[6]

Mechanism Overview:

  • The carboxylic acid is deprotonated by a base (DIPEA).

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.

  • The amine nucleophile attacks the active ester, forming the desired amide and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.

Visualizing the HATU Coupling Workflow:

HATU_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Acid 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid Activation Activation (Formation of OAt-active ester) Acid->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Active Ester Amide Desired Amide Coupling->Amide Byproducts HOAt + Tetramethylurea Coupling->Byproducts

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq).

  • Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form a more reactive HOBt-ester, which minimizes side reactions such as the formation of N-acylurea and reduces the risk of racemization in chiral substrates.[8] This method is generally reliable for a wide range of substrates, though it may be less efficient for highly sterically hindered or electron-deficient partners compared to HATU.[2]

Mechanism Overview:

  • The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester and a urea byproduct.

  • The amine attacks the HOBt-ester to form the amide bond, regenerating HOBt.

Visualizing the EDC/HOBt Coupling Workflow:

EDC_HOBt_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Acid 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid Activation Activation (Formation of O-acylisourea) Acid->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling EDC EDC EDC->Activation HOBt HOBt Ester_Formation HOBt-ester Formation HOBt->Ester_Formation Activation->Ester_Formation O-acylisourea Ester_Formation->Coupling HOBt-ester Byproduct Urea byproduct Ester_Formation->Byproduct Amide Desired Amide Coupling->Amide SOCl2_Coupling cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid Acyl_Chloride Acyl Chloride Acid->Acyl_Chloride SOCl2 SOCl₂ SOCl2->Acyl_Chloride Amide Desired Amide Acyl_Chloride->Amide Amine Amine (R-NH2) Amine->Amide Base Base (e.g., Et₃N) Base->Amide

Sources

Application Note: Late-Stage Photoredox Fluorination in the Synthesis of Novel Pyrazole-Carboxamide Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Agrochemical discovery increasingly mirrors pharmaceutical drug development, relying heavily on target-based design and late-stage functionalization. Over the last decade, fluorine-containing molecules have dominated the landscape of new crop protection agents, accounting for a significant majority of new ISO common names . The introduction of fluorine enhances lipophilicity, improves metabolic stability against plant and soil cytochromes, and increases binding affinity to target enzymes.

Among the most privileged scaffolds in modern agrochemistry are the pyrazole-carboxamides. This motif is the core pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs)—a leading class of broad-spectrum fungicides—and emerging transketolase inhibitors . Historically, the synthesis of fluorinated pyrazole-carboxamides relied on early-stage fluorinated building blocks (e.g., trifluoromethyl pyrazoles). However, this approach severely limits structural diversity and requires harsh, environmentally taxing conditions.

This application note details a paradigm-shifting approach: Late-Stage Fluorination (LSF) via Photoredox Catalysis . By utilizing visible light and a ruthenium-based photocatalyst, researchers can precisely install fluorine atoms onto fully elaborated pyrazole-carboxamide scaffolds under mild, ambient conditions, unlocking previously inaccessible chemical space.

Mechanistic Insight: The Photoredox Advantage

Traditional fluorination relies on highly reactive electrophilic fluorine gas or nucleophilic Halex processes, both of which exhibit poor functional group tolerance and often degrade sensitive amide linkages. Photoredox catalysis circumvents these limitations by operating through a Single-Electron Transfer (SET) mechanism.

Upon irradiation with a 450 nm blue LED, the ground-state photocatalyst [Ru(bpy)3​]2+ is excited to ∗[Ru(bpy)3​]2+ . This long-lived excited state engages in an oxidative quenching cycle with a fluorine source, typically Selectfluor. Selectfluor acts as both the fluorine donor and the terminal oxidant, accepting an electron to generate a highly reactive radical species. This intermediate abstracts a hydrogen atom from the pyrazole-carboxamide substrate, facilitating a selective C-F bond formation event without disrupting the existing carboxamide pharmacophore.

Experimental Protocols

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps. Standard PPE and fume hood utilization are mandatory, as Selectfluor is a strong oxidant.

Protocol A: Synthesis of the Pyrazole-4-Carboxylic Acid Core
  • Formylation: Add phosphoryl chloride (32 mL) dropwise to ice-cold DMF (12 mL) to generate the Vilsmeier-Haack reagent. Introduce 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) and reflux for 1 hour. Quench in ice water to precipitate 1H-pyrazole-4-carbaldehyde.

    • Causality: The Vilsmeier-Haack reaction selectively formylates the electron-rich 4-position of the pyrazole ring. Strict temperature control during quenching is critical to prevent the hydrolysis of the intermediate iminium salt into undesired ring-opened byproducts.

  • Oxidation: Suspend the aldehyde (5 mmol) in a 3:2 water/acetone mixture. Add KMnO4​ (18 mmol) and stir at 50°C for 4 hours .

  • Validation (QC): Filter the MnO2​ byproduct. Acidify the filtrate to pH 2 with 1M HCl to precipitate the pyrazole-4-carboxylic acid.

    • Checkpoint: Confirm the disappearance of the highly deshielded aldehyde proton (~9.8 ppm) via 1H NMR.

Protocol B: Amide Coupling for the SDHI Scaffold
  • Activation: Dissolve the pyrazole-4-carboxylic acid (3 mmol) in anhydrous CH2​Cl2​ (30 mL). Add oxalyl chloride (6 mmol) and 2 drops of catalytic DMF at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo.

    • Causality: Converting the acid to an acyl chloride is preferred over standard coupling reagents (e.g., DCC/HOBt) because the target anilines in SDHI synthesis (e.g., ortho-substituted bicyclopropyl anilines) are highly sterically hindered. Acyl chlorides ensure complete conversion.

  • Coupling: Dissolve the crude acyl chloride in CH2​Cl2​ (5 mL) and add dropwise to a solution of the target aniline (2.5 mmol) and triethylamine (7.5 mmol) in CH2​Cl2​ (25 mL). Stir for 4 hours.

  • Validation (QC): Wash the organic layer with 1M HCl and brine, then dry over Na2​SO4​ .

    • Checkpoint: LC-MS must show the exact mass of the coupled pyrazole-carboxamide product, confirming amide bond formation.

Protocol C: Late-Stage Photoredox Fluorination
  • Preparation: In an oven-dried Schlenk tube, combine the pyrazole-carboxamide substrate (1.0 equiv, 0.5 mmol), Selectfluor (2.0 equiv, 1.0 mmol), and 2​ (2 mol%).

  • Degassing: Add 10 mL of a 1:1 mixture of HPLC-grade Acetonitrile and deionized water. Degas the mixture via three strict freeze-pump-thaw cycles.

    • Causality: Degassing is absolutely critical. Molecular oxygen is a potent triplet quencher that will rapidly deactivate the ∗[Ru(bpy)3​]2+ excited state, shutting down the catalytic cycle and reducing yields to near zero.

  • Irradiation: Place the reaction vessel 5 cm away from a 450 nm Blue LED array (30W). Stir vigorously at room temperature for 18 hours.

  • Validation (QC): Extract the mixture with EtOAc and concentrate. Analyze the crude mixture via 19F NMR.

    • Checkpoint: The appearance of a characteristic singlet between -100 and -120 ppm confirms successful C-F bond formation.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for the photoredox fluorination step, demonstrating the mechanistic necessity of the specific reagents and conditions chosen.

EntryPhotocatalyst (2 mol%)Light SourceSolvent SystemYield (%)
1 2​ 450 nm Blue LED MeCN / H2​O (1:1) 88%
2Eosin Y (Organic Dye)450 nm Blue LEDMeCN / H2​O (1:1)42%
3 2​ None (Dark)MeCN / H2​O (1:1)0%
4None450 nm Blue LEDMeCN / H2​O (1:1)0%
5 2​ 450 nm Blue LEDPure MeCN15%

Note: The inclusion of water (Entry 1 vs. Entry 5) is essential. It ensures the solubility of Selectfluor and facilitates the proton-coupled electron transfer (PCET) necessary for efficient radical generation.

Mandatory Visualizations

Workflow A 1,3-Dicarbonyl + Hydrazine B Pyrazole Core Construction A->B C Vilsmeier-Haack & Oxidation B->C D Pyrazole-4-Carboxylic Acid C->D E Amide Coupling (Aniline/Amine) D->E F Pyrazole-Carboxamide (SDHI Scaffold) E->F G Late-Stage Photoredox Fluorination F->G Visible Light [Ru(bpy)3]2+ H Novel Fluorinated Agrochemical G->H

Synthetic workflow for novel fluorinated pyrazole-carboxamide agrochemicals.

Photoredox PC Ru(II) Ground State PC_star *Ru(II) Excited State PC->PC_star Blue LED (450 nm) PC_ox Ru(III) Oxidized PC_star->PC_ox SET to Selectfluor PC_ox->PC SET from Substrate Substrate Pyrazole-Carboxamide (Substrate) Radical Substrate Radical Intermediate Substrate->Radical -e- (Oxidation) Product Fluorinated Product Radical->Product C-F Bond Formation Selectfluor Selectfluor (F- Source) Selectfluor->Radical F- transfer

Photoredox catalytic cycle for late-stage C-H fluorination using Selectfluor.

References

  • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480. URL:[Link]

  • Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. URL:[Link]

  • Hu, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 73(1), 216-225. URL:[Link]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a key heterocyclic building block in modern drug discovery and development. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The unique substitution pattern of a cyclopropyl group at the 2-position and a methyl group at the 5-position imparts specific conformational and electronic properties that can enhance pharmacological activity and selectivity. This document provides a comprehensive guide for the large-scale synthesis and purification of this important intermediate, designed for researchers, scientists, and professionals in the pharmaceutical industry.

The synthetic strategy and purification protocols outlined herein are designed to be robust, scalable, and efficient, addressing the common challenges associated with the synthesis of functionalized pyrimidines.[1]

Strategic Approach to Synthesis: A Rationale

The synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is most effectively achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound with an amidine.[1][2][4] For the target molecule, the key precursors are cyclopropanecarboximidamide and a reactive derivative of ethyl 2-methyl-3-oxobutanoate.

Diagram of the Synthetic Workflow

Synthetic Workflow Overall Synthetic Scheme cluster_0 Starting Material Synthesis cluster_1 Pyrimidine Ring Formation cluster_2 Final Product Formation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarboximidamide Cyclopropanecarboximidamide Cyclopropanecarbonitrile->Cyclopropanecarboximidamide Pinner Reaction (EtOH, HCl, NH3) Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate Cyclopropanecarboximidamide->Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate Cyclocondensation (Base, e.g., NaOEt) Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-methyl-3-oxobutanoate Methylation (NaH, MeI) Ethyl 2-formyl-2-methyl-3-oxobutanoate Ethyl 2-formyl-2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->Ethyl 2-formyl-2-methyl-3-oxobutanoate Formylation (NaH, Ethyl formate) Ethyl 2-formyl-2-methyl-3-oxobutanoate->Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate->2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid Saponification (NaOH, H2O/EtOH)

Caption: A schematic overview of the synthetic route to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Key Intermediates

1.1 Preparation of Cyclopropanecarboximidamide Hydrochloride

Cyclopropanecarboximidamide is a crucial N-C-N building block for the pyrimidine ring. It can be prepared from cyclopropanecarbonitrile via the Pinner reaction.

  • Step 1: Pinner Reaction.

    • To a stirred solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes), bubble dry hydrogen chloride gas at 0-5 °C until saturation.

    • Seal the reaction vessel and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and add anhydrous diethyl ether to precipitate the ethyl cyclopropanecarboximidate hydrochloride.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Step 2: Ammonolysis.

    • Suspend the crude ethyl cyclopropanecarboximidate hydrochloride in a solution of ammonia in ethanol (7N).

    • Stir the mixture at room temperature for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure to afford crude cyclopropanecarboximidamide hydrochloride, which can be used in the next step without further purification.

1.2 Preparation of Ethyl 2-formyl-2-methyl-3-oxobutanoate

This β-keto ester is the three-carbon fragment required for the pyrimidine synthesis. It is prepared by formylation of ethyl 2-methyl-3-oxobutanoate.

  • Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate.

    • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure ethyl 2-methyl-3-oxobutanoate.[5]

  • Step 2: Formylation.

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) dropwise at 0 °C.

    • After stirring for 30 minutes, add ethyl formate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with ice-water and acidify with dilute HCl.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-formyl-2-methyl-3-oxobutanoate, which can be used directly in the next step.

Part 2: Large-Scale Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid
  • Step 1: Cyclocondensation to form Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

    • In a suitable reactor, dissolve cyclopropanecarboximidamide hydrochloride (1.0 eq) and crude ethyl 2-formyl-2-methyl-3-oxobutanoate (1.1 eq) in absolute ethanol.

    • To this solution, add a solution of sodium ethoxide in ethanol (2.2 eq, 21 wt%) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl ester.

  • Step 2: Saponification to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid.

    • Dissolve the crude ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the hydrolysis by TLC or HPLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with water and wash with an organic solvent like dichloromethane to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate as a solid. Stir the slurry for 1-2 hours in the cold to ensure complete precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum to afford the crude 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Purification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

The choice of purification method depends on the nature and quantity of impurities present in the crude product. A combination of techniques may be necessary to achieve high purity.

Purification Workflow Diagram

Purification Workflow Purification Strategy Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction To remove neutral/basic impurities Column Chromatography Column Chromatography Recrystallization->Column Chromatography If impurities persist Pure Product Pure Product Recrystallization->Pure Product High Purity Column Chromatography->Pure Product Acid-Base Extraction->Recrystallization

Caption: A decision tree for the purification of the target carboxylic acid.

Purification Techniques
Technique Description Advantages Disadvantages Typical Solvents/Reagents
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[6]Scalable, cost-effective, can yield very pure material.Requires a suitable solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. May result in product loss in the mother liquor.Ethanol/water, ethyl acetate, toluene, isopropanol.[6]
Column Chromatography The crude product is separated on a stationary phase (e.g., silica gel) by eluting with a mobile phase.High resolution separation of closely related impurities.Can be time-consuming and require large volumes of solvent for large-scale purification.Normal Phase (Silica Gel): Hexane/Ethyl Acetate, Dichloromethane/Methanol. Reverse Phase (C18): Water/Acetonitrile with 0.1% formic acid.
Acid-Base Extraction The carboxylic acid is selectively extracted into an aqueous basic solution, leaving neutral and basic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure acid.Effective for removing non-acidic impurities.May not be effective for removing acidic impurities with similar pKa values.Base: Sodium hydroxide, sodium bicarbonate. Acid: Hydrochloric acid.
Protocol for Recrystallization
  • Place the crude 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in an appropriately sized flask.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture to reflux with stirring until the solid completely dissolves.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a further 15-20 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quality Control and Characterization

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

Technique Purpose Expected Observations
¹H NMR To confirm the chemical structure and assess purity.Peaks corresponding to the cyclopropyl, methyl, and pyrimidine protons with the correct integration and splitting patterns.
¹³C NMR To further confirm the chemical structure.Peaks corresponding to all the unique carbon atoms in the molecule.
HPLC To determine the purity of the final product.A single major peak corresponding to the product, with purity typically >98%.
Mass Spectrometry To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀N₂O₂ (178.19 g/mol ).
Melting Point To assess the purity of the crystalline solid.A sharp melting point range.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis and purification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. By carefully controlling the reaction conditions and selecting the appropriate purification strategy, high-purity material can be obtained efficiently, facilitating its use in further drug discovery and development programs.

References

  • Google Patents. (n.d.).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • ACS Publications. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

  • PubMed. (2002). Novel intramolecular cyclopropanation reaction of unsaturated beta-keto esters. [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Chemical Substance Information. (n.d.). 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. [Link]

  • ResearchGate. (2025). Convenient Synthesis of Pyrimidine acyclo-2,2'-anhydronucleosides and their Exploitation Toward Selected N-nucleophiles. [Link]

  • Google P
  • Google Patents. (n.d.).
  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Organic Chemistry Portal. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. [Link]

  • ResearchGate. (n.d.). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters | Request PDF. [Link]

Sources

Strategic Derivatization of the Carboxylic Acid Moiety for Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Modern Drug Discovery

Abstract

The carboxylic acid is a cornerstone functional group in medicinal chemistry, prized for its versatile reactivity and its prevalence in biologically relevant molecules. For drug discovery professionals engaged in the synthesis of compound libraries, the strategic derivatization of the carboxylic acid moiety is a critical exercise in exploring chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the principal strategies for carboxylic acid derivatization, moving beyond simple protocols to explain the underlying chemical logic. We will cover the workhorse amide bond formation, alternative esterification tactics, the use of highly reactive acyl fluorides, and advanced C-C bond-forming and multicomponent reactions. Each section is supported by field-proven protocols and a discussion of the rationale behind reagent selection, designed to empower researchers to make informed decisions in the construction of diverse and high-quality compound libraries.

The Foundation: Activation of the Carboxylic Acid

Direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally not feasible under standard conditions. The hydroxyl group (-OH) is a poor leaving group. Therefore, the first and most critical step in nearly all derivatization reactions is the in situ activation of the carboxyl group, converting the hydroxyl into a species that is readily displaced by a nucleophile. This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate.

G cluster_0 Core Principle of Carboxylic Acid Derivatization Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (R-CO-LG) Acid->Intermediate + Reagent Coupling Reagent Reagent->Intermediate Product Derivatized Product (R-CO-Nu) Intermediate->Product + Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct Byproduct (LG-H) Product->Byproduct Eliminates

Caption: General workflow for carboxylic acid activation and derivatization.

The Workhorse: Amide Bond Formation

The amide bond is arguably the most important linkage in pharmaceutical science, forming the backbone of peptides and appearing in a vast number of top-selling drugs.[1] Consequently, robust and efficient methods for its formation are essential for library synthesis. The choice of coupling reagent is dictated by factors such as substrate steric hindrance, the potential for racemization of adjacent chiral centers, and the practicalities of byproduct removal.

Key Classes of Coupling Reagents

The modern chemist has a wide array of coupling reagents at their disposal, each with distinct advantages.

  • Carbodiimides: These reagents, like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] While effective, their use can be complicated by the formation of a poorly soluble urea byproduct (DCU/EDU) and the risk of racemization at the α-carbon of amino acid substrates.

  • Phosphonium Salts: Reagents such as BOP and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators, particularly favored in solid-phase peptide synthesis (SPPS).

  • Uronium/Aminium Salts: This class includes HBTU, HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). They are among the most popular reagents due to their high reactivity, low racemization rates (especially HATU), and the formation of water-soluble byproducts, simplifying purification. HATU is often the reagent of choice for difficult couplings involving sterically hindered acids or poorly nucleophilic amines.

The Role of Additives

To mitigate side reactions and suppress racemization, coupling reactions, especially those using carbodiimides, are almost always performed with an additive. 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), intercept the initial activated intermediate to form an active ester. This new intermediate is less prone to racemization and reacts cleanly with the amine to form the desired amide.

Reagent Class Common Acronyms Key Advantages Considerations/Disadvantages
Carbodiimides DCC, EDCCost-effective, widely used. EDC byproducts are water-soluble.Racemization risk. DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, good for SPPS.Can be carcinogenic (BOP), relatively expensive.
Uronium/Aminium Salts HBTU, HATU, HCTUHigh efficiency, fast reaction rates, low racemization (esp. HATU).Higher cost, potential for side reactions with the amine.
Protocol 1: General Solution-Phase Amide Coupling (EDC/HOAt)

This protocol is suitable for parallel library synthesis in well plates.

  • Preparation: In an appropriate reaction vessel (e.g., a vial in a 96-well plate), dissolve the carboxylic acid (1.0 equiv) and 1-Hydroxy-7-azabenzotriazole (HOAt, 1.2 equiv) in a suitable aprotic solvent (e.g., DMF or DCM, to 0.1 M).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes. The solution should remain clear.

  • Coupling: Add the amine (1.1 equiv) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Reaction: Seal the vessel and allow the reaction to proceed at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by mass-directed preparative HPLC.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a single coupling cycle on a resin support.[3][4][5][6]

  • Resin Preparation: Place the N-terminally deprotected resin (e.g., Fmoc-deprotected) in a suitable SPPS reaction vessel. Swell the resin in DMF for 20-30 minutes.

  • Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3.0-5.0 equiv relative to resin loading), HATU (2.9 equiv), and HOAt (3.0 equiv) in DMF.

  • Activation: Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-Collidine, 6.0 equiv) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Drain the swelling solvent from the resin and immediately add the activated amino acid solution. Agitate the vessel (e.g., by shaking or nitrogen bubbling) for 1-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Esterification: Modifying Properties and Creating Prodrugs

Esters are another critical functional group in drug discovery, often used to improve membrane permeability in prodrug strategies or to replace a metabolically labile amide bond.[7]

Steglich Esterification

While classical Fischer esterification requires harsh acidic conditions and a large excess of alcohol, making it unsuitable for complex molecules in library synthesis[8], the Steglich esterification provides a mild and effective alternative.[9] This method uses a carbodiimide (typically DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Protocol 3: Steglich Esterification
  • Preparation: Dissolve the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in a dry, aprotic solvent (e.g., DCM) under an inert atmosphere (N₂ or Argon).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography or preparative HPLC to yield the pure ester.

Acyl Fluorides: Highly Reactive and Versatile Intermediates

For challenging derivatizations, such as those involving sterically hindered nucleophiles, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective.[10] Modern methods have introduced bench-stable, solid reagents that make this transformation operationally simple and safe for library applications.[11][12][13][14] Reagents like (Me₄N)SCF₃ and XtalFluor-E offer excellent alternatives to traditional, often toxic, fluorinating agents.[10][11]

Protocol 4: Synthesis of Acyl Fluorides with (Me₄N)SCF₃

This protocol is adapted from Scattolin, Deckers, and Schoenebeck, Org. Lett. 2017.[10]

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or MeCN).

  • Fluorination: Add the bench-stable solid reagent (Me₄N)SCF₃ (1.5 equiv) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or by quenching an aliquot with an amine and analyzing via LC-MS.

  • Purification: Upon completion, add a low-polarity solvent (e.g., hexanes or diethyl ether) to precipitate the byproducts. Filter the mixture through a short pad of silica gel, washing with the low-polarity solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the acyl fluoride, which is often used immediately in the next step without further purification.

Advanced Strategies for Maximum Diversity

To rapidly access novel and complex molecular architectures, chemists can leverage multicomponent reactions and modern cross-coupling technologies that use carboxylic acids in non-traditional ways.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, are powerful tools for library synthesis.[15][16][17] They combine three or four starting materials in a single step to generate products of significant complexity. The carboxylic acid is a key input, providing the acyl component of the final α-acyloxy carboxamide (Passerini) or α-acetamido carboxamide (Ugi) products.[18] These reactions are prized for their high atom economy and ability to quickly generate diverse scaffolds from readily available building blocks.

C-C Bond Formation via Decarboxylative Coupling

Recent advances in palladium catalysis have enabled the use of aromatic and heteroaromatic carboxylic acids as coupling partners in Suzuki-Miyaura reactions.[19][20][21] In these transformations, the carboxylic acid moiety is ultimately expelled as CO or CO₂, allowing the parent aromatic ring to couple with a boronic acid.[22] This powerful strategy repurposes a vast catalogue of commercially available carboxylic acid building blocks, transforming them into aryl sources for C-C bond formation.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology, enabling the activation of carboxylic acids under exceptionally mild conditions.[23] This approach can generate alkyl radicals via decarboxylation, which can then participate in a wide range of reactions including alkylations, arylations, and aminations, opening up new avenues for library design that are inaccessible through traditional thermal methods.[24][25]

High-Throughput Purification and Analysis

The generation of a library is only the first step; its value is contingent on the ability to efficiently purify and characterize its members to ensure data quality in high-throughput screening.[26][27]

  • Purification: For libraries numbering in the thousands, mass-directed preparative HPLC is the industry standard.[28][29][30] Automated systems can process 96-well plates, isolating target compounds based on their mass-to-charge ratio, which significantly increases throughput.[31] For even larger libraries, supercritical fluid chromatography (SFC) is gaining traction as a faster, more environmentally friendly alternative.[32]

  • Analysis: Quality control (QC) for every library member is paramount. The primary analytical tools are LC-MS for purity assessment and identity confirmation, and increasingly, high-throughput NMR techniques like direct-injection NMR for structural verification.[33]

G cluster_workflow High-Throughput Synthesis & Screening Workflow Start Library Design (Building Block Selection) Synthesis Parallel Synthesis (e.g., 96-well format) Start->Synthesis Diverse Inputs Purification Mass-Directed Prep HPLC/SFC Synthesis->Purification Crude Products QC QC Analysis (LC-MS, NMR) Purification->QC Purified Samples Plating Compound Plating & Management QC->Plating Verified Compounds Screening High-Throughput Screening (HTS) Plating->Screening Assay Plates Hit Hit Identification Screening->Hit Biological Data

Caption: A typical workflow from library design to hit identification.

Conclusion

The derivatization of carboxylic acids is a mature yet continuously evolving field that lies at the heart of modern library synthesis for drug discovery. While traditional amide and ester formations remain foundational, a deep understanding of the available coupling reagents and reaction conditions is necessary to overcome synthetic challenges and ensure high-quality library production. Furthermore, the integration of advanced strategies like multicomponent reactions and photoredox catalysis provides unprecedented opportunities to access novel chemical space. By combining these powerful synthetic tools with robust, automated purification and analytical platforms, researchers are well-equipped to accelerate the discovery of next-generation therapeutics.

References

  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Available at: [Link]

  • Kassel, D. B. (2001). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). High Throughput Mass-Directed Purification of Drug Discovery Compounds. Available at: [Link]

  • Wang, Q., & Wang, D. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. PubMed. Available at: [Link]

  • Wang, Q., & Wang, D. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research. Available at: [Link]

  • Zhang, W., et al. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. Available at: [Link]

  • O'Brien, C. J., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. RSC Mechanistic & Organic Chemistry. Available at: [Link]

  • Gonay, M., et al. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. PubMed. Available at: [Link]

  • Virscidian. (2024). Microscale Automated High-Throughput Purification of Libraries. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Academia.edu. Available at: [Link]

  • Zhao, Y., et al. (2001). High-throughput purification of compound libraries. PubMed. Available at: [Link]

  • Hochlowski, J. (2001). High throughput purification of combinatorial libraries. PubMed. Available at: [Link]

  • DeRoo, C. S., et al. (2021). Photoredox-Catalyzed Decarboxylative C-Terminal Differentiation for Bulk- and Single-Molecule Proteomics. PMC. Available at: [Link]

  • Zhang, J. H., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. ACS Publications. Available at: [Link]

  • Buzzetti, L., et al. (2018). Visible-Light Photoredox Catalyzed Dehydrogenative Synthesis of Allylic Carboxylates from Styrenes. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Available at: [Link]

  • Malapit, C. A., et al. (2018). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PMC. Available at: [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • Slideshare. (n.d.). Multicomponent reactions (UGI, Passerini, Biginelli). Available at: [Link]

  • Misuraca, M. C., et al. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. RSC Publishing. Available at: [Link]

  • Hansen, M. B., et al. (2007). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters. Available at: [Link]

  • Luba, J., & Miller, S. J. (2002). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. Available at: [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Vilar, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. PubMed. Available at: [Link]

  • St. John-Williams, S. N., et al. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: [Link]

  • Cantatore, V., et al. (2022). Fast Carbon Isotope Exchange of Carboxylic Acids Enabled by Organic Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Beilstein Journals. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Available at: [Link]

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

  • Thieme E-Books. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Available at: [Link]

  • Sharma, S., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available at: [Link]

  • Sharma, S., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe. NSF PAR. Available at: [Link]

  • Sharma, S., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Gil, A., et al. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with. Available at: [Link]

  • Baran Lab. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Kyranos, J. N., & Hogan, J. C. Jr. (2011). Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available at: [Link]

Sources

Enhancing Material Performance: A Guide to Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Material Development

In the relentless pursuit of innovation across sectors like aerospace, automotive, and electronics, the demand for materials capable of withstanding extreme thermal conditions has never been greater.[1][2][3] Thermal stability, a material's ability to resist decomposition at high temperatures, is a cornerstone of performance and safety in these demanding applications.[2][4] The molecular deterioration of polymers due to overheating can lead to a catastrophic loss of mechanical properties, rendering a component or device useless.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing key thermal analysis techniques to develop and characterize materials with enhanced thermal stability.

At the heart of this endeavor are two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] TGA provides critical information on a material's thermal stability and composition by measuring changes in mass as a function of temperature.[6][7] DSC, on the other hand, measures the heat flow into or out of a sample, revealing crucial information about phase transitions such as melting, crystallization, and glass transitions.[8][9] Together, they offer a powerful toolkit for understanding and improving the thermal performance of materials.[5][10]

Foundational Principles: Mechanisms of Thermal Degradation

Understanding the fundamental mechanisms of thermal degradation is paramount to developing effective stabilization strategies. For polymers, this process is often an autoxidation chain reaction involving initiation, propagation, branching, and termination steps.[4][11]

  • Initiation: The process begins with the formation of highly reactive free radicals on the polymer chain, often triggered by heat or light, leading to the loss of a hydrogen atom.[4]

  • Propagation: These free radicals can react with oxygen to form peroxy radicals, which then abstract hydrogen from other polymer chains, creating hydroperoxides and perpetuating the radical cycle.[4][12]

  • Branching: The decomposition of hydroperoxides can create two new free radicals, accelerating the degradation process.[4]

  • Termination: The reaction cascade can be halted by the combination of free radicals to form inert products, a process that can be enhanced by the addition of stabilizers.[4]

The dominant degradation pathway, whether it be chain scission, depolymerization, or side-group elimination, depends on the specific polymer and the environmental conditions.[11][12]

Core Techniques for Thermal Stability Assessment

A multi-faceted approach to thermal analysis provides a comprehensive understanding of a material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

TGA is indispensable for determining the thermal stability and composition of materials.[7][13] By precisely measuring the mass of a sample as it is heated at a controlled rate, a TGA curve is generated, plotting mass loss against temperature.[6][8] This curve provides a unique "fingerprint" of the material's thermal decomposition profile.[6]

Key parameters derived from TGA include:

  • Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins, a primary indicator of thermal stability.[8]

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest.

  • Residual Mass (Char Yield): The amount of material remaining at the end of the experiment, which is crucial for assessing flame retardancy.

  • Compositional Analysis: TGA can be used to quantify the amounts of volatile components, polymer, and inorganic fillers in a composite material.[14][15][16]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal transitions of a material.[13] It measures the difference in heat flow between a sample and a reference as a function of temperature.[17] This allows for the determination of:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[17][18] This is a critical parameter for defining the upper service temperature of amorphous materials.

  • Melting Temperature (Tm): The temperature at which a crystalline material transitions from a solid to a liquid state.[17][18]

  • Crystallization Temperature (Tc): The temperature at which a material crystallizes upon cooling from the molten state.[17]

  • Enthalpy of Transitions: The amount of energy absorbed or released during a phase transition, which can provide insights into the degree of crystallinity.

The combination of TGA and DSC allows for the correlation of mass loss events with specific thermal transitions, providing a more complete picture of the material's thermal behavior.[5][10]

Experimental Protocols

Protocol 1: Standard TGA for Thermal Stability Screening

Objective: To determine the onset of decomposition temperature and residual mass of a new material formulation. This protocol is based on the principles outlined in ASTM E1131.[14][15][19]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and air purge gases

  • Microbalance

  • Sample pans (platinum or ceramic)

  • Material sample (5-10 mg, powder or small fragment)

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the material into a tared TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 30°C.

    • Program a heating ramp of 10°C/min up to a final temperature of 800°C. This final temperature should be above the expected decomposition of the material.

    • Set the purge gas to nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition temperature (Tonset) as the temperature at which a significant deviation from the baseline mass occurs.

    • Determine the residual mass as the percentage of the initial mass remaining at the end of the test.

Protocol 2: DSC for Determining Thermal Transitions

Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) of a polymer sample. This protocol is based on the principles outlined in ASTM D3418.[20][21][22]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen purge gas

  • Sample pans and lids (aluminum)

  • Crimping press

  • Material sample (5-10 mg, film or powder)

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Weigh 5-10 mg of the material into a DSC pan.

    • Securely crimp the lid onto the pan.

    • Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans in the DSC cell.

    • First Heat: Ramp the temperature from 25°C to a temperature above the expected melting point (or well above the Tg for amorphous materials) at a rate of 10°C/min. This step removes the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heat: Ramp the temperature again at 10°C/min to the same upper temperature limit.

  • Data Acquisition: Record the heat flow as a function of temperature for all segments of the cycle.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the Tg as the midpoint of the step change in the heat flow curve.

    • Determine the Tm as the peak temperature of the melting endotherm.

Data Interpretation and Application

The data generated from TGA and DSC analyses provide a quantitative basis for comparing the thermal stability of different materials.

MaterialTonset (°C) (from TGA)Residual Mass at 800°C (%) (from TGA)Tg (°C) (from DSC)Tm (°C) (from DSC)
Polymer A (Baseline) 3505150250
Polymer A + Stabilizer X 3758152250
Polymer B (High Performance) 55060210340

Table 1: Example thermal analysis data for different polymer formulations.

In the example above, the addition of Stabilizer X to Polymer A resulted in a 25°C increase in the onset of decomposition, indicating improved thermal stability. Polymer B, a high-performance polymer, exhibits significantly higher thermal stability with a Tonset of 550°C and a high char yield, making it suitable for high-temperature applications.[1][2]

Workflow for Developing Thermally Stable Materials

The development of materials with enhanced thermal stability is an iterative process involving synthesis, characterization, and performance evaluation.

Material_Development_Workflow cluster_0 Material Design & Synthesis cluster_1 Thermal Analysis & Characterization cluster_2 Performance Evaluation & Iteration A Hypothesis: Incorporate Stabilizer/Monomer B Material Synthesis A->B C TGA Analysis B->C D DSC Analysis B->D E Data Interpretation C->E D->E F Compare to Baseline/ Performance Target E->F G Decision: Meets Specs? F->G H Refine Formulation G->H No I Final Material Selection G->I Yes H->A

A typical workflow for developing and evaluating thermally stable materials.

Case Study: Enhancing the Thermal Stability of a Polymer for Aerospace Applications

The aerospace industry demands materials with exceptional thermal stability to withstand the extreme temperatures encountered during flight.[1][23] High-performance polymers like PEEK and polyimides are often used in these applications.[1][3]

Consider the development of a novel flame-retardant polymer composite for an aircraft interior component. The goal is to increase the char yield and the decomposition temperature compared to the neat polymer.

Case_Study_Workflow cluster_design Material Formulation cluster_analysis Thermal Analysis cluster_results Results & Outcome Neat Neat Polymer Composite Polymer + FR Composite Neat->Composite FR Flame Retardant Additive FR->Composite TGA TGA Analysis Composite->TGA DSC DSC Analysis Composite->DSC IncreasedTonset Increased T_onset TGA->IncreasedTonset IncreasedChar Increased Char Yield TGA->IncreasedChar ImprovedSafety Improved Fire Safety IncreasedTonset->ImprovedSafety IncreasedChar->ImprovedSafety

Workflow for evaluating a flame-retardant polymer composite.

By incorporating a phosphorus-based flame retardant, TGA analysis would be expected to show an earlier onset of decomposition for the flame-retarded material, as the additive often works by accelerating decomposition to promote char formation. This char layer then acts as an insulating barrier, protecting the underlying material. The residual mass at the end of the TGA experiment would be significantly higher for the flame-retardant composite, indicating successful char formation. DSC analysis would help to understand if the additive affects the polymer's glass transition or melting behavior, which is important for maintaining mechanical performance. The combined use of these techniques is crucial in developing and validating materials for applications where fire safety is paramount.[7][24][25]

Conclusion

The systematic application of thermal analysis techniques, particularly TGA and DSC, is fundamental to the development of materials with enhanced thermal stability. By providing quantitative data on decomposition behavior and thermal transitions, these methods enable researchers to make informed decisions in the design and optimization of new material formulations. A thorough understanding of the underlying principles of thermal degradation, coupled with robust experimental protocols, empowers scientists to push the boundaries of material performance in the most demanding of applications.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM D3418, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998, [Link]

  • ASTM D3418-99, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 1999, [Link]

  • WJE, Compositional Analysis by Thermogravimetry, [Link]

  • Vertex AI Search, E1131 Standard Test Method for Compositional Analysis by Thermogravimetry - ASTM,
  • Applied Technical Services, ASTM D3418, [Link]

  • Scribd, ASTM D-3418: Polymer Transition Temperatures, [Link]

  • SKZ, DSC vs TGA: What's the Difference in Thermal Analysis?, [Link]

  • Fluorocarbon, The Role of Polymers in Next-Gen Aerospace Applications, [Link]

  • Zeus Industrial Products, Inc., Thermal Degradation of Plastics, [Link]

  • AIP Precision Machining, high-temperature polymers: transforming aerospace engineering, [Link]

  • PMC, A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications, [Link]

  • PMC, Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling, [Link]

  • XRF Scientific, Interpreting results from TGA instruments, [Link]

  • ResearchGate, Polymer Degradation: Category, Mechanism and Development Prospect, [Link]

  • Lab Manager, Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques, [Link]

  • E3S Web of Conferences, Polymer Degradation: Category, Mechanism and Development Prospect, [Link]

  • High-Performance Polymers: Advanced Materials for Extreme Applications, [Link]

  • MDPI, Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities, [Link]

  • Magazine of Civil Engineering, Thermal resistance of fire retardant materials, [Link]

  • ResolveMass Laboratories Inc., DSC vs TGA: A Simple Comparison Guide, [Link]

  • IIT Kanpur, Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC), [Link]

  • Torontech, DSC vs TGA: A Complete Guide to the Difference, [Link]

  • ALS Testing Services (Thailand) Co., Ltd., Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC), [Link]

  • openjournals ugent, THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT, [Link]

  • ResearchGate, High-performance Polymer Materials for Aeronautical Engineering Applications, [Link]

  • TA Instruments, Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers, [Link]

  • PMC, Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood, [Link]

  • Waters Corporation, SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid, [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Discovery of Novel Withaferin A Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Withaferin A (WFA) is a highly bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha). It has garnered significant scientific interest due to its pleiotropic mechanisms of action, demonstrating potent anti-inflammatory, anti-angiogenic, and anticancer properties.[1] WFA's therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways, often through covalent modification of key protein targets.[2] Its known targets include components of the NF-κB signaling pathway, the heat shock protein 90 (Hsp90) machinery, and the cytoskeletal protein vimentin.[2]

The polypharmacology of WFA presents both an opportunity and a challenge. While its ability to hit multiple targets can lead to robust efficacy, it may also cause off-target effects. The development of WFA analogs aims to refine its therapeutic profile, enhancing potency against specific targets while minimizing undesirable activities. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries of WFA analogs to identify candidates with superior properties.

This guide provides detailed protocols and technical insights for establishing a robust HTS cascade for the discovery and characterization of novel WFA analogs. We will cover both target-based and cell-based phenotypic assays designed to be scalable, reproducible, and amenable to automation.

Part 1: Target-Oriented & Pathway-Based Screening Assays

A target-oriented approach allows for the identification of analogs that modulate a specific, known biological target of WFA. This is crucial for developing compounds with improved selectivity and for elucidating structure-activity relationships (SAR).

Assay 1: Inhibition of NF-κB Signaling Pathway (Cell-Based Reporter Assay)

Scientific Principle: The NF-κB transcription factor is a master regulator of inflammation and cell survival.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to NF-κB translocation to the nucleus, where it drives the expression of target genes. WFA is known to inhibit this pathway.[3] This assay utilizes a cell line engineered to express a reporter gene (e.g., firefly luciferase) under the control of NF-κB response elements. Inhibition of the pathway by active WFA analogs results in a quantifiable decrease in luciferase expression and light output.[4][5]

Experimental Workflow: NF-κB Reporter Assay

cluster_plate 384-Well Plate cluster_controls Controls A Seed NF-κB Reporter Cells B Incubate (4-6 hours) A->B Allow attachment C Add WFA Analogs + TNF-α Stimulant B->C Compound treatment D Incubate (18-24 hours) C->D Induce reporter expression E Add Luciferase Detection Reagent D->E Lyse cells & initiate reaction F Measure Luminescence E->F Quantify signal pos Positive Control (TNF-α only) neg Negative Control (Vehicle only)

Caption: Workflow for the NF-κB luciferase reporter HTS assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 or HCT-116 cells stably expressing an NF-κB-luciferase reporter into white, clear-bottom 384-well assay plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.[6]

  • Incubation: Incubate plates at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell attachment.[7]

  • Compound Addition: Prepare serial dilutions of WFA analog compounds in assay medium. Using an automated liquid handler, add 5 µL of compound solution to the appropriate wells. Also add 5 µL of vehicle (e.g., 0.1% DMSO) to positive and negative control wells.

  • Stimulation: Add 5 µL of TNF-α (final concentration ~10 ng/mL) to all wells except the negative controls. Add 5 µL of assay medium to negative control wells. The final volume should be 50 µL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Lysis and Detection: Equilibrate the assay plates and a luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System) to room temperature. Add 50 µL of the detection reagent to each well.

  • Signal Measurement: Incubate the plate for 10-15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[6] Measure luminescence using a plate-reading luminometer.

Causality and Validation: This homogenous "add-and-read" format is highly amenable to HTS. The long incubation period allows for the detection of compounds that act at various points in the signaling cascade. Assay quality is validated by calculating the Z-factor (Z') from the positive (TNF-α stimulated) and negative (vehicle) controls on each plate. A Z' value ≥ 0.5 indicates an excellent assay with a sufficient signal window and low variability, making it suitable for screening.[9][10][11]

Assay 2: Hsp90 ATPase Activity Inhibition (Biochemical Assay)

Scientific Principle: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncogenic.[12] Its function is dependent on an intrinsic ATPase activity.[12] WFA and its analogs can modulate the heat shock response. Biochemical assays that measure the inhibition of Hsp90's ATPase activity are a well-established method for identifying Hsp90 inhibitors.[12][13] These assays typically quantify the amount of ADP produced from ATP hydrolysis.

Detailed Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare recombinant human Hsp90α protein, ATP, and test compounds in assay buffer.

  • Reaction Initiation: In a 384-well plate, add 5 µL of Hsp90 enzyme solution.

  • Compound Addition: Add 2.5 µL of WFA analog or control (e.g., Geldanamycin as a positive control) at various concentrations.

  • Start Reaction: Add 2.5 µL of ATP solution to initiate the ATPase reaction. The final volume is 10 µL. Incubate at 37°C for 60 minutes.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the generated luminescence, which is directly proportional to the ADP produced and thus the Hsp90 ATPase activity.

Causality and Validation: This biochemical assay directly measures the effect of compounds on the enzymatic activity of the target. It is less prone to cell-based artifacts and provides a clean readout of target engagement. The Z' factor should be calculated using a potent inhibitor like Geldanamycin as the positive control and DMSO as the negative control to ensure assay robustness.[12][14]

Parameter Recommended Condition
Hsp90α Concentration50-100 nM
ATP Concentration500 µM (near Kₘ)[12]
Positive ControlGeldanamycin (10 µM)
Assay PlateLow-volume, white, 384-well
Detection InstrumentLuminometer

Part 2: Phenotypic and Mechanistic Screening Assays

Phenotypic screens assess the global effect of a compound on cellular behavior, providing a functional readout that is highly relevant to in vivo efficacy.

Assay 3: Cell Viability & Cytotoxicity (Phenotypic Screen)

Scientific Principle: A primary desired outcome for WFA analogs in oncology is the induction of cancer cell death.[15][16] A robust and simple HTS assay is to measure cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[17][18] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the compound.

HTS Campaign Workflow

A Primary Screen (Single Concentration) B Hit Confirmation (Re-test actives) A->B Active Hits C Dose-Response (IC50 Determination) B->C Confirmed Hits D Secondary Assays (e.g., NF-κB, Hsp90) C->D Potent Hits E SAR Studies D->E Characterized Hits

Sources

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Specifically, 2-substituted pyrimidine-5-carboxylic esters are crucial intermediates and target molecules in drug development. The substituents at the 2- and 5-positions provide vectors for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[5] These scaffolds are integral to the development of therapeutics for a range of diseases, including cancer, viral infections, and inflammatory conditions.[3][6] This guide provides a detailed exploration of a robust and widely applicable method for the synthesis of these valuable compounds, alongside insights into alternative approaches.

Part 1: The Principal Synthetic Route: Three-Component Condensation

The most common and efficient method for preparing 2-substituted pyrimidine-5-carboxylic esters involves a three-component reaction between an amidine (or its salt), a source of a three-carbon electrophilic component, and an ester functionality. A particularly effective variation of this strategy utilizes a pre-formed, stable sodium salt of an enolate, which reacts cleanly with a variety of amidinium salts.[1][7]

Reaction Mechanism and Rationale

The core of this synthetic strategy lies in the formation of the pyrimidine ring through a sequence of condensation and cyclization reactions. The reaction proceeds via the nucleophilic attack of the amidine on the electrophilic three-carbon synthon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is advantageous as it provides a stable and readily accessible three-carbon component, leading to high yields and regioselectivity.[7] This method directly affords pyrimidines without substitution at the 4-position, a feature that can be challenging to achieve with other synthetic approaches.[7]

Reaction_Mechanism cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Amidinium_Salt Amidinium Salt (R-C(NH2)2+) Intermediate Acyclic Intermediate Amidinium_Salt->Intermediate Nucleophilic Attack Enolate_Salt Sodium 3,3-dimethoxy- 2-methoxycarbonylpropen-1-olate Enolate_Salt->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Substituted Pyrimidine- 5-carboxylic Ester Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Generalized reaction mechanism for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, adapted from established literature procedures.[5][7]

Protocol 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts

This method is divided into two key stages: the preparation of the stable sodium enolate salt and the subsequent cyclization with an amidinium salt.

This stable intermediate is prepared through a condensation reaction between methyl formate and methyl 3,3-dimethoxypropionate.[7]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate (HCOOCH₃)

  • Nitrogen (N₂) gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.0 equivalent) in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous diethyl ether.[5]

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.[5]

  • Stir the reaction mixture at room temperature for 12-16 hours.[5]

  • Collect the resulting white precipitate by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to yield the sodium salt as a stable solid.[5]

Materials:

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Stage 1)

  • Desired amidinium salt (e.g., acetamidinium chloride, benzamidinium chloride) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the prepared sodium salt (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amidinium salt (1.1 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[5]

Experimental_Workflow cluster_prep Preparation of Sodium Salt cluster_synth Pyrimidine Synthesis cluster_workup Work-up and Purification A Suspend NaH in Et2O B Prepare solution of methyl 3,3-dimethoxypropionate & methyl formate C Dropwise addition at RT B->C D Stir 12-16h C->D E Filter and dry precipitate D->E F Dissolve sodium salt in DMF E->F Proceed to synthesis G Add amidinium salt F->G H Stir at RT (monitor by TLC) G->H I Quench with NaHCO3 H->I Reaction complete J Extract with EtOAc I->J K Wash with brine, dry, and concentrate J->K L Purify by column chromatography K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. The purification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid presents unique chromatographic and crystallographic challenges. Because this molecule contains both a basic pyrimidine nitrogen and an acidic carboxylic acid, it exists as a highly polar zwitterion in aqueous and semi-aqueous environments.

This guide provides field-proven, self-validating methodologies to overcome streaking, separate stubborn regioisomers, and eliminate heavy metal catalyst residues from cross-coupling syntheses.

Frequently Asked Questions (Troubleshooting)

Q: Why does my crude product streak heavily on normal-phase silica gel, resulting in poor recovery? A: This is a classic symptom of zwitterionic interference. The pyrimidine ring contains basic nitrogen atoms (pKa ~1–3), while the carboxylic acid at the C4 position is acidic (pKa ~2.5). At near-neutral conditions, the molecule forms a highly polar zwitterion[1]. When loaded onto bare silica, the acidic silanol groups on the stationary phase strongly bind the basic pyrimidine nitrogen, while the carboxylate moiety interacts unpredictably, leading to severe band broadening and irreversible adsorption[2]. Solution: Abandon normal-phase silica in favor of Mixed-Mode or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with strict pH control.

Q: How can I separate 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid from its regioisomers (e.g., 4-methyl-5-carboxylic acid)? A: Regioisomers of pyrimidine carboxylic acids have nearly identical hydrophobicities, making standard C18 RP-HPLC ineffective. You must exploit the slight differences in their charge distribution. Using a mixed-mode chromatography column (which combines both hydrophobic and cation/anion-exchange properties) allows you to separate these isomers by tuning the buffer concentration and pH[3].

Q: My synthesis utilized a palladium or tin catalyst (e.g., Stille/Suzuki coupling). How do I remove these metals before chromatography? A: Organometallic cross-coupling is the standard method for installing the cyclopropyl or methyl groups on the pyrimidine core[4]. To prevent metal precipitation on your expensive HPLC columns, perform a biphasic pH extraction prior to chromatography. By adjusting the aqueous phase to pH 8.5, the target compound becomes a highly water-soluble anion, allowing the organic-soluble Pd/Sn byproducts to be washed away with an organic solvent like ethyl acetate.

Experimental Workflows & Methodologies

Protocol A: Mixed-Mode RP-HPLC Purification

This protocol utilizes a combination of reversed-phase and ion-exchange interactions to isolate the target compound from structurally similar regioisomers[2].

  • Column Selection: Use a mixed-mode column (e.g.,2 or 3) designed for polar ionizable zwitterions[2][3].

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate buffer, adjusted to pH 3.0 using neat formic acid. (At pH 3.0, the carboxylic acid is partially protonated, reducing the zwitterionic character and improving peak shape[5]).

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 25 minutes at a flow rate appropriate for your preparative column diameter.

  • Self-Validation Check: Inject a 5 µL analytical test pulse. Calculate the peak asymmetry factor ( As​ ). If As​>1.5 (tailing), the carboxylate is not fully protonated. Lower the buffer pH by 0.2 units and re-inject.

Protocol B: Isoelectric Crystallization (Polishing Step)

Because amino acids and pyrimidine carboxylic acids have an isoelectric point (pI) where their net charge is zero, their aqueous solubility drops drastically at this specific pH[6].

  • Dissolution: Dissolve the semi-pure HPLC fractions (or crude metal-free extract) in minimal distilled water. Add 1M NaOH dropwise until the pH reaches 8.5 to ensure complete dissolution as a sodium salt.

  • Filtration: Pass the basic solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulates or residual metal oxides.

  • Isoelectric Precipitation: While stirring vigorously at 4°C, add 1M HCl dropwise. Monitor the pH continuously. The isoelectric point for this specific pyrimidine derivative is approximately pH 2.5 to 2.8 .

  • Self-Validation Check: Monitor the UV-Vis absorbance (254 nm) of the clear supernatant. As you approach the pI, the compound will crash out as a white crystalline solid. Precipitation is mathematically complete when the absorbance of the supernatant plateaus, confirming the solubility limit has been reached.

  • Collection: Filter the crystals via vacuum filtration and wash with ice-cold water, followed by a minimal volume of cold acetone to dry.

Quantitative Data: Purification Strategy Comparison

Purification MethodStationary Phase / Solvent SystemPrimary MechanismProsConsExpected Recovery
Normal-Phase Bare Silica / DCM:MeOHAdsorptionInexpensive, bulk separationSevere streaking, irreversible binding< 40%
Standard RP-HPLC C18 / H₂O:MeCN (0.1% FA)Hydrophobic PartitioningGood for non-polar impuritiesPoor retention of the polar zwitterion60–70%
Mixed-Mode HPLC Obelisc N / Buffer pH 3.0Ion-Exchange + HydrophobicExceptional isomer resolutionHigher column cost> 85%
Isoelectric Cryst. Water / HCl (pH ~2.5)Minimum Solubility at pIHighly scalable, removes saltsRequires semi-pure feed75–90%

Purification Workflow Decision Tree

Follow this logical pathway to determine the most efficient purification sequence based on your crude mixture's impurity profile.

G Start Crude 2-Cyclopropyl-5-methyl pyrimidine-4-carboxylic acid CheckMetal High Transition Metal (Pd/Sn) Residue? Start->CheckMetal Scavenge Biphasic pH Extraction (Aqueous pH 8.5) CheckMetal->Scavenge Yes PurityCheck Regioisomer or Byproduct Contamination? CheckMetal->PurityCheck No Scavenge->PurityCheck HPLC Mixed-Mode RP-HPLC (Ammonium Formate pH 3.0) PurityCheck->HPLC High Cryst Isoelectric Crystallization (Adjust to pI ~2.5) PurityCheck->Cryst Low HPLC->Cryst Polish & Desalt Pure Pure Target Compound (>98% HPLC, Metal <10ppm) Cryst->Pure

Workflow decision tree for purifying zwitterionic pyrimidine carboxylic acids.

References

  • [3] HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at:[Link]

  • [4] European Patent Office - EP 2327694 B1. Substituted 4-amino-picolinic acids and their use as herbicides. Available at:

  • [2] SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • [1] ChemTalk. Zwitterions: Isoelectric Point and Net Charge. Available at:[Link]

  • [6] Chemistry LibreTexts. Reactions of Amino Acids and Isoelectric Points. Available at: [Link]

Sources

Optimization of reaction conditions for synthesizing pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the reaction conditions for synthesizing these vital heterocyclic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance your synthetic success.

Section 1: Troubleshooting Common Issues in Pyrimidine Carboxylic Acid Synthesis

This section addresses specific problems encountered during the synthesis of pyrimidine carboxylic acids, offering potential causes and actionable solutions in a question-and-answer format.

Topic 1: Low Reaction Yield & Incomplete Conversion

Question 1: My reaction is resulting in a very low yield of the desired pyrimidine carboxylic acid, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors ranging from reagent purity to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction.[1][2] For instance, in syntheses utilizing amidine salts, their hygroscopic nature can lead to hydrolysis, which inhibits the reaction.[1][3]

    • Actionable Solution: Ensure all starting materials are of high purity and are thoroughly dried.[1][2] It is recommended to use freshly prepared or purified amidine salts and maintain strictly anhydrous conditions.[1][3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical for the success of the synthesis.[1] In acid-catalyzed reactions like the Biginelli synthesis, strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may offer improved yields.[1]

    • Actionable Solution: Ensure your catalyst is active; reusable catalysts may require regeneration.[1][3] It is advisable to screen different catalysts and optimize their loading. For example, in a Biginelli-type reaction, a slight excess of urea or thiourea (1.2-1.5 equivalents) can be beneficial.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a pivotal role in reaction efficiency.[1]

    • Actionable Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][3] Experiment with different solvents, as polarity can significantly influence reaction rates.[1] While ethanol is commonly used, solvent-free conditions have also proven effective for certain substrates.[1][4]

  • Incorrect Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion of the limiting reagent.[1]

    • Actionable Solution: Carefully calculate and measure the molar ratios of all reactants. While a 1:1:1 ratio is standard for many three-component reactions, a slight excess of certain reagents may be beneficial.[1]

  • Atmosphere Control: Many reactions for synthesizing heterocyclic compounds are sensitive to air and moisture.[2]

    • Actionable Solution: To improve the yield, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Conversion purity Check Purity of Starting Materials start->purity catalyst Evaluate Catalyst Activity & Loading purity->catalyst If purity is confirmed conditions Optimize Reaction Conditions (Temp, Time, Solvent) catalyst->conditions If catalyst is active stoichiometry Verify Reactant Stoichiometry conditions->stoichiometry If conditions are optimized atmosphere Ensure Inert Atmosphere stoichiometry->atmosphere If stoichiometry is correct success Improved Yield atmosphere->success If issue persists, reconsider synthetic route

Caption: A systematic approach to diagnosing and resolving low-yield issues.

Topic 2: Unexpected Side Reactions

Question 2: I am observing the formation of a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize it?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3][5]

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[3][5]

    • Actionable Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3][5]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3][5]

    • Actionable Solution: Screen different Lewis acid catalysts to find one that favors the Biginelli reaction.

  • Order of Addition: The timing of reagent addition can be critical.

    • Actionable Solution: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[3][5]

Question 3: My Grignard reaction on a halopyrimidine is giving me addition to the pyrimidine ring instead of the desired cross-coupling. How can I control the selectivity?

Answer: The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, which can compete with the desired cross-coupling reaction.[6] This is a common issue when using organometallic reagents like Grignard reagents.[6][7]

Potential Causes & Solutions:

  • Reaction Temperature: Lower temperatures can favor the desired cross-coupling over nucleophilic addition.

    • Actionable Solution: Carefully control the reaction temperature, often requiring cryogenic conditions (e.g., -78 °C) for the addition of the Grignard reagent.[6]

  • Grignard Reagent Reactivity: Highly reactive Grignard reagents are more prone to nucleophilic addition.

    • Actionable Solution: Consider using a less reactive organometallic reagent, or transmetalation to a less reactive species (e.g., organozinc).

  • Catalyst System: The choice of catalyst and ligands is crucial for promoting the cross-coupling pathway.

    • Actionable Solution: Employ a suitable transition-metal catalyst, such as a palladium or nickel complex, which is known to facilitate cross-coupling reactions.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine carboxylic acids?

There are several reliable methods for the synthesis of pyrimidine carboxylic acids, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Some of the most common approaches include:

  • The Biginelli Reaction: A one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be further modified to yield pyrimidine carboxylic acids.[9][10][11] This method is known for its simplicity and efficiency.[9]

  • Condensation with Amidinium Salts: This is a versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[2][12][13] The reaction of an activated propen-1-ol salt with various amidinium salts offers a direct route to these compounds.[2][12]

  • Hydrolysis of Cyanopyrimidines: Cyanopyrimidines can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.[14][15][16][17][18] This is a useful method when the corresponding cyanopyrimidine is readily available.

  • Carboxylation of Halopyrimidines: This can be achieved through two main pathways:

    • Grignard Reaction: Formation of a pyrimidyl Grignard reagent from a halopyrimidine, followed by reaction with carbon dioxide.[19][20]

    • Transition-Metal-Catalyzed Carboxylation: The use of transition metal catalysts, such as palladium or nickel complexes, to facilitate the carboxylation of halopyrimidines with CO2.[21][22]

Q2: How can I choose the best catalyst for my Biginelli reaction?

While classical Biginelli reactions use strong Brønsted acids like HCl, these can lead to harsh conditions and side reactions.[4][23] Modern approaches often utilize milder Lewis acids or solid acid catalysts, which can significantly improve yields and simplify the workup.[4][24] The optimal catalyst is often substrate-dependent, so it is recommended to perform small-scale screening experiments with a variety of catalysts to identify the most effective one for your specific reaction.

Q3: What are the key considerations for a successful Grignard reaction to form a pyrimidine carboxylic acid?

The key to a successful Grignard reaction for this purpose is to favor the carboxylation of the Grignard reagent over its addition to the pyrimidine ring.[6] This can be achieved by:

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial to minimize nucleophilic addition to the pyrimidine ring.[6]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, so strictly anhydrous conditions are essential.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

Section 3: Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester via Condensation with an Amidinium Salt [2][12]

This protocol describes a direct and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Step-by-Step Methodology:

  • Preparation of the Sodium Salt:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[2]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[2]

  • Pyrimidine Synthesis:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[2]

    • Stir the reaction at a predetermined optimal temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2]

Protocol 2: Hydrolysis of a Cyanopyrimidine to a Pyrimidine Carboxylic Acid [14]

This protocol outlines the hydrolysis of a cyanopyrimidine to its corresponding carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the pyrimidine-2-carbonitrile (1.0 eq) in water with stirring.

    • Add potassium hydroxide (2.0 eq).[14]

  • Reaction:

    • Heat the reaction mixture to reflux for 3 hours.[14]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a 2N HCl solution.[14]

    • Remove the aqueous phase by rotary evaporation to obtain the crude product.[14]

    • Extract the crude product with ethyl acetate.

    • Combine the organic phases and filter through a pad of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure to afford the pyrimidine-2-carboxylic acid.[14]

Section 4: Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystReaction ConditionsYield (%)Reference
HClEthanol, refluxOften low to moderate[4]
Lewis Acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃)VariesGenerally improved yields[1]
Solid Acid CatalystsSolvent-free or various solventsHigh yields, easier workup[4]
Gluconic Acid Aqueous SolutionAqueous media≥85%[24]

Section 5: Visualization of Key Concepts

Diagram 1: General Synthetic Pathways to Pyrimidine Carboxylic Acids

cluster_0 Synthetic Routes biginelli Biginelli Reaction (Aldehyde, β-Ketoester, Urea) product Pyrimidine Carboxylic Acid biginelli->product amidinium Amidinium Salt Condensation amidinium->product hydrolysis Hydrolysis of Cyanopyrimidines hydrolysis->product grignard Grignard Carboxylation grignard->product metal_cat Metal-Catalyzed Carboxylation metal_cat->product

Caption: Common synthetic strategies for accessing pyrimidine carboxylic acids.

References

  • Troubleshooting common issues in pyrimidine synthesis. (2025). BenchChem.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. (2025). BenchChem.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Pyrimidine-2-carboxylic acid | 31519-62-7. (2026). ChemicalBook.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.
  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. (2025). BenchChem.
  • Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. (n.d.). Google Patents.
  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797.
  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. (2019). ACS Publications.
  • Synthesis of pyrimidinone carboxylic acids. (n.d.). ResearchGate.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC.
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC.
  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry.
  • Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). ChemInform Abstract.
  • Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (n.d.). RSC Publishing.
  • Chemical evolution XXIX. Pyrimidines from hydrogen cyanide. (n.d.). PubMed.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
  • The hydrolysis process for 2-cyanopyrimidine to pymca. (n.d.). ResearchGate.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications.
  • Disorders of Purine and Pyrimidine Metabolism. (n.d.). ResearchGate.
  • Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • Pyrimidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Pyrimidine. (n.d.). Wikipedia.
  • Transition-Metal-Catalyzed Carboxylation. (2023). Encyclopedia MDPI.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
  • Pyrimidine-4-carboxylic acid. (n.d.). MedchemExpress.com.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.).
  • Preparing Carboxylic Acids. (2024). Chemistry LibreTexts.
  • Pyrimidine-4-Carboxylic Acid. (n.d.). Cayman Chemical.
  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. (2016). PubMed.
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.). Google Patents.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). Topics in Current Chemistry.
  • SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE. (2023). YouTube.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.

Sources

Identification of side-products in 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into identifying and mitigating common side-products encountered during this synthesis. Our goal is to move beyond simple protocols and explain the chemical reasoning behind the formation of impurities, empowering you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid typically proceeds via a multi-step sequence, beginning with a condensation reaction to form the core pyrimidine ring, followed by saponification. A common and effective route involves the reaction of cyclopropylamidine with an ethyl 2-methyl-3-oxobutanoate equivalent, which cyclizes to form an ester intermediate. This intermediate is then hydrolyzed to yield the final carboxylic acid product.

The overall transformation is outlined below. Understanding this primary pathway is crucial for contextualizing the formation of potential side-products.

G A Cyclopropylamidine C Condensation & Cyclization A->C B Ethyl 2-methyl-3-oxobutanoate (or equivalent β-ketoester) B->C D Ethyl 2-cyclopropyl-5- methylpyrimidine-4-carboxylate (Ester Intermediate) C->D Base catalyst (e.g., NaOEt) E Saponification (e.g., NaOH, H₂O) D->E F 2-Cyclopropyl-5-methylpyrimidine -4-carboxylic acid (Target Product) E->F Acidic Workup

Caption: High-level overview of the synthetic route to the target molecule.

Section 2: Frequently Asked Questions (FAQs) on Side-Product Identification

This section addresses the most common impurities observed during the synthesis. Each entry explains the impurity's origin, its characteristic analytical signature, and the mechanistic reasoning behind its formation.

Question 1: I've isolated a major byproduct with the same mass as my target molecule. What is it likely to be?

Answer: The most probable side-product with an identical mass is the regioisomeric impurity, 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid .

  • Mechanism of Formation: This isomer arises from a lack of regiocontrol during the initial condensation reaction between the amidine and the β-ketoester. The β-ketoester has two electrophilic carbonyl carbons. While the ketone is generally more reactive than the ester carbonyl, reaction at the ester position can occur, leading to the formation of the undesired constitutional isomer. The choice of base and reaction temperature can significantly influence this selectivity[1].

  • Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the methyl group and the pyrimidine ring protons will differ significantly from the target product. In the target molecule, the methyl group is at the 5-position, whereas in the isomer, it is at the 4-position, leading to distinct electronic environments.

    • Chromatography (HPLC/TLC): The two isomers will likely have different retention times due to differences in polarity. Co-injection with a synthesized standard of the suspected isomer can confirm its identity.

Question 2: My reaction yield is low, and I see a lot of unreacted starting material in my crude analysis. What's going wrong?

Answer: Low conversion is a common issue and can stem from several factors related to reagent quality and reaction conditions[2].

  • Potential Causes & Solutions:

    • Purity of Starting Materials: Ensure all reactants are pure and dry. Cyclopropylamidine, often used as a hydrochloride salt, can be hygroscopic. Moisture can hydrolyze the amidine, rendering it inactive[2].

    • Catalyst Inefficiency: If using a base catalyst like sodium ethoxide, ensure it has not degraded due to exposure to air or moisture. For acid-catalyzed pyrimidine syntheses, the activity of the catalyst is paramount[1].

    • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before quenching[3].

Question 3: My LC-MS analysis shows a peak corresponding to the mass of my ester intermediate. Why didn't the hydrolysis go to completion?

Answer: Incomplete saponification of the ethyl ester intermediate is a frequent problem, often due to insufficient reaction time, temperature, or quantity of base.

  • Mechanism of Incomplete Reaction: Saponification is a bimolecular reaction. If the concentration of hydroxide is too low, or if the reaction time is too short, a significant amount of the ester will remain unreacted. Steric hindrance around the ester group can also slow down the rate of hydrolysis.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., NaOH or KOH) to drive the reaction to completion.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.

    • Extend Reaction Time: Monitor the disappearance of the ester starting material by TLC or HPLC to determine the optimal reaction time.

Question 4: I'm seeing several minor, unidentified peaks in my HPLC chromatogram. What are other possible minor side-products?

Answer: Minor impurities can arise from various competing pathways or degradation.

  • Potential Minor Impurities:

    • Products of Amidine Self-Condensation: Under certain conditions, amidines can self-condense to form triazine derivatives.

    • Decarboxylation Product: Although generally stable, the final carboxylic acid product could potentially decarboxylate under excessively harsh heating or extreme pH during workup, yielding 2-cyclopropyl-5-methylpyrimidine. This would be identifiable by a loss of 44 Da in the mass spectrum.

    • Residual Solvents: Volatile organic compounds used during the synthesis or purification can remain in the final product. These are best identified by GC-MS and quantified by HPLC[4][5].

Section 3: Troubleshooting and Optimization Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom Observed Potential Cause(s) Recommended Actions & Validating Experiments
Low Yield / Incomplete Conversion 1. Impure or wet starting materials (especially amidine).[2]2. Inactive base/catalyst.3. Suboptimal temperature or reaction time.[1]1. Dry starting materials under vacuum. Confirm purity by NMR or melting point.2. Use freshly prepared sodium ethoxide or a new bottle of catalyst.3. Run a time-course study, taking aliquots every hour to monitor by TLC/HPLC to find the point of maximum conversion.
Significant Isomer Formation (>5%) 1. Incorrect base or stoichiometry.2. Reaction temperature is too high or too low, affecting regioselectivity.1. Screen different bases (e.g., NaH, K₂CO₃).2. Perform the reaction at a range of temperatures (e.g., 0 °C, RT, 50 °C) and analyze the product ratio by HPLC or ¹H NMR to determine the optimal condition for regioselectivity.
Incomplete Saponification 1. Insufficient equivalents of base (NaOH/KOH).2. Reaction time is too short.3. Low reaction temperature.1. Increase the equivalents of base from 1.5 to 3.0.2. Extend the reaction time and monitor by TLC until the ester starting material is no longer visible.3. Gently heat the reaction to reflux and monitor for completion.
Difficult Purification / Oily Product 1. Presence of multiple, hard-to-separate impurities.2. Residual high-boiling solvents (e.g., DMF, DMSO).[4]1. First, identify the major impurities by LC-MS and NMR.[5]2. Adjust the crystallization solvent system. Consider a multi-solvent system or column chromatography with a carefully selected eluent.3. Use GC-MS to identify residual solvents. Remove them by high-vacuum drying or azeotropic distillation if necessary.

Section 4: Analytical Methodologies for Impurity Profiling

Effective troubleshooting requires robust analytical methods to detect, identify, and quantify impurities. A multi-technique approach is often necessary for comprehensive impurity profiling.[6]

Analytical Technique Primary Application in This Synthesis Strengths & Limitations
HPLC (High-Performance Liquid Chromatography) Quantifying the purity of the final product and intermediates. Separating the target molecule from its regioisomer and other non-volatile impurities.[7]Strengths: High sensitivity, excellent for quantitative analysis, widely applicable.[7]Limitations: Requires reference standards for absolute identification.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identifying unknown impurities by providing molecular weight information.[4]Strengths: Directly couples separation with mass identification, excellent for detecting unexpected side-products.Limitations: Isomers with the same mass cannot be distinguished by MS alone.
NMR (Nuclear Magnetic Resonance) Spectroscopy Unambiguous structure elucidation of the final product and any isolated impurities (e.g., the regioisomer). Confirming the identity of starting materials.[4]Strengths: Provides detailed structural information, allowing for definitive identification of isomers.Limitations: Lower sensitivity compared to MS; may not detect trace-level impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Detecting and identifying volatile impurities, particularly residual solvents from the synthesis or purification steps.[5]Strengths: Excellent for volatile and semi-volatile compounds.Limitations: Not suitable for non-volatile compounds like the target molecule or its salts.
Example Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for method development. Optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Section 5: Recommended Protocol and Troubleshooting Workflow

The following protocol highlights critical control points to minimize side-product formation. It is intended as a guide and should be adapted as needed.

Step 1: Pyrimidine Ring Formation (Ester Intermediate)
  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add cyclopropylamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • CRITICAL CONTROL POINT: Add ethyl 2-formyl-2-methylpropanoate (1.05 eq) dropwise while maintaining the temperature below 25 °C. The regioselectivity of this addition is key to avoiding the 4-methyl-5-carboxylate isomer. Exothermic additions can favor the undesired pathway.

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • CRITICAL CONTROL POINT: Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) every 2 hours. Proceed until the amidine spot is consumed. Over-refluxing can lead to side-reactions.

  • Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Purify the crude ester intermediate via column chromatography or recrystallization.

Step 2: Saponification to Final Product
  • Dissolve the purified ester intermediate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture.

  • CRITICAL CONTROL POINT: Gently heat the reaction to 50 °C. Monitor the disappearance of the ester by TLC. Avoid excessive heat, which could promote decarboxylation.

  • Once the reaction is complete, cool to room temperature and carefully acidify with 1M HCl to pH ~4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical workflow to diagnose the problem.

G start Problem Observed (e.g., Low Yield, Impurity Peak) check_purity Step 1: Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Step 2: Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions OK action_purity Action: Purify/Dry Reagents, Use Fresh Catalyst check_purity->action_purity Issue Found check_analysis Step 3: Characterize Impurity (LC-MS, NMR) check_conditions->check_analysis OK action_conditions Action: Optimize Temperature, Extend Reaction Time, Adjust Stoichiometry check_conditions->action_conditions Issue Found action_analysis Action: Based on Structure, Modify Reaction to Prevent Side-Product Formation check_analysis->action_analysis Structure Identified solution Optimized Synthesis action_purity->solution action_conditions->solution action_analysis->solution

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Vertex AI Search, "Identification and profiling of impurities in Pharmaceuticals", accessed on March 21, 2026.
  • Select Science, "How to develop analytical methods for impurity detection in pharma with a quality by design approach", accessed on March 21, 2026.
  • Biotech Spain, "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance", accessed on March 21, 2026.
  • Pharma Focus Asia, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis", accessed on March 21, 2026.
  • Research and Reviews, "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview", accessed on March 21, 2026.
  • BenchChem, "Troubleshooting unexpected side reactions in pyrimidine synthesis", accessed on March 21, 2026.
  • BenchChem, "Troubleshooting common issues in pyrimidine synthesis", accessed on March 21, 2026.
  • BenchChem, "Troubleshooting common issues in fluorinated pyrimidine synthesis", accessed on March 21, 2026.

Sources

Technical Support Center: Yield Optimization for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. Rather than just listing standard operating procedures, this guide dissects the chemical causality behind yield losses—specifically targeting cross-coupling inefficiencies and the notorious decarboxylation of pyrimidine-4-carboxylic acids.

Synthetic Strategy & Workflow Visualization

The most robust approach to synthesizing this molecule involves a late-stage functionalization strategy. De novo synthesis of the pyrimidine ring from cyclopropanecarboxamidine hydrochloride [3] often yields complex mixtures when trying to install the 5-methyl and 4-carboxylate groups simultaneously. Instead, starting from an ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate intermediate allows for precise, sequential modifications [1].

SynthesisWorkflow A 5-Bromo-2-cyclopropylpyrimidine- 4-carboxylate (Starting Material) B Suzuki-Miyaura Coupling (MeB(OH)2, Pd-Catalyst) A->B Step 1 C 2-Cyclopropyl-5-methylpyrimidine- 4-carboxylate (Intermediate) B->C High Yield F Side Reaction: Protodeboronation B->F Poor Conditions D Mild Saponification (LiOH, THF/H2O, 0°C) C->D Step 2 E 2-Cyclopropyl-5-methylpyrimidine- 4-carboxylic acid (Target) D->E Controlled pH/Temp G Side Reaction: Decarboxylation D->G High Temp / Strong Acid

Experimental workflow for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: Why is the yield of my 5-methylation step stalling at 40-50% with unreacted starting material?

Causality: The Suzuki-Miyaura coupling of methylboronic acid is notoriously prone to protodeboronation, where the boronic acid degrades into methane gas before transmetalation can occur. Furthermore, the cyclopropyl group at the 2-position and the adjacent ester at the 4-position create steric and electronic environments that can slow down the oxidative addition of the palladium catalyst [1]. Solution: Shift from standard Pd(PPh3)4 to a more sterically accommodating and highly active precatalyst like Pd(dppf)Cl2. Additionally, use potassium methyltrifluoroborate (MeBF3K) instead of methylboronic acid. The trifluoroborate salt acts as a slow-release reservoir for the active boronic species, suppressing protodeboronation and driving conversion >95%.

Q2: I observe massive product loss (up to 60%) during the final ester hydrolysis. What causes this?

Causality: Pyrimidine-4-carboxylic acids are highly susceptible to thermal and acid-catalyzed decarboxylation [2]. The nitrogen atoms in the pyrimidine ring act as electron sinks, stabilizing the zwitterionic intermediate that forms during the cleavage of the C-C bond. If the aqueous solution is heated, or if the pH is dropped too aggressively during workup, the molecule irreversibly ejects CO2 to form 2-cyclopropyl-5-methylpyrimidine. Solution: Saponification must be performed strictly at or below 0–5 °C using Lithium Hydroxide (LiOH). During the acidic workup, use a weak acid (e.g., 1M Citric Acid or dilute HCl) and monitor the pH continuously, stopping exactly at pH 3.5.

DecarboxylationMechanism A Pyrimidine-4-carboxylic acid (Protonated Form) B Zwitterionic Intermediate (N-protonated, C-carboxylate) A->B pH Equilibrium C Transition State (C-C Bond Cleavage) B->C Heat (>40°C) D 2-Cyclopropyl-5-methylpyrimidine + CO2 C->D Irreversible Decarboxylation

Logical relationship of pyrimidine-4-carboxylic acid thermal decarboxylation.

Q3: How do I remove residual palladium that is chelating to my final product?

Causality: The combination of the pyrimidine nitrogens and the adjacent carboxylic acid creates a potent bidentate chelation pocket for transition metals. Solution: Introduce a functionalized silica scavenger (e.g., SiliaBond® Thiol) during the organic extraction phase of the intermediate ester. Do not attempt to scavenge Pd from the final carboxylic acid, as the product will co-precipitate or bind directly to the resin.

Quantitative Data Summaries

Table 1: Optimization Matrix for 5-Methylation (Cross-Coupling)

Boron SourceCatalyst SystemSolvent / TempConversionIsolated Yield
MeB(OH)2 (1.5 eq)Pd(PPh3)4 / Na2CO3Toluene/H2O (90°C)55%42%
MeB(OH)2 (3.0 eq)Pd(dppf)Cl2 / K2CO3Dioxane/H2O (90°C)85%71%
MeBF3K (1.5 eq) Pd(dppf)Cl2 / Cs2CO3 Dioxane/H2O (80°C) >98% 92%

Table 2: Hydrolysis Conditions & Decarboxylation Risk Assessment

Base / EquivalentsSolvent SystemTemperatureWorkup pHDecarboxylationIsolated Yield
NaOH (3.0 eq)MeOH / H2O60 °C (2 h)pH 1.0High (>50%)28%
NaOH (1.5 eq)THF / H2O25 °C (4 h)pH 2.0Moderate (~20%)65%
LiOH (1.2 eq) THF / H2O 0 °C (6 h) pH 3.5 None Detected 94%

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed 5-Methylation (Self-Validating System)

Self-Validation Check: The reaction mixture should transition from a heterogeneous orange suspension to a dark, homogeneous red/brown solution. The absence of gas evolution confirms that protodeboronation is successfully suppressed.

  • Preparation: In an oven-dried Schlenk flask, combine ethyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate (1.0 eq), potassium methyltrifluoroborate (1.5 eq), and Cs2CO3 (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.

  • Solvent Addition: Add degassed 1,4-dioxane and H2O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Add SiliaBond® Thiol (10% w/w) to the organic layer, stir for 2 hours, filter through Celite, and concentrate.

Protocol B: Cryogenic Saponification and Isolation

Self-Validation Check: During acidification, the product will precipitate as a white solid. If bubbles (CO2) are observed upon acid addition, the temperature is too high, and decarboxylation is occurring [2].

  • Dissolution: Dissolve the intermediate ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate in THF (0.5 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Hydrolysis: Add a pre-chilled (0 °C) aqueous solution of LiOH·H2O (1.2 eq) dropwise over 10 minutes. Stir vigorously at 0 °C for 6 hours.

  • Quenching: Quench the reaction by adding cold water, then extract once with diethyl ether to remove unreacted ester.

  • Acidification (Critical Step): While maintaining the aqueous layer at 0 °C, add 1M HCl dropwise using a syringe pump. Monitor the pH continuously with a calibrated pH meter.

  • Isolation: Stop acid addition exactly at pH 3.5. Stir for 30 minutes at 0 °C to allow complete crystallization. Filter the white precipitate, wash with ice-cold water, and dry under high vacuum.

References

  • Source: Googleapis.com (European Patent Office)
  • Title: A Study of the Permanganate Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxylic Acid Source: Oregon State University URL
  • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt Source: Beilstein Journals URL

Stability issues of pyrimidine rings under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of pyrimidine rings under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity of your research.

I. Frequently Asked Questions (FAQs) on Pyrimidine Stability

This section addresses common questions regarding the stability of pyrimidine-containing compounds.

Q1: I'm observing a gradual loss of my pyrimidine-containing compound in an aqueous buffer during a multi-day experiment. What could be the cause?

A1: Gradual degradation in aqueous buffers is a common issue, often attributable to hydrolysis, particularly if the pH is not optimal for your specific compound. The pyrimidine ring, while aromatic, is π-deficient, making it susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.[1] The stability is highly dependent on the substituents on the ring and the pH of the medium. For instance, cytosine moieties are prone to deamination to form uracil, a reaction that can occur under both acidic and highly basic conditions.[2]

Q2: My pyrimidine derivative shows poor recovery and peak tailing during HPLC analysis with a methanol/water mobile phase. Could this be a stability issue?

A2: While chromatographic issues such as poor solubility or secondary interactions with the stationary phase are common, instability in the mobile phase can also be a factor. If your mobile phase is unbuffered and has a pH that promotes the degradation of your compound, you may observe a loss of the parent compound and the appearance of new peaks corresponding to degradation products. Peak tailing can sometimes be an indicator of on-column degradation. It is also possible that the compound is unstable in the dissolution solvent, such as DMSO, over longer periods.[3]

Q3: I am working with a pyrimidine-based drug candidate and need to perform forced degradation studies. What conditions should I test?

A3: Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4] A standard set of stress conditions for a pyrimidine derivative would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Storing the solid compound at 80°C for 48 hours.

  • Photodegradation: Exposing the compound to UV or visible light.

These conditions can be adjusted based on the observed stability of your compound.[4][5]

Q4: How should I store my pyrimidine-containing compounds to ensure long-term stability?

A4: Proper storage is critical to prevent degradation. For optimal stability, pyrimidine derivatives should be stored in a cool, dry, and dark environment.[5][6] For long-term storage, temperatures of -20°C are often recommended.[4][7] It is also advisable to store the compound as a solid, as solutions are generally less stable. If you must store it in solution, use a high-purity, anhydrous aprotic solvent and store it at low temperatures in a tightly sealed vial. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[5]

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental scenarios involving pyrimidine instability.

Troubleshooting Scenario 1: Unexpected Results in Cell-Based Assays

Issue: A pyrimidine-based compound shows inconsistent or lower-than-expected activity in a cell-based assay.

Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and incubated at 37°C, conditions that can promote slow hydrolysis or other degradation pathways for sensitive pyrimidines.

Troubleshooting Workflow:

A Inconsistent/Low Bioactivity B Assess Compound Stability in Assay Medium A->B C Incubate compound in cell-free medium at 37°C B->C D Analyze aliquots at different time points (e.g., 0, 24, 48h) by HPLC/LC-MS C->D E Significant Degradation Observed? D->E F No Degradation E->F No G Yes, Degradation Confirmed E->G Yes H Investigate Other Factors (Solubility, Cell Health, Assay Interference) F->H I Optimize Assay Protocol G->I J Reduce incubation time I->J K Prepare fresh compound stock for each experiment I->K L Consider structural modification to improve stability I->L

Caption: Troubleshooting workflow for low bioactivity.

Troubleshooting Scenario 2: Appearance of Unknown Peaks in a Reaction Mixture

Issue: During a synthetic step involving a pyrimidine-containing intermediate, TLC or LC-MS analysis shows the formation of unexpected byproducts.

Possible Cause: The reaction conditions (e.g., strong acid or base, high temperature) may be causing degradation of the pyrimidine ring.

Troubleshooting Workflow:

A Unexpected Byproducts in Synthesis B Review Reaction Conditions A->B C Is the reaction run under strong acidic or basic conditions? B->C D Is the reaction run at high temperature? B->D E Yes, Harsh Conditions C->E Yes F No, Mild Conditions C->F No D->E Yes D->F No G Consider Protecting the Pyrimidine Ring E->G J Explore alternative, milder reaction conditions E->J H Select appropriate protecting group based on reaction conditions G->H I Re-run reaction with protected intermediate H->I K Lower reaction temperature J->K L Use a weaker acid/base or a non-nucleophilic base J->L M Reduce reaction time J->M

Caption: Troubleshooting workflow for synthetic reactions.

III. Experimental Protocols

Protocol 1: Stability Assessment of a Pyrimidine Compound in Aqueous Buffers

This protocol outlines a general method for evaluating the stability of a pyrimidine derivative at different pH values.

Materials:

  • Test pyrimidine compound

  • HPLC or LC-MS system

  • pH meter

  • A series of buffers (e.g., 100 mM citrate for pH 3-6, 100 mM phosphate for pH 6-8, 100 mM borate for pH 8-10)

  • Acetonitrile or methanol (HPLC grade)

  • DMSO (anhydrous)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Prepare Test Solutions: For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC or LC-MS to determine the initial concentration of the parent compound.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution and analyze by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Protecting Group Selection and Application

This section provides guidance on choosing and using protecting groups to prevent unwanted reactions at the pyrimidine ring, particularly for exocyclic amino and hydroxyl groups.

Protecting Amino Groups:

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability
tert-ButyloxycarbonylBocBoc-anhydride, baseStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, baseBase (e.g., piperidine in DMF)Stable to acid, hydrogenolysis
BenzoylBzBenzoyl chloride, baseStrong base (e.g., NH3 in MeOH)Stable to acid
AcetylAcAcetic anhydride, baseBase (e.g., NH3 in MeOH)Stable to acid

Protecting Hydroxyl Groups:

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF), acidStable to base
BenzylBnBenzyl bromide, baseHydrogenolysis (H2, Pd/C)Stable to acid and base

General Procedure for Amino Group Protection (Boc Example):

  • Dissolve the pyrimidine-containing substrate in a suitable solvent (e.g., THF, dioxane).

  • Add a base (e.g., triethylamine, diisopropylethylamine).

  • Add Boc-anhydride (1.1-1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

IV. Visualization of Degradation Pathways

The following diagram illustrates a common degradation pathway for a cytosine-containing compound under acidic conditions, leading to deamination and hydrolysis of the glycosidic bond.

A Cytosine Nucleoside B Protonation at N3 A->B H+ C Nucleophilic attack by H2O at C4 B->C D Tetrahedral Intermediate C->D E Elimination of NH3 D->E F Uracil Nucleoside (Deamination Product) E->F G Protonation of sugar oxygen F->G H+ H Cleavage of N-glycosidic bond G->H I Uracil H->I J Ribose/Deoxyribose H->J

Caption: Acid-catalyzed deamination and hydrolysis of a cytosine nucleoside.

V. References

  • Kinetics of Reactions of Pyrimidine Nucleoside 2'- and 3'-Monophosphates under Acidic and Neutral Conditions: Concurrent Phosphate Migration, Dephosphorylation and Deamination. (1990). Acta Chemica Scandinavica, 44(3), 239-242. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341-2346. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer, J. I., & Vertes, A. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]

  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. [Link]

  • Pyrimidine metabolism. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4234-4244. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is not without challenges. This guide provides in-depth, field-proven insights to troubleshoot common issues encountered during the synthesis of functionalized pyrimidines, ensuring your research proceeds efficiently and successfully.

Section 1: Low Reaction Yield & Incomplete Conversion

Low yields are one of the most frequent hurdles in pyrimidine synthesis. The issue often stems from a handful of critical parameters ranging from reagent quality to suboptimal reaction conditions.[4] This section breaks down the most common yield-related problems and provides actionable solutions.

Question 1: My Biginelli or Pinner-type condensation reaction is stalling, resulting in low yields and significant unreacted starting materials. What are the likely causes and how can I improve conversion?

Answer: Low conversion in classical condensation reactions for pyrimidine synthesis is a multifaceted issue. The primary culprits are often related to reagent purity, catalyst inefficiency, or suboptimal reaction parameters.[4][5]

Causality & Troubleshooting Steps:

  • Purity and Quality of Starting Materials:

    • The Problem: Reagents like amidines, ureas, and aldehydes can be hygroscopic or prone to degradation.[4][5] Moisture, in particular, can hydrolyze key intermediates, such as the Pinner salt in the Pinner synthesis, or quench acid catalysts.[4][6]

    • The Solution:

      • Action: Ensure all starting materials are of high purity and are thoroughly dried before use.[4]

      • Best Practice: For the Pinner synthesis, use freshly prepared or purified amidine salts and maintain strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] For the Biginelli reaction, purify aldehydes to remove any corresponding carboxylic acid impurity.

  • Catalyst Choice and Activity:

    • The Problem: The choice and activity of the acid catalyst are critical.[4] Brønsted acids may promote side reactions, while certain Lewis acids can significantly improve yields.[4][7] Reusable solid catalysts can lose activity over time.[5]

    • The Solution:

      • Action: Screen a panel of Lewis acids. For the Biginelli reaction, catalysts like Yb(OTf)₃, FeCl₃, or even deep eutectic solvents based on choline chloride and SnCl₂ have proven effective at increasing yields.[4][8]

      • Best Practice: If using a reusable catalyst, ensure it is properly activated or regenerated according to the supplier's protocol. Consider using polyphosphate ester (PPE), which can stabilize key iminium ion intermediates and improve yields by 20-50% in some cases.[9][10]

  • Reaction Conditions (Solvent & Temperature):

    • The Problem: The solubility of reactants and the reaction rate are highly dependent on the solvent and temperature.[5] While ethanol is common, it may not be optimal for all substrates.[5] Excessively high temperatures can lead to byproduct formation.[6]

    • The Solution:

      • Action: If solubility is an issue, consider alternative solvents like THF or DMF, or even solvent-free conditions.[5][11]

      • Best Practice: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[5] For thermally sensitive substrates, a moderate increase in reaction time at a lower temperature is often more effective than a high-temperature, short-duration approach.[5][6]

Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halopyrimidine is inefficient. What factors should I investigate?

Answer: Inefficiency in cross-coupling reactions on the pyrimidine core is typically linked to the reactivity of the specific halopyrimidine, catalyst deactivation, or an improper choice of ligand and base.

Causality & Troubleshooting Steps:

  • Inherent Reactivity of the Halopyrimidine:

    • The Problem: The reactivity of the C-X bond is paramount and follows the general order: I > Br > Cl > F.[12] This is because the oxidative addition of palladium to the C-X bond is often the rate-determining step.[12] Furthermore, the position of the halogen matters significantly, with the order of reactivity being C4(6) > C2 >> C5 due to the electron-deficient nature of the ring.[12][13]

    • The Solution:

      • Action: If you are using a chloropyrimidine, especially at the C5 position, anticipate the need for more forcing conditions or a more robust catalytic system compared to a bromo- or iodopyrimidine at the C4 position.[12]

      • Best Practice: When designing a synthesis, if a choice is available, opt for a bromo- or iodopyrimidine at the more reactive C4/C6 or C2 positions to ensure a higher probability of success under standard conditions.

  • Catalyst System (Ligand and Base Selection):

    • The Problem: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates. The base is also crucial for the catalytic cycle, particularly in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig).

    • The Solution:

      • Action (Suzuki): For sluggish reactions, switch to more electron-rich and sterically bulky ligands like SPhos or XPhos. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous.

      • Action (Buchwald-Hartwig): This reaction is highly sensitive to the ligand-base combination. For challenging aminations of chloropyrimidines, consider specialized ligands like RuPhos or BrettPhos in combination with a strong, non-nucleophilic base like LHMDS or NaOtBu.[14]

      • Best Practice: Perform a small-scale screen of different ligands and bases to identify the optimal conditions for your specific substrate combination.

Troubleshooting Workflow for Low-Yield Reactions

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

Low Yield Troubleshooting Start Low Yield or Stalled Reaction CheckPurity Verify Purity & Integrity of Starting Materials (NMR, MS) Start->CheckPurity CheckConditions Re-evaluate Reaction Conditions (Temp, Solvent, Time) CheckPurity->CheckConditions Purity OK Fail Problem Persists: Re-design Synthesis CheckPurity->Fail Impurity Found CheckCatalyst Assess Catalyst System (Catalyst, Ligand, Base) CheckConditions->CheckCatalyst Conditions OK Result Improved Yield CheckConditions->Result Optimization Worked CheckCatalyst->Result New System Works CheckCatalyst->Fail No Improvement

Caption: A decision tree for systematically troubleshooting low-yield pyrimidine syntheses.

Section 2: Formation of Side Products and Poor Selectivity

The formation of unexpected byproducts complicates purification and reduces the yield of the desired product. Understanding the origin of these side reactions is key to their prevention.

Question 1: In my Biginelli reaction, I'm observing a bright yellow, fluorescent byproduct that complicates purification. What is this, and how can I prevent it?

Answer: This common fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[5][6] Its formation is a competitive reaction pathway that becomes significant under certain conditions.

Causality & Prevention:

  • Mechanism of Formation: The Hantzsch pathway is favored at higher temperatures, where urea can partially decompose into ammonia. The ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP, competing directly with the desired Biginelli condensation.[5][6]

  • Preventative Measures:

    • Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch side reaction. Running the reaction at a lower temperature for a longer duration is preferable.[5]

    • Optimize Catalyst Choice: The choice of Lewis or Brønsted acid can influence the selectivity between the two pathways.[6] An empirical screen may be necessary.

    • Order of Addition: In some systems, adding the urea component last to the pre-heated mixture of the other components can minimize its thermal decomposition time.[5]

Question 2: My Suzuki coupling on a 2,4-dichloropyrimidine is giving me a mixture of regioisomers. How can I achieve C4 selectivity?

Answer: Achieving regioselectivity in the cross-coupling of poly-halogenated pyrimidines is a significant challenge. The inherent electronic properties of the ring favor reaction at the C4(6) position over the C2 position.[12][13] However, factors like catalyst system and reaction conditions can be tuned to dramatically enhance this selectivity.

Achieving High Regioselectivity:

  • Ligand Control: The steric and electronic properties of the phosphine ligand play a crucial role. Very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr) have been shown to promote C4-selective coupling on 2,4-dichloropyridines, a principle that can be extended to pyrimidines.[15]

  • Temperature and Reaction Time: Running the reaction at room temperature or even lower temperatures can often improve selectivity. The more reactive C4 position will react preferentially under milder conditions, while the C2 position may require more thermal energy to undergo oxidative addition. Monitor the reaction closely by TLC or LC-MS to stop it after the mono-substituted product is formed and before the di-substituted product begins to appear in significant quantities.

  • Microwave Irradiation: The use of microwave irradiation with a low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) has been reported to provide excellent C4-selectivity for 2,4-dichloropyrimidines, often with very short reaction times.[16]

Comparative Table: Conditions for C4-Selective Suzuki Coupling
ParameterStandard ConditionsHigh-Selectivity ConditionsRationale
Catalyst/Ligand Pd(PPh₃)₄ / P(t-Bu)₃Pd(OAc)₂ / IPr or SPhosBulky ligands favor reaction at the less-hindered C4 position.
Temperature 80-100 °CRoom Temperature or 0 °CLower temperature exploits the kinetic difference in reactivity between C4 and C2.
Reaction Time 12-24 hours15 min - 4 hours (Monitored)Prevents over-reaction and formation of the di-substituted byproduct.
Special Tech. NoneMicrowave IrradiationCan provide rapid, selective heating, favoring the desired kinetic product.[16]

Section 3: Purification and Isolation Challenges

The inherent polarity of the pyrimidine nucleus, especially when functionalized with polar groups like amines or hydroxyls, can make product isolation a significant bottleneck.

Question 1: My pyrimidine product is highly polar and difficult to extract from an aqueous workup. Standard column chromatography on silica is also problematic. What are my options?

Answer: Isolating highly polar compounds requires moving beyond standard liquid-liquid extraction and normal-phase chromatography. Several alternative strategies can be employed.

Purification Strategies for Polar Pyrimidines:

  • Recrystallization: This should be the first method attempted for solid products.[6][17] A careful solvent screen (e.g., ethanol/water, acetone/hexanes, ethyl acetate) can often yield highly pure material, completely avoiding chromatography.

  • Reverse-Phase Chromatography (C18): If your compound is water-soluble, reverse-phase flash chromatography using a C18-functionalized silica gel is an excellent option. The mobile phase is typically a gradient of water (often with a modifier like 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that have little or no retention on reverse-phase columns.[6] It uses a polar stationary phase (like silica) with a high-organic, low-aqueous mobile phase, providing an orthogonal separation mechanism.[6]

  • Solid-Phase Extraction (SPE): For removing salt or highly polar impurities, an SPE cartridge can be used. For a basic pyrimidine, you could use a cation exchange (SCX) cartridge. The crude mixture is loaded, washed with methanol to remove neutral impurities, and the desired product is then eluted with a solution of ammonia in methanol.

Experimental Protocol: General Method for Recrystallization
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[17]

References

  • Bhat, A. R., A., S., Shalla, A. H., & Shamsuddin. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]

  • (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Wadher, S. J., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 312-320. [Link]

  • Shaikh, I. N., et al. (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Woerly, E. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Zare, A., et al. (2012). Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. The Scientific World Journal, 2012, 908702. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

  • Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]

  • Stasolla, A., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Photosynthesis, Respiration, and Plant Primary Metabolism. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

  • Zhang, H., et al. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and... Applied Organometallic Chemistry, 30(7), 593-597. [Link]

  • (n.d.). Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. [Link]

  • Lippincott Williams & Wilkins. (n.d.). Pyrimidine Synthesis and Degradation. [Link]

  • Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 449-452. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Eda, M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(1), 1357-1367. [Link]

  • Bencivenni, G., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(11), 2697. [Link]

  • (2026, March 20). Disorders of Purine and Pyrimidine Metabolism. OnCourse AI. [Link]

  • (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Iadanza, M. D., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3326. [Link]

  • (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. [Link]

  • Worrall, C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 146-155. [Link]

  • (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Thomas, C. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

Sources

Technical Support Center: 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. As specific degradation studies on this compound are not extensively published, this guide synthesizes established chemical principles of its constituent functional groups to predict degradation pathways, offer troubleshooting advice for common experimental challenges, and provide robust protocols for your own investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Q1: What are the most reactive functional groups in 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid?

A1: The molecule possesses three key functional groups, each with distinct reactivity profiles:

  • Pyrimidine Ring: This nitrogen-containing heterocycle is generally electron-deficient, making it susceptible to nucleophilic attack, particularly under harsh conditions. However, electrophilic substitution is possible at the C5 position, though it is already substituted with a methyl group.[1] The nitrogen atoms can also be protonated in acidic media, which can alter the ring's stability and susceptibility to hydrolysis.[2]

  • Cyclopropyl Group: This strained three-membered ring is prone to oxidative cleavage. While generally more stable to P450-mediated metabolism than linear alkyl groups, it can be a site of oxidation, potentially leading to ring-opened products.[3]

  • Carboxylic Acid: This group can undergo standard reactions such as decarboxylation, especially at elevated temperatures.[4] It also dictates the molecule's solubility and can participate in acid-base chemistry.

Q2: How stable is this compound expected to be under typical storage conditions (2-8°C, dry)?

A2: Under recommended storage conditions (sealed, dry, 2-8°C), the compound is expected to be stable. The primary degradation risks at ambient or elevated temperatures over long periods would be potential slow decarboxylation or oxidation if exposed to air and light.

Q3: What are the likely degradation pathways I should anticipate in my experiments?

A3: Based on the structure, the most probable degradation pathways to investigate are:

  • Hydrolysis: Under strong acidic or basic conditions, the pyrimidine ring could potentially undergo hydrolytic cleavage.[5][6]

  • Oxidation: The cyclopropyl and methyl groups are potential sites for oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide. This could lead to hydroxylated derivatives or ring-opening of the cyclopropyl moiety.[3]

  • Photodegradation: Pyrimidine derivatives can be susceptible to photodegradation, often through complex pathways involving superoxide anions or other reactive oxygen species generated in the presence of light and a photosensitizer.[7][8]

  • Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation of the carboxylic acid group.[4][9]

Q4: Will the degradation products be easy to detect and separate?

A4: The polarity of the degradation products will likely vary. For instance, hydroxylation of the cyclopropyl or methyl groups would increase polarity, while decarboxylation would decrease it. This range of polarities can present a challenge for a single chromatographic method. Techniques like reverse-phase HPLC with a gradient elution are a good starting point, but more specialized methods like HILIC or mixed-mode chromatography may be necessary to retain and separate highly polar degradants.[10]

Section 2: Proposed Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid under various stress conditions. These are predictive models based on fundamental chemical principles.

Hydrolytic Degradation

Under harsh acidic or basic conditions, the pyrimidine ring is the most likely site of attack.

parent 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid acid Acid-Catalyzed Ring Opening Product(s) (e.g., Imidazole derivatives) parent->acid  H+/H2O, Δ base Base-Catalyzed Ring Opening Product(s) parent->base  OH-/H2O, Δ

Caption: Proposed hydrolytic degradation pathways.

Oxidative Degradation

Oxidative stress is predicted to primarily affect the cyclopropyl and methyl groups.

parent 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid cp_hydrox Hydroxylated Cyclopropyl Derivative parent->cp_hydrox  [O] (e.g., H2O2) me_hydrox 5-(Hydroxymethyl) Derivative parent->me_hydrox  [O] cp_open Cyclopropyl Ring-Opened Product (β-keto radical intermediate) cp_hydrox->cp_open  Further [O] me_carbox 5-Carboxy Derivative me_hydrox->me_carbox  Further [O]

Caption: Proposed oxidative degradation pathways.

Photolytic and Thermal Degradation

Photodegradation may proceed via oxidation, while thermal stress is likely to cause decarboxylation.

parent 2-Cyclopropyl-5-methyl- pyrimidine-4-carboxylic acid photo_ox Photo-oxidized Products (Superoxide-mediated) parent->photo_ox  hν, O2 decarbox 2-Cyclopropyl-5- methylpyrimidine parent->decarbox  Δ (-CO2)

Caption: Proposed photolytic and thermal degradation pathways.

Section 3: Troubleshooting Guides

This section provides solutions to potential issues you might encounter during your degradation studies.

Q: My parent compound is degrading under oxidative stress (H₂O₂), but I don't see any major new peaks on my reverse-phase HPLC chromatogram. Why?

A: This is a common issue when generating highly polar degradation products.

  • Causality: Oxidation often introduces hydroxyl or other polar functional groups. These highly polar products may have very little or no retention on a standard C18 column and could be eluting in the solvent front (void volume) of your chromatogram.

  • Troubleshooting Steps:

    • Analyze the Void Volume: Ensure your data acquisition starts immediately upon injection and carefully examine the solvent front for any new peaks.

    • Modify Mobile Phase: Increase the aqueous component of your mobile phase (e.g., run a 95-100% aqueous mobile phase for the first few minutes) to improve the retention of polar compounds.

    • Use a Different Column: Consider using a column designed for polar analytes, such as one with a polar-embedded stationary phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

    • Check for Gaseous Products: While less likely to be the sole pathway, extensive degradation could lead to gaseous products (e.g., CO₂) which would not be detected by LC.

Q: I'm seeing multiple small peaks appearing during my acid hydrolysis study, making it difficult to identify the primary degradant. What's happening?

A: This suggests that the degradation is proceeding through multiple pathways or that the primary degradants are themselves unstable.

  • Causality: Harsh stress conditions can lead to secondary degradation, where the initial degradation products break down further.[10] Acid-catalyzed hydrolysis of a complex ring system like pyrimidine can be non-specific, leading to a mixture of ring-opened isomers.[2]

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the acid concentration (e.g., from 1M HCl to 0.1M HCl) or the temperature. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.[10]

    • Time-Course Study: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours). This will help you identify the primary degradants (which appear first) versus the secondary products (which appear later).

    • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Even if peaks are not fully resolved chromatographically, MS can help you identify the molecular weights of the co-eluting species and propose structures.

Q: My thermal degradation study shows a loss of the parent compound, and the main degradant peak has a much shorter retention time and no UV chromophore. What could this be?

A: This is characteristic of a decarboxylation reaction.

  • Causality: Thermal stress can readily induce the loss of the carboxylic acid group as CO₂.[4] The resulting product, 2-cyclopropyl-5-methylpyrimidine, is less polar than the parent acid, leading to a shorter retention time on a reverse-phase column. The loss of the carboxylic acid conjugated to the pyrimidine ring can also significantly alter the UV absorbance profile.

  • Troubleshooting Steps:

    • Confirm with MS: The mass of this new peak should correspond to the parent molecule minus the mass of CO₂ (44 Da).

    • Adjust UV Wavelength: Scan the peak with a Photo Diode Array (PDA) detector to determine its new absorbance maximum, which may be at a lower wavelength.

    • Use a Universal Detector: If UV detection is problematic, a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used to quantify non-chromophoric compounds.

Section 4: Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. They should be optimized based on the observed stability of the molecule.

Workflow for Forced Degradation Study

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of compound (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (80°C, solid & solution) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo control Control (Solvent, RT, dark) prep->control timepoint Sample at T=0 and multiple later timepoints acid->timepoint base->timepoint ox->timepoint therm->timepoint photo->timepoint control->timepoint neutralize Neutralize acid/base samples timepoint->neutralize analyze Analyze all samples by HPLC-UV/MS neutralize->analyze eval Calculate % degradation Identify major degradants Assess peak purity analyze->eval

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Sample Preparation

Objective: To expose the compound to various stress conditions to induce degradation.

Materials:

  • 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside.

  • Controls: Prepare control samples for each condition by substituting the stressor (e.g., acid, base) with the solvent and keeping them at room temperature in the dark.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) for analysis.

Protocol 2: HPLC-UV/MS Analysis

Objective: To separate, detect, and identify the parent compound and its degradation products.

Instrumentation:

  • HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good starting point for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes less polar compounds.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of compounds with a wide polarity range.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV at 254 nm and 280 nm (or PDA scan 200-400 nm)The pyrimidine ring should have strong UV absorbance.
Injection Vol. 2 µLAdjust based on sensitivity and concentration.

Section 5: Data Summary

The following table shows hypothetical results from a forced degradation study to illustrate how data can be presented.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (h)Parent Peak Area% Parent RemainingMajor Degradant RRT% Area of Major DegradantObservations
Control 481,002,500100%--No significant degradation.
0.1M HCl, 60°C 24851,20084.9%1.158.2%One major degradant, several minor.
0.1M NaOH, 60°C 24798,60079.7%0.92, 1.085.5%, 6.1%Two major degradants observed.
3% H₂O₂, RT 48910,30090.8%0.854.5%A more polar degradant formed.
Thermal, 80°C 48945,70094.3%0.783.1%A less polar degradant observed.
Photolytic ICH889,10088.7%0.857.8%Degradation profile similar to oxidative.

RRT = Relative Retention Time (to parent peak)

References

  • Andre-Barres, C., et al. (2005). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • Vangala, H., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]

  • do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. Available at: [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]

  • Fried, S. D., & Boxer, S. G. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Kim, D. H., & Kerman, K. (2021). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules. Available at: [Link]

  • Prasanna, de la Cruz, J. F., & Lisi, S. (2022). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life. Available at: [Link]

  • Jakobs, C. (1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine-4-carboxylic acid. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Zhang, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Espenson, J. H., & Huang, R. (1999). Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts. Available at: [Link]

  • Alam, T. M., & Celina, M. (2002). Investigation of Oxidative Degradation in Polymers Using '70 NMR Spectroscopy. OSTI.GOV. Available at: [Link]

  • Bonfante, F., et al. (2022). Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various Pathologies. Biomolecules. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude pharmaceutical products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of active pharmaceutical ingredients (APIs). This resource is structured to offer practical, field-proven insights to enhance the purity, yield, and overall quality of your drug substances.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common types of impurities in a crude product?

    • How do I choose the most appropriate purification technique?

    • What are the key parameters to control during a purification process?

  • Troubleshooting Guides

    • Crystallization

    • Chromatography (Flash and HPLC)

    • Liquid-Liquid Extraction

    • Filtration

  • Experimental Protocols

    • Protocol 1: Recrystallization of a Solid Crude Product

    • Protocol 2: Flash Chromatography for Intermediate Purification

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of crude pharmaceutical products.

Q1: What are the most common types of impurities in a crude product?

Impurities in a crude active pharmaceutical ingredient (API) are unwanted chemical substances that can arise from various stages of the manufacturing process.[1][2] According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three main categories:

  • Organic Impurities : These are often process-related and can include starting materials, by-products of side reactions, intermediates, and degradation products.[1][3] Their chemical structures are often similar to the API, which can make them challenging to remove.

  • Inorganic Impurities : These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1][3]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis process that are not completely removed during the final processing steps.[1][]

The sources of these impurities can be traced back to raw materials, the manufacturing process itself, degradation of the API during storage, or even from packaging materials.[1][]

Q2: How do I choose the most appropriate purification technique?

The selection of a purification method is a critical decision that depends on the physicochemical properties of both the API and the impurities, as well as the scale of the operation. A combination of methods is often employed to achieve the desired purity.[5]

Here's a general guide to help you decide:

Purification TechniqueBest For...Key Considerations
Crystallization Purifying solid compounds, especially for final API polishing.[5][][7]Solubility of the compound in different solvents, polymorphism, and control of crystal size and shape are crucial.[][8][9]
Chromatography Separating complex mixtures with similar polarities.[5]The choice between normal-phase, reversed-phase, and the specific type (e.g., flash, preparative HPLC) depends on the sample's characteristics and the required purity.[10]
Liquid-Liquid Extraction Separating compounds based on their differential solubility in two immiscible liquids.[11][12][13]The choice of solvents is critical for efficient separation.[14] It's often used as an initial purification step.[15]
Filtration Removing solid impurities from liquids or gases.[5][16][17]The pore size of the filter membrane is a key parameter and different types of filtration (e.g., surface, depth) are used for different particle sizes.[16][17]

Q3: What are the key parameters to control during a purification process?

Effective purification relies on the precise control of several key parameters. These parameters influence the efficiency of impurity removal, yield, and the physical properties of the final product.

  • For Crystallization: Key parameters include supersaturation levels, temperature gradients, solvent choice, agitation rate, and cooling rate.[] Proper control of these factors is essential for achieving the desired crystal form (polymorph), size, and purity.[][8][18]

  • For Chromatography: Critical parameters include the choice of stationary and mobile phases, flow rate, column dimensions, and sample loading.[19] Monitoring system pressure is also crucial for identifying potential issues like blockages.[20][21]

  • For Liquid-Liquid Extraction: The choice of immiscible solvents, the pH of the aqueous phase (for ionizable compounds), the solvent-to-sample ratio, and the mixing intensity are all important for maximizing the transfer of the target compound while leaving impurities behind.[22][23]

  • For Filtration: The primary parameters are the filter's pore size and material, the pressure or vacuum applied, and the viscosity of the solution.[24]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered with various purification techniques.

Crystallization

Issue: Low Yield

  • Q: My crystallization process is resulting in a low yield of the final product. What could be the cause?

    • A: Low yield can stem from several factors. Firstly, ensure that the chosen solvent system provides a significant difference in solubility for your compound at high and low temperatures.[25] If the compound is too soluble at the lower temperature, a significant amount will remain in the mother liquor. Also, consider the cooling rate; rapid cooling can lead to the formation of small crystals and may not allow for complete crystallization.[] Finally, ensure that the volume of solvent used is minimized to create a saturated solution at the higher temperature.[25]

Issue: Poor Crystal Quality (e.g., small, agglomerated, or oily product)

  • Q: The crystals I'm obtaining are very small, clumped together (agglomerated), or the product is "oiling out" instead of crystallizing. How can I improve this?

    • A: These issues often point to a lack of control over the nucleation and crystal growth processes.[][8]

      • Oiling out occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of forming crystals. This can be addressed by using a more dilute solution, a slower cooling rate, or a different solvent system.

      • Agglomeration can be caused by rapid crystallization.[8] Optimizing the stirring rate can help; too low a rate may not provide sufficient mass transfer, while too high a rate can cause crystal breakage.[8]

      • Small crystals (fines) can result from rapid nucleation.[] Consider using a seeded crystallization approach, where a small amount of pure crystals is added to the solution to promote controlled growth on existing surfaces rather than spontaneous nucleation.[][26]

Issue: Impurities Trapped in Crystals

  • Q: Despite crystallization, my product still contains a significant level of impurities. Why is this happening?

    • A: Impurities can be incorporated into the crystal lattice in several ways.[26] They can form a solid solution with your product, crystallize separately on the surface of your desired crystals, or be trapped within the crystal as pockets of impurity-rich mother liquor.[26] To address this, consider a slower crystallization process to allow for more selective crystal growth. Recrystallization, where the crystallized product is redissolved and crystallized again, is a common technique to improve purity.[25][27] Also, ensure that the final crystal cake is washed with fresh, cold solvent to remove any adhering mother liquor.

Chromatography (Flash and HPLC)

Issue: Poor Separation (Peak Tailing/Fronting, Broad Peaks)

  • Q: My chromatogram shows poor peak shape, such as tailing, fronting, or broad peaks, leading to inadequate separation. What are the likely causes and solutions?

    • A: Poor peak shape can be caused by several factors in both flash and HPLC chromatography.

      • Peak Tailing: This can be due to a strong interaction between the analyte and the stationary phase, a contaminated column, or the use of an injection solvent that is stronger than the mobile phase.[28] To resolve this, try using a weaker injection solvent, cleaning the column, or replacing the guard cartridge.[28]

      • Peak Fronting: This is often a sign of column overload, where too much sample has been injected.[29] Reducing the sample concentration or injection volume should resolve this issue.

      • Broad Peaks: This can indicate a loss of column efficiency, which could be due to column aging or contamination.[28][29] It can also be caused by a large dead volume in the system. Check all fittings and connections.

Issue: Inconsistent Retention Times

  • Q: The retention times of my peaks are shifting between runs. What could be causing this variability?

    • A: Fluctuations in retention times are often related to changes in the mobile phase composition, flow rate, or column temperature.[30]

      • Mobile Phase: Ensure your mobile phase is well-mixed and degassed, as air bubbles can affect the pump's performance.[21][29] Inconsistent preparation of the mobile phase can also lead to shifts.

      • Flow Rate: Check for any leaks in the system, as this can cause a drop in pressure and an inconsistent flow rate.[20][30]

      • Temperature: If you are not using a column oven, fluctuations in the ambient laboratory temperature can affect retention times.[28]

Issue: High Backpressure

  • Q: The pressure in my HPLC system is unexpectedly high. What should I check?

    • A: High backpressure is a common issue and usually indicates a blockage somewhere in the system.[20][21]

      • Start by checking the most likely culprits: a blocked column inlet frit or a clogged guard column.[21] You can try back-flushing the column (if the manufacturer's instructions permit) or replacing the guard column.

      • Particle contamination from the sample or mobile phase can also cause blockages.[31] Ensure your samples and mobile phases are filtered before use.[31]

      • Precipitation of buffer salts in the mobile phase can also lead to blockages, especially when mixing with organic solvents.[20] Ensure your buffer is fully dissolved and compatible with the organic modifier.

Liquid-Liquid Extraction

Issue: Poor Recovery of the Target Compound

  • Q: I am losing a significant amount of my target compound during liquid-liquid extraction. How can I improve the recovery?

    • A: Poor recovery is often due to an unfavorable partition coefficient of your compound between the two immiscible phases.

      • Solvent Choice: The organic solvent should have a high affinity for your target compound. You may need to experiment with different solvents to find the optimal one.[23]

      • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous layer can significantly improve partitioning. For an acidic compound, lower the pH of the aqueous phase to below its pKa to ensure it is in its neutral, more organic-soluble form. For a basic compound, increase the pH to above its pKa.[23]

      • Salting Out: Adding a high concentration of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer, thereby driving it into the organic phase.[22][23]

      • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.[32]

Issue: Emulsion Formation

  • Q: An emulsion has formed at the interface between the two liquid phases, making separation difficult. How can I break the emulsion?

    • A: Emulsions are a common problem in liquid-liquid extraction. Here are a few techniques to break them:

      • Time: Sometimes, simply allowing the separatory funnel to stand for a longer period will allow the emulsion to break.

      • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

      • Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration: Filtering the mixture through a bed of glass wool or Celite can sometimes break the emulsion.

      • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning it can force the separation of the layers.[12]

Workflow for Optimizing Liquid-Liquid Extraction

LLE_Workflow A Start: Crude Product in Solution B Select Immiscible Solvents (based on analyte LogP/D) A->B C Adjust pH of Aqueous Phase (for ionizable compounds) B->C D Perform Extraction (gentle mixing) C->D E Check for Emulsion D->E F Break Emulsion (e.g., add brine, centrifuge) E->F Emulsion Formed G Separate Layers E->G No Emulsion F->G H Analyze Purity and Recovery G->H I Optimize Parameters (e.g., solvent ratio, pH, salt addition) H->I Purity/Recovery Not Met J Repeat Extraction if Necessary H->J Further Purification Needed K End: Purified Product H->K Purity/Recovery Met I->B J->D

Caption: A logical workflow for optimizing a liquid-liquid extraction process.

Filtration

Issue: Slow Filtration Rate

  • Q: My filtration is proceeding very slowly. What can I do to speed it up?

    • A: A slow filtration rate can be caused by several factors:

      • Clogged Filter: The filter pores may be clogged with fine particles. Consider using a filter with a larger pore size for pre-filtration, followed by a final filtration with the desired pore size.[31] Using a depth filter before a membrane filter can also help.[16][24]

      • High Viscosity: If your solution is highly viscous, this will slow down the filtration rate. You may be able to dilute the solution or gently heat it (if your compound is stable) to reduce the viscosity.

      • Insufficient Pressure/Vacuum: Ensure that you are applying an adequate pressure differential across the filter membrane. Check for any leaks in your vacuum filtration setup.

Issue: Incomplete Removal of Impurities

  • Q: After filtration, I still see particulate matter in my filtrate. Why is this happening?

    • A: This indicates that the filter is not effectively retaining the impurities.

      • Incorrect Pore Size: The most likely reason is that the pore size of your filter is too large for the particles you are trying to remove.[24] You need to select a filter with a pore size smaller than the smallest particles you need to remove.

      • Filter Integrity: Check that the filter membrane is not torn or improperly seated in the filter housing, which could allow the solution to bypass the filter.

Decision Tree for Filtration Troubleshooting

Filtration_Troubleshooting Start Start: Filtration Issue Issue What is the issue? Start->Issue SlowRate Slow Filtration Rate Issue->SlowRate Slow Rate IncompleteRemoval Incomplete Impurity Removal Issue->IncompleteRemoval Incomplete Removal Clogged Is the filter clogged? SlowRate->Clogged PoreSize Is the pore size correct? IncompleteRemoval->PoreSize Viscosity Is the solution viscous? Clogged->Viscosity No Sol_PreFilter Use a pre-filter or depth filter. Clogged->Sol_PreFilter Yes Pressure Is pressure/vacuum adequate? Viscosity->Pressure No Sol_Dilute Dilute or gently heat the solution. Viscosity->Sol_Dilute Yes Pressure->SlowRate No Sol_CheckSystem Check for leaks and ensure adequate pressure. Pressure->Sol_CheckSystem Yes Integrity Is the filter intact and seated properly? PoreSize->Integrity Yes Sol_SmallerPore Use a filter with a smaller pore size. PoreSize->Sol_SmallerPore No Integrity->IncompleteRemoval No Sol_Reinstall Re-install or replace the filter membrane. Integrity->Sol_Reinstall Yes

Caption: A decision tree for troubleshooting common filtration problems.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Recrystallization of a Solid Crude Product

Objective: To purify a solid crude product by removing soluble impurities.

Principle: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.[25]

Materials:

  • Crude solid product

  • A suitable solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[25]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[25] If there are insoluble impurities, perform a hot filtration at this stage.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any remaining solvent.

Protocol 2: Flash Chromatography for Intermediate Purification

Objective: To rapidly purify a moderate amount of a crude product from a reaction mixture.

Principle: Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase (commonly silica gel). Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[19]

Materials:

  • Crude product

  • Silica gel

  • Appropriate solvent system (mobile phase)

  • Glass column with a stopcock

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system that provides good separation of your target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.[33]

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase. Ensure the packing is uniform to avoid channeling.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure to begin the elution. Maintain a constant flow rate.[19]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References

  • Filtration and treatment of pharmaceutical liquids - Carbotecnia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Isolation by purification – Isolation of impurities - Atlanchim Pharma. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. (n.d.). Retrieved March 20, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved March 20, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved March 20, 2026, from [Link]

  • API Extraction Techniques Best Practices and Methods. (n.d.). Retrieved March 20, 2026, from [Link]

  • Applications of Filtration in the Pharmaceutical Industry. (2023, May 26). Retrieved March 20, 2026, from [Link]

  • 4 Common Problems & Solutions For HPLC System - GALAK Chromatography. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pharmaceutical Filtration Equipment and Purification Solutions. (2024, September 27). Retrieved March 20, 2026, from [Link]

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved March 20, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Understanding the Impact of Filtration Technology on the Pharmaceutical Industry. (2024, February 12). Retrieved March 20, 2026, from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2025, March 25). Retrieved March 20, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved March 20, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29). Retrieved March 20, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11). Retrieved March 20, 2026, from [Link]

  • Extraction in Pharmacy - Huading Separator. (n.d.). Retrieved March 20, 2026, from [Link]

  • Understanding the Importance of Crystallization Processes - Contract Pharma. (2020, October 14). Retrieved March 20, 2026, from [Link]

  • Crystallization | APC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved March 20, 2026, from [Link]

  • Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distillation. (2008, December 23). Retrieved March 20, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved March 20, 2026, from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved March 20, 2026, from [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved March 20, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Retrieved March 20, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved March 20, 2026, from [Link]

  • Impurities in pharmaceutical substances. (n.d.). Retrieved March 20, 2026, from [Link]

  • HPLC Pain Points - Cytiva. (2022, November 15). Retrieved March 20, 2026, from [Link]

  • Liquid-Liquid Extraction Principle, Techniques and Optimization - K-Jhil. (2025, May 7). Retrieved March 20, 2026, from [Link]

  • Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved March 20, 2026, from [Link]

  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Retrieved March 20, 2026, from [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024, September 11). Retrieved March 20, 2026, from [Link]

  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12). Retrieved March 20, 2026, from [Link]

  • Chapter 12: Isolation and Purification of Natural Products - Books. (2022, July 20). Retrieved March 20, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Technical Support Center: Safe Handling and Storage of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and storage of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing these vital compounds in a laboratory setting. The information herein is structured to address common questions and troubleshooting scenarios, ensuring both personal safety and the integrity of your research materials.

Frequently Asked Questions (FAQs)

General Safety & Handling

Q1: What are the primary hazards associated with pyrimidine derivatives?

A1: The hazards of pyrimidine derivatives can vary significantly based on their specific structure and substitutions. However, general hazards to be aware of include:

  • Flammability: Many pyrimidine bases are flammable liquids and vapors.[1][2][3] Always keep them away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Toxicity: Certain derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Some may also cause skin and eye irritation.[4][5] The toxicological properties of many novel derivatives have not been fully investigated, necessitating a cautious approach.[4]

  • Reactivity: Pyrimidine derivatives can be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances should be avoided to prevent vigorous reactions.

  • Health Hazards: While many pyrimidine derivatives are essential for biological processes, some synthetic analogs can have potent biological effects, including anticancer and antimicrobial properties.[6][7] Unintended exposure could lead to adverse health effects.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling pyrimidine derivatives?

A2: A multi-layered PPE approach is crucial for minimizing exposure.[8] The specific requirements may vary based on the scale of the experiment and the specific compound's known or suspected hazards.

Activity LevelRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields[9]
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves[4][8]
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving with nitrile or more resistant gloves (e.g., neoprene, butyl rubber)[4]- Respiratory protection (a NIOSH-approved respirator such as an N95 or higher)[10][11]

It is imperative to inspect gloves for any signs of damage before and during use and to change them immediately if contamination is suspected. [1][12]

Storage & Stability

Q3: What are the ideal storage conditions for pyrimidine derivatives?

A3: Proper storage is critical to maintain the stability and purity of pyrimidine derivatives.[4] General guidelines include:

  • Temperature: Store in a cool, dry, and well-ventilated area.[1][13] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is often recommended, especially for compounds prone to degradation.[9][14]

  • Light: Protect from direct sunlight and other sources of UV light, as many organic compounds are light-sensitive.[3][14]

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[14]

  • Container: Keep containers tightly closed to prevent contamination and evaporation.[1][2] Ensure the container material is compatible (e.g., glass or high-density polyethylene).[15]

Q4: My pyrimidine derivative has changed color. Is it still usable?

A4: A change in physical appearance, such as color or clumping, is a strong indicator of degradation.[14] It is highly recommended to discard the sample as its purity is compromised. To prevent this in the future, ensure storage conditions are optimal, including protection from light, moisture, and elevated temperatures.[14]

Q5: Can I store pyrimidine derivatives in solution?

A5: Storing pyrimidine derivatives in solution for extended periods is generally not recommended as it can accelerate degradation.[14] If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent. Store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial, protected from light.[14] The stability in a specific solvent should ideally be determined experimentally.

Troubleshooting Guides

Handling Spills

Issue: A small spill of a pyrimidine derivative solution has occurred in the chemical fume hood.

Troubleshooting Steps:

  • Immediate Action: Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Containment: Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15][16]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1][16]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[5]

  • Waste Disposal: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste according to your institution's guidelines.[5]

  • Reporting: Report the spill to your laboratory supervisor or environmental health and safety (EHS) office, following your institution's protocol.[16]

Unexpected Experimental Results

Issue: My experiment involving a pyrimidine derivative is yielding inconsistent or unexpected results.

Potential Cause & Troubleshooting Steps:

  • Compound Degradation: The pyrimidine derivative may have degraded due to improper storage or handling.

    • Action: Verify the purity of your compound using an appropriate analytical method such as HPLC or LC-MS.[14] If degradation is confirmed, obtain a fresh, high-purity batch. Review your storage and handling procedures to ensure they align with recommended guidelines.[14]

  • Contamination: The stock solution or the solid compound may have been contaminated.

    • Action: Prepare a fresh stock solution from a new, unopened container of the pyrimidine derivative. Ensure all glassware and equipment are scrupulously clean.

  • Incorrect Concentration: Errors in weighing or dilution can lead to incorrect concentrations.

    • Action: Carefully re-prepare the solution, ensuring the balance is properly calibrated and using precise pipetting techniques.

Experimental Protocol: Preparation of a Pyrimidine Derivative Stock Solution

This protocol outlines the safe preparation of a stock solution, a common procedure in many research applications.

Materials:

  • Pyrimidine derivative (solid)

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Appropriate volumetric flasks and pipettes

  • Analytical balance

  • Personal Protective Equipment (as specified for moderate-hazard activities)

Procedure:

  • Preparation: Don all required PPE before entering the designated work area, preferably a chemical fume hood.[4]

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of the pyrimidine derivative.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle swirling or vortexing may be required.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the name of the compound, the concentration, the solvent used, the date of preparation, and your initials.

  • Storage: Store the stock solution under the recommended conditions (e.g., -20°C, protected from light).[9][14]

Visualizing Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling and storage of pyrimidine derivatives.

SafeHandlingWorkflow cluster_receipt Receiving & Initial Storage cluster_handling Handling & Experimentation cluster_storage Post-Experiment Storage cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log InitialStore Initial Storage (Cool, Dry, Dark) [1, 6] Log->InitialStore RiskAssess Perform Risk Assessment InitialStore->RiskAssess For Use SelectPPE Select Appropriate PPE [10] RiskAssess->SelectPPE Workstation Prepare Workstation (Fume Hood) [5] SelectPPE->Workstation WeighDissolve Weigh & Dissolve Compound Workstation->WeighDissolve Experiment Perform Experiment WeighDissolve->Experiment ShortTerm Short-Term Storage (Refrigerate/Freeze) [11] Experiment->ShortTerm Store Remainder Segregate Segregate Waste (Solid, Liquid, Sharps) [13, 17] Experiment->Segregate Generate Waste LongTerm Long-Term Storage (-20°C or -80°C, Inert Gas) [8, 11] ShortTerm->LongTerm Long-Term LabelWaste Label Hazardous Waste [17] Segregate->LabelWaste StoreWaste Store in Designated Area [17] LabelWaste->StoreWaste Dispose Dispose via EHS [17] StoreWaste->Dispose

Caption: Workflow for safe handling and storage of pyrimidine derivatives.

References

  • Loba Chemie. PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Pyrimidine 98%. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Agency for Toxic Substances and Disease Registry. 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • ResearchGate. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

  • Rodrigues, A. L. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • National Science Review. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

Sources

Technical Support Center: Synthesis of Cyclopropyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl-substituted heterocycles. As a Senior Application Scientist, I have designed this guide to address the common pitfalls and challenges encountered in this specialized area of organic synthesis. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and current literature.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Problem 1: Low or No Yield of the Desired Cyclopropyl-Heterocycle

Question: My cyclopropanation reaction is failing or providing very low yields. I've checked my starting materials, but the conversion is minimal. What are the likely causes and how can I improve the outcome?

Answer: Low conversion is a frequent issue stemming from several potential factors, ranging from catalyst deactivation to suboptimal reaction conditions. The high ring strain of cyclopropanes means their formation is often kinetically and thermodynamically challenging.[1]

Diagnostic Workflow:

Below is a systematic workflow to diagnose the root cause of low yield.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm check_reagents 2. Assess Reagent & Catalyst Activity check_sm->check_reagents If materials are pure sub_sm Is the heterocycle or alkene substrate degrading? Are diazo compounds freshly prepared? check_sm->sub_sm check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions If reagents are active sub_reagents Is the metal catalyst (Rh, Cu, Ru) oxidized? Is the base strong enough/non-nucleophilic? Is the solvent anhydrous and degassed? check_reagents->sub_reagents solution Systematic Optimization check_conditions->solution If conditions are suspect sub_conditions Is temperature too high/low? Is the rate of addition of the carbene precursor too fast? Is catalyst loading sufficient? check_conditions->sub_conditions

Caption: Troubleshooting workflow for low reaction yield.

Common Causes and Solutions:

  • Catalyst Inhibition by Lewis Basic Heterocycles: Many N-heterocycles (e.g., pyridines, imidazoles) are Lewis bases that can coordinate to and deactivate the metal center of the catalyst (e.g., Rh, Ru, Cu).[2] This is a primary cause of failure when cyclopropanating such substrates directly.

    • Solution:

      • Protecting Groups: Protect the nitrogen atom with an electron-withdrawing group (e.g., Boc, Ts) to reduce its basicity.

      • Alternative Catalysts: Use catalysts less prone to inhibition. Chiral cobalt-porphyrin catalysts, for example, have shown compatibility with vinylpyridines.[2]

      • Borane Protection: For imidazoles, forming an NHC-borane complex can enable chemoselective cyclopropanation of the imidazolium backbone.[3]

  • Poor Reactivity of the Alkene: Electron-deficient alkenes can be challenging substrates for cyclopropanation via carbene transfer.

    • Solution: Employ more reactive carbene precursors or catalysts specifically designed for these substrates. Engineered myoglobins and other hemoproteins are emerging as promising catalysts for the asymmetric cyclopropanation of electron-deficient alkenes.[2]

  • Slow Rate of Diazo Compound Decomposition: The reaction rate is often dependent on the controlled decomposition of the diazo compound to form the reactive carbene intermediate.

    • Solution: Use a syringe pump for the slow addition of the diazo compound to maintain a low, steady concentration of the carbene, which minimizes side reactions like dimerization.

Problem 2: Formation of Undesired Side Products

Question: My reaction produces a complex mixture, including ring-opened products, C-H insertion products, or ylides, instead of the clean cyclopropane. Why is this happening?

Answer: The high reactivity of carbene intermediates means they can engage in multiple reaction pathways. The challenge lies in directing the carbene exclusively toward the desired [2+1] cycloaddition with the alkene. Competition between cyclopropanation, C-H functionalization, and ylide formation is a well-documented issue.[3][4]

Mechanistic Competition:

Caption: Competing reaction pathways for metal carbene intermediates.

Specific Side Products and Mitigation Strategies:

  • Ring-Opening of Donor-Acceptor Cyclopropanes (DACs): DACs are activated systems prone to ring-opening by nucleophiles or Lewis acids, forming a 1,3-dipolar species.[5][6] If this intermediate is not trapped efficiently, it can lead to various linear or rearranged products.

    • Cause: Use of harsh Lewis acids (e.g., GaCl₃), high temperatures, or the presence of strong nucleophiles can promote ring-opening over the desired annulation.[6]

    • Solution: Screen milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and optimize the reaction temperature. Ensure the reaction partner for the desired cycloaddition is present in sufficient concentration to trap the 1,3-dipole as it forms.[5][7]

  • C-H Insertion: Intramolecular or intermolecular C-H insertion can compete with cyclopropanation, especially with electron-rich C-H bonds. This is a known challenge in the functionalization of indoles and pyrroles.[3]

    • Cause: The catalyst and ligand system can heavily influence the selectivity between these two pathways.

    • Solution: Catalyst selection is critical. For instance, cobalt(II) porphyrin-catalyzed systems have been developed for chemoselective intramolecular cyclopropanation of N-alkyl indoles, favoring cyclopropanation over C-H insertion.[4]

  • (3+2) Cycloaddition: In some cases, particularly with N-allyl α-diazo amides, the diazo group may undergo a (3+2) cycloaddition with the olefin instead of forming a carbene for cyclopropanation.[8]

    • Cause: This pathway is often favored for diazo amides with hydrogen or electron-withdrawing substituents in the α-position.

    • Solution: Modify the electronic properties of the diazo compound or the catalyst system. Rhodium(II) catalysts often favor the carbene pathway.

Problem 3: Poor Stereoselectivity

Question: My reaction yields the cyclopropyl heterocycle, but as a mixture of diastereomers or enantiomers. How can I improve the stereocontrol?

Answer: Achieving high stereoselectivity is a common goal and a significant challenge. The facial selectivity of the carbene addition to the alkene is influenced by steric and electronic factors dictated by the substrate, carbene substituents, and, most importantly, the catalyst's chiral environment.

Strategies for Stereocontrol:

StrategyPrincipleKey ConsiderationsExample Catalyst/Ligand
Chiral Catalysts A chiral ligand coordinated to the metal center creates an asymmetric environment, favoring the formation of one enantiomer over the other.Ligand must be well-matched to the substrate and carbene precursor.Ru-(S)-Pheox, Chiral Cobalt-Porphyrins, Rh₂(S-DOSP)₄
Substrate Control A chiral auxiliary on the substrate directs the incoming reagent to one face of the molecule.Auxiliary must be easily installed and removed. Can be less general than catalytic methods.Evans oxazolidinones, Oppolzer's sultam
Kinetic Resolution A chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, enriching the unreacted material or the product in one enantiomer.Maximum theoretical yield is 50% for the product unless the starting material is racemized in situ.Not commonly used for cyclopropanation itself, but for precursors.
Diastereoselective Synthesis Pre-existing stereocenters in the substrate influence the stereochemical outcome of the new centers being formed.The relative orientation of substituents must be carefully considered to predict the outcome (e.g., Felkin-Anh model).Cyclopropanation of a chiral allylic alcohol.

Troubleshooting Poor Enantioselectivity:

  • Check Ligand Purity: Ensure the chiral ligand is enantiopure.

  • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarity and coordinating ability.

  • Review Catalyst System: Enantioselective synthesis of trans-1,2-disubstituted cyclopropanes can be challenging. An alternative is the enantioselective cyclopropanation of a vinylboronate, followed by a stereospecific cross-coupling reaction.[2]

Problem 4: Difficulty with Purification

Question: I have successfully formed my product, but I am struggling to isolate it from starting materials or closely-related side products. What purification strategies are effective?

Answer: Purification can be complicated by the similar polarities of the desired product and byproducts (e.g., diastereomers, C-H insertion products). The stability of the cyclopropyl ring to certain chromatographic conditions must also be considered.

Recommended Purification Workflow:

  • Aqueous Workup: Perform a standard aqueous workup to remove water-soluble impurities (salts, catalysts). Be cautious with acidic or basic washes, as they can potentially induce ring-opening in sensitive substrates.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective. For sensitive compounds, consider using deactivated (neutral) silica or alumina to prevent degradation.

    • Solvent System: Use a low-polarity solvent system (e.g., Hexane/Ethyl Acetate, Hexane/DCM) to maximize separation. A shallow gradient is often key to resolving closely-eluting spots.

  • Chiral HPLC/SFC: For separating enantiomers or diastereomers, chiral chromatography is essential.[9]

    • This is often used for analytical assessment of enantiomeric excess (ee) but can be scaled to preparative separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and for enriching one diastereomer or enantiomer.[2][9] Screening various solvents and amine bases (for carboxylic acids) can lead to the selective crystallization of one diastereomer.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group so sensitive to certain reaction conditions, particularly acidity?

The cyclopropyl group is a highly strained three-membered ring (bond angles of 60°).[1] This strain energy (~115 kJ/mol) can be released through ring-opening reactions.[6] The C-C bonds have significant p-character, often described as "bent bonds," which allows them to stabilize an adjacent positive charge through hyperconjugation, similar to a double bond.[1][10] This leads to the exceptional stability of the cyclopropylcarbinyl carbocation.[10][11] Under acidic conditions, protonation can trigger a ring-opening to form this stabilized carbocation, which can then be trapped by nucleophiles or rearrange, leading to undesired products.

Q2: How do I choose between a metal-catalyzed carbene transfer and a reaction involving a pre-formed cyclopropane (like a donor-acceptor cyclopropane)?

The choice depends on the target molecule and available starting materials.

  • Metal-Catalyzed Carbene Transfer (e.g., from diazo compounds) is a convergent approach where you form the cyclopropane ring and attach it to the heterocycle in one conceptual step. It is ideal for synthesizing cyclopropanes fused to or directly attached to a heterocyclic double bond. Key challenges include catalyst inhibition and competing side reactions like C-H insertion.[2][3]

  • Using Pre-formed Cyclopropanes (e.g., Donor-Acceptor Cyclopropanes) is a strategy where the cyclopropane acts as a three-carbon building block.[5][12] These reactions typically involve ring-opening followed by annulation to build a new heterocyclic or carbocyclic ring fused to the original heterocycle. This method is powerful for creating complex polycyclic systems like azepanes or tetrahydroquinolines.[5][7]

Q3: What are the best analytical techniques to confirm the structural integrity of the cyclopropyl ring in my final product?

Confirming that the three-membered ring has remained intact is crucial.

  • ¹H NMR: Look for the characteristic high-field (upfield) signals of the cyclopropyl protons, typically between 0 and 1.5 ppm. The coupling constants (J-values) between geminal and cis/trans vicinal protons are also diagnostic.

  • ¹³C NMR: The cyclopropyl carbons also appear at a characteristically high field, often below 30 ppm.

  • X-ray Crystallography: This is the definitive method to confirm the structure and stereochemistry if you can obtain suitable crystals.[13]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and ensures no unexpected additions or fragmentations have occurred.

Validated Experimental Protocol: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol describes a general procedure for the synthesis of a cyclopropane-fused lactam, a common motif in medicinal chemistry.[8]

Objective: To synthesize a cyclopropane-fused N-heterocycle from an N-allyl α-diazo amide precursor.

Materials:

  • N-allyl α-diazo amide (1.0 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(OAc)₄ (0.01-0.02 equiv) and anhydrous, degassed DCM to make a ~0.05 M solution with respect to the substrate.

  • Substrate Preparation: In a separate flask, dissolve the N-allyl α-diazo amide (1.0 equiv) in anhydrous, degassed DCM.

  • Slow Addition: Draw the diazo amide solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin stirring the catalyst solution vigorously. Add the diazo amide solution to the catalyst solution via the syringe pump over 4-6 hours at room temperature. The slow addition is critical to minimize the formation of carbene dimers.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A color change from green/blue (catalyst solution) and the disappearance of the yellow diazo compound are often observed.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cyclopropane-fused lactam.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

References
  • Heterocycles from Cyclopropanation of Five-Membered Heteroarenes.
  • Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes.
  • Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. Who we serve.
  • Heterocycles from cyclopropanes: Applications in natural product synthesis.
  • Cyclopropane Reaction Mechanisms: Research Guide & Key Papers. PapersFlow.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Cyclopropyl group. Wikipedia.
  • Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
  • Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation.
  • The cyclopropylcarbinyl route to γ-silyl carboc
  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC.
  • Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. PMC.
  • Cyclopropan
  • Student to Student: Chiral resolution of cyclopropyl esters. RIT.
  • Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap.
  • A practical approach to stereodefined cyclopropyl-substituted heteroarenes using a Suzuki-type reaction. New Journal of Chemistry (RSC Publishing).

Sources

Validation & Comparative

Analytical methods for quantification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Quantification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a key intermediate in modern pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring quality, purity, and consistency in the drug development lifecycle, from initial synthesis to final product quality control. This document explores the principles, practical implementation, and comparative performance of the most relevant techniques, offering researchers and drug development professionals the insights needed to make informed decisions.

Introduction: The Analytical Imperative

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (MW: 178.19 g/mol ) is a heterocyclic carboxylic acid whose precise quantification is critical for monitoring reaction kinetics, determining purity, assessing stability, and ensuring regulatory compliance.[1] Its structure, featuring a polar carboxylic acid group and a UV-absorbing pyrimidine ring, dictates the most effective analytical approaches. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS), while also considering Gas Chromatography (GC) as a potential, albeit more complex, alternative.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

Reversed-Phase HPLC (RP-HPLC) is the premier technique for the routine quantification of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid due to its robustness, precision, and suitability for non-volatile polar compounds.

Expertise & Experience: The "Why" Behind the Protocol

The primary challenge in analyzing carboxylic acids via RP-HPLC is managing their pH-dependent ionization. The carboxyl group (pKa typically ~4-5) will be ionized (deprotonated) at neutral pH, making it highly polar and poorly retained on a non-polar C18 stationary phase, often resulting in poor peak shape (tailing) and unreliable quantification.

Causality of Method Choices:

  • Acidified Mobile Phase: The addition of an acid (e.g., formic, acetic, or phosphoric acid) to the aqueous component of the mobile phase is crucial. By maintaining the mobile phase pH below the analyte's pKa (e.g., at pH 2.5-3.0), the carboxylic acid remains in its neutral, protonated form. This suppression of ionization increases its hydrophobicity, promoting better interaction with the C18 stationary phase, leading to symmetric peaks and reproducible retention times.[2]

  • C18 Column: A C18 (octadecylsilane) column is the standard choice for reversed-phase separations of small molecules.[3][4] Its long alkyl chains provide a non-polar stationary phase that effectively retains the moderately non-polar pyrimidine ring and the protonated carboxylic acid.

  • UV Detection: The pyrimidine ring contains conjugated double bonds, making it an excellent chromophore. UV detection is therefore a simple, robust, and cost-effective method for quantification. The optimal wavelength (λmax) should be determined by running a UV scan of a standard solution, but a starting point around 260-280 nm is logical for this class of compounds.

Experimental Protocol: RP-HPLC-UV Method

Objective: To quantify 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in a bulk drug substance or as a process intermediate.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
  • Analytical balance, volumetric flasks, pipettes.
  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
  • Formic acid or phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Elution Mode: Isocratic or Gradient. Start with an isocratic elution of 60:40 (A:B). A gradient may be required to elute potential impurities.[2]
  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[3][4]
  • Column Temperature: 30 °C to ensure stable retention times.[4]
  • Detection Wavelength: 270 nm (or experimentally determined λmax).
  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Sample Solution (e.g., 25 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in diluent, and sonicate if necessary to ensure complete dissolution.[2]

4. Analysis and Quantification:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the blank (diluent), followed by the working standard solutions and the sample solution.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Trustworthiness: A Self-Validating System

Method validation provides documented evidence that the protocol is fit for its intended purpose.[5] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), must be assessed.[6]

Validation ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. (Peak purity analysis using a diode array detector is recommended).[7]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. (Correlation coefficient R² ≥ 0.999).
Range The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.[8]
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%). (Recovery typically 98.0% - 102.0%).
Precision The degree of agreement among individual test results. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). (%RSD ≤ 2.0%).[9]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.[8]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). (%RSD of results should remain low).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity and Selectivity

When higher sensitivity is required for impurity profiling or analysis in complex biological matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer.

Expertise & Experience: The "Why" Behind the Protocol

LC-MS/MS excels at detecting and quantifying analytes at very low concentrations. For 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, this is particularly useful for identifying trace-level impurities or degradation products.

Causality of Method Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our target analyte. For a carboxylic acid, ESI in negative ion mode is highly efficient. The acidic proton is easily lost, forming a stable deprotonated molecule [M-H]⁻, which is then detected by the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of triple quadrupole MS. The first quadrupole (Q1) is set to isolate the precursor ion ([M-H]⁻). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, eliminating background noise and allowing for precise quantification even in a complex matrix.[10]

Experimental Protocol: LC-MS/MS Method

Objective: To quantify 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid and its related impurities at trace levels.

1. Instrumentation and Consumables:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UPLC).
  • LC-MS grade solvents and reagents.

2. Chromatographic and MS Conditions:

  • Mobile Phase: As per the HPLC method, but using LC-MS grade volatile buffers like formic acid or ammonium acetate is mandatory. Non-volatile buffers like phosphate will contaminate the MS source.[10]
  • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.
  • Ionization Mode: ESI, Negative.
  • MS Parameters: Optimized by infusing a standard solution. Key parameters include spray voltage, source temperature, and gas flows (nebulizer, curtain gas).[10]
  • MRM Transitions: Determine the precursor ion ([M-H]⁻, m/z 177.1) and optimize collision energy to find the most abundant, stable product ion(s).
Visualization: General Analytical Workflow

The following diagram outlines the comprehensive workflow for developing and validating a quantitative method for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

G cluster_prep Phase 1: Preparation & Development cluster_method_dev Phase 2: Method Development cluster_validation Phase 3: Method Validation (ICH Q2) cluster_analysis Phase 4: Data Analysis & Reporting RefStd Reference Standard Weighing SolPrep Solution Preparation (Stock, Working Standards, Sample) RefStd->SolPrep Sample Test Sample Weighing Sample->SolPrep HPLC_Dev HPLC-UV Method - Column Selection (C18) - Mobile Phase (Acidified) - Wavelength (λmax) SolPrep->HPLC_Dev LCMS_Dev LC-MS/MS Method - ESI Optimization (-ve) - MRM Transition Tuning SolPrep->LCMS_Dev DataAcq Data Acquisition HPLC_Dev->DataAcq LCMS_Dev->DataAcq Specificity Specificity Integration Peak Integration Specificity->Integration Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness DataAcq->Specificity DataAcq->Linearity DataAcq->Accuracy DataAcq->Precision DataAcq->LOQ DataAcq->Robustness CalCurve Calibration Curve Generation Integration->CalCurve Quant Quantification & Reporting CalCurve->Quant G Start Start: Define Analytical Goal Goal Routine QC or Purity Assay? Start->Goal Trace Trace Impurity or Bioanalysis? Goal->Trace No HPLC Use HPLC-UV Goal->HPLC Yes Volatile Analysis of Volatile Impurities? Trace->Volatile No LCMS Use LC-MS/MS Trace->LCMS Yes GCMS Use GC-MS (with derivatization) Volatile->GCMS Yes

Sources

A Comparative Analysis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class of compounds, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid represents a key pharmacophore with significant potential for modification and optimization in drug discovery programs. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR), performance against key biological targets, and the experimental methodologies crucial for their evaluation.

The 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid Core: A Privileged Scaffold

The 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid scaffold combines several key features that make it an attractive starting point for drug design. The pyrimidine ring itself is a critical component of nucleic acids, rendering its derivatives capable of interacting with a wide array of biological targets.[1][2] The substituents on this core are not merely decorative but play crucial roles in defining the molecule's pharmacological profile:

  • 2-Cyclopropyl Group: This small, rigid ring system is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects. Its unique electronic properties and conformational rigidity can lead to more favorable interactions with protein binding pockets.

  • 5-Methyl Group: The methyl group at the 5-position can influence the compound's lipophilicity and steric interactions within the target binding site, impacting both potency and selectivity.

  • 4-Carboxylic Acid Group: This acidic moiety provides a key interaction point for hydrogen bonding with protein residues and can significantly influence the pharmacokinetic properties of the molecule, including solubility and cell permeability.

Comparative Analysis of Analogs: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary and highly promising biological target for pyrimidine-based inhibitors is Dihydroorotate Dehydrogenase (DHODH).[2][3] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, making it an essential enzyme for rapidly proliferating cells, such as cancer cells and activated lymphocytes.[4] Consequently, DHODH inhibitors have shown significant therapeutic potential in oncology and autoimmune diseases.[3][4]

The following sections compare different classes of analogs based on modifications to the core 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid structure, with a focus on their activity as DHODH inhibitors.

Structural Analogs and Their Biological Performance

The potency and selectivity of DHODH inhibitors can be significantly modulated by altering the substituents on the pyrimidine core. The following table summarizes the structure-activity relationships for key analog classes, drawing from the broader family of pyrimidine-based DHODH inhibitors.

Analog ClassKey Structural ModificationsImpact on DHODH InhibitionRepresentative Data (IC50)
Class A: 2-Substituted Pyrimidines Variation of the 2-cyclopropyl group with other small alkyl or aryl groups.The 2-position substituent interacts with a hydrophobic pocket in the DHODH active site. Small, rigid groups like cyclopropyl are often optimal.Varies significantly based on the substituent; sub-micromolar to nanomolar range for potent analogs.[5]
Class B: 5-Substituted Pyrimidines Replacement of the 5-methyl group with halogens, larger alkyl groups, or hydrogen.The 5-position offers an opportunity to fine-tune lipophilicity and steric interactions. Halogen substitution can enhance potency.Can lead to a several-fold increase or decrease in potency depending on the specific modification.
Class C: 4-Carboxamide Analogs Conversion of the 4-carboxylic acid to various amides.The amide linkage allows for the introduction of diverse chemical moieties that can form additional interactions with the target protein, often leading to enhanced potency and altered pharmacokinetic profiles.Highly variable, with some analogs demonstrating nanomolar potency.[6]
Class D: Fused Pyrimidine Analogs Cyclization involving the pyrimidine ring to form bicyclic systems like thieno[2,3-d]pyrimidines.The fused ring system can provide a rigid scaffold that orients substituents for optimal binding, often leading to highly potent compounds.Can exhibit potent activity, though SAR is highly dependent on the nature of the fused ring and its substituents.[7][8]

Experimental Protocols for Evaluation

The robust evaluation of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid analogs requires a combination of enzymatic and cell-based assays.

In Vitro DHODH Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Principle: The assay monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The rate of dye reduction is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: 500 µM Dihydroorotate in assay buffer.

    • Electron Acceptor Solution: 120 µM DCIP in assay buffer.

    • Enzyme Solution: Recombinant human DHODH diluted in assay buffer to the desired concentration.

    • Test Compounds: Serial dilutions in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilution to a 96-well plate.

    • Add 50 µL of the DHODH enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution of the substrate and electron acceptor.

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that are dependent on de novo pyrimidine synthesis.

Principle: The assay measures the number of viable cells after a defined period of incubation with the test compounds. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, K562) in appropriate media supplemented with fetal bovine serum.[3]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the DHODH-mediated pyrimidine biosynthesis pathway and a typical experimental workflow for inhibitor screening.

DHODH_Pathway cluster_Mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation Inhibitor 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid analogs Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Experimental_Workflow start Start: Compound Library of Analogs primary_screen Primary Screening: In Vitro DHODH Inhibition Assay start->primary_screen hit_identification Hit Identification (IC50 < 1 µM) primary_screen->hit_identification secondary_assay Secondary Assay: Cell-Based Proliferation Assay hit_identification->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization (Potency, Selectivity, PK/PD) sar_analysis->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A typical experimental workflow for screening and optimizing DHODH inhibitors.

Conclusion and Future Directions

The 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid scaffold serves as a highly promising starting point for the development of novel therapeutics, particularly DHODH inhibitors. The comparative analysis of its analogs reveals that strategic modifications at the 2, 4, and 5-positions of the pyrimidine ring can lead to significant improvements in potency, selectivity, and overall drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds.

Future research in this area should focus on exploring a wider range of substituents and employing structure-based drug design to optimize interactions with the DHODH active site. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates.

References

  • Repurposed dihydroorotate dehydrogenase inhibitors with efficacy against drug-resistant Acinetobacter baumannii. PNAS. [Link]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. PubMed. [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. ACS Publications. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • From Rings to Remedies: Investigating the Structure-Activity Relationship of Macrocyclic Anticancer Agents. IntechOpen. [Link]

  • Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Purity validation of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenge of validating early-stage pharmaceutical building blocks. 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (Molecular Formula: C9H10N2O2, Monoisotopic mass: 178.0742 Da[1]) is a highly versatile intermediate. Its pyrimidine core and cyclopropyl moiety make it a valuable precursor for the synthesis of kinase inhibitors and targeted therapeutics.

However, the presence of structurally similar synthesis impurities—such as des-methyl derivatives, unreacted cyclopropyl precursors, or positional isomers—can severely compromise downstream coupling reactions. To ensure absolute confidence in batch-to-batch consistency, we must move beyond simple area-normalization and implement a self-validating analytical system.

This guide objectively compares our Ultra-Pure grade product against standard market alternatives, detailing the causality behind our HPLC and LC-MS validation workflows designed in strict accordance with ICH Q2(R2) guidelines[2].

The Causality of Method Selection: An Orthogonal Approach

According to the ICH Q2(R2) guidelines, an analytical procedure must be definitively proven fit for its intended purpose, requiring rigorous evaluation of specificity, linearity, and precision[3]. Relying on a single analytical technique is a critical vulnerability in drug development. Therefore, we employ an orthogonal approach:

  • HPLC-UV for Robust Quantitation: The conjugated pyrimidine ring provides excellent UV absorbance. By using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), we can establish linearity and precision across a wide dynamic range.

  • LC-MS for Specificity and Mass Balance: While UV detects chromophores, it is blind to non-UV-absorbing contaminants. Liquid Chromatography-Mass Spectrometry (LC-MS) bridges this gap. By utilizing Electrospray Ionization (ESI), we can detect the target [M+H]+ adduct at m/z 179.08.

Mechanistic Insight: The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose. First, it suppresses the ionization of the carboxylic acid moiety (keeping it protonated and neutral), which drastically improves its retention and peak shape on a reversed-phase C18 column. Second, it acts as an abundant proton donor to enhance the ionization efficiency of the pyrimidine nitrogen in ESI positive mode[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate System Suitability Testing (SST) prior to sample analysis. If the SST fails, the system auto-halts, preventing the generation of false-positive purity data.

Protocol 1: HPLC-UV Purity Quantitation
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[4]. Causality: The sub-2-micron particle size ensures ultra-high resolution of closely eluting structural isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultra-pure water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Initial 5% B; ramp to 50% B at 7.0 min; ramp to 100% B at 7.5 min; hold until 9.0 min; return to 5% B at 9.1 min for re-equilibration[4].

  • Flow Rate: 0.5 mL/min.

  • Detection: DAD scanning from 200–400 nm (Quantitation extracted at 254 nm).

  • SST Requirement: Injection of a 10 µg/mL reference standard must yield a tailing factor 1.5 and a theoretical plate count 10,000.

Protocol 2: LC-MS Impurity Profiling
  • Instrument: Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive (+).

  • Source Parameters: Capillary voltage at 2.5 kV; Desolvation temperature at 650°C; Source temperature at 150°C; Desolvation gas flow at 800 L/h[5].

  • Mass Range: Full scan m/z 100–1000 to capture dimers and unexpected high-molecular-weight adducts.

  • SST Requirement: Mass accuracy of the [M+H]+ ion must be within ± 5 ppm of the theoretical m/z 179.0820.

Comparative Performance Data

To objectively demonstrate the impact of rigorous purification and validation, we analyzed our Ultra-Pure grade 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid against two commercially available alternatives using the validated methods described above.

Product GradeSupplierHPLC-UV Purity (%)Major Identified ImpurityLC-MS Base Peak (m/z)Visual Appearance
Ultra-Pure Grade Our Product 99.8% None detected > 0.1%179.08 [M+H]+ White crystalline powder
Research GradeCompetitor A96.4%Des-methyl derivative (2.1%)179.08, 165.06Off-white powder
Technical GradeCompetitor B91.2%Unreacted precursors (5.3%)179.08, 137.05Pale yellow solid

Data Interpretation: Competitor A's product contains a significant des-methyl impurity (m/z 165.06). Because this impurity shares the reactive carboxylic acid functional group, it will actively compete in downstream amide-coupling reactions, leading to a cascade of contaminated intermediates. Our Ultra-Pure grade eliminates this risk entirely.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of our orthogonal validation process, ensuring no batch is released without meeting stringent ICH Q2(R2) criteria[2].

PurityValidation Start 2-Cyclopropyl-5-methylpyrimidine- 4-carboxylic acid Batch Prep Sample Preparation (0.1% FA in H2O/ACN) Start->Prep HPLC HPLC-UV Analysis (Quantitation & Linearity) Prep->HPLC LCMS LC-MS Analysis (Specificity & Mass ID) Prep->LCMS DataHPLC Chromatographic Purity (%) Impurity Profiling HPLC->DataHPLC DataMS Molecular Ion [M+H]+ Co-eluting Impurities LCMS->DataMS ICH ICH Q2(R2) Compliance Check (Accuracy, Precision, LOD/LOQ) DataHPLC->ICH DataMS->ICH Pass Ultra-Pure Grade Certified for Release ICH->Pass Meets Criteria Fail Research/Technical Grade Rejected/Downgraded ICH->Fail Fails Criteria

Orthogonal HPLC and LC-MS workflow for ICH Q2(R2) compliant purity validation.

Conclusion & Best Practices

The purity of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid cannot be assumed based solely on a single chromatographic run. Co-eluting impurities, particularly structurally analogous byproducts, require the orthogonal selectivity of both HPLC-UV and LC-MS. By adhering strictly to ICH Q2(R2) guidelines[6] and utilizing mobile phases optimized for both chromatographic resolution and ionization efficiency, researchers can safeguard their downstream synthetic investments. Always demand comprehensive, multi-detector Certificates of Analysis (CoA) when sourcing critical pyrimidine building blocks.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid - PubChemLite University of Luxembourg / PubChem[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Research Journal of Pharmacy and Technology[Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation National Institutes of Health (PMC)[Link]

Sources

Structural characterization using 1H NMR and 13C NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Magnet: A Comparative Guide to ^1^H and ^13^C NMR Structural Characterization in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed "gold standard" for the structural elucidation and quantification of organic molecules in drug design[1]. Historically, the pharmaceutical industry’s reliance on NMR has been synonymous with high-field, superconducting magnets (400 MHz to >1 GHz). However, the last decade has seen a paradigm shift with the maturation of permanent-magnet benchtop NMR systems (60–100 MHz)[2].

As a Senior Application Scientist, I frequently navigate the strategic deployment of these two distinct platforms. This guide objectively compares benchtop and high-field NMR for ^1^H and ^13^C structural characterization, detailing the physical causality behind their performance limits, and providing validated experimental protocols for modern drug development workflows.

The Physics of the Field: Causality Behind the Capabilities

To understand when to deploy benchtop versus high-field NMR, we must examine the fundamental physics governing signal-to-noise ratio (SNR) and spectral resolution.

The sensitivity of an NMR experiment is directly proportional to the population difference between nuclear spin states, governed by the Boltzmann distribution. Because this population difference scales with the external magnetic field strength ( B0​ ), the theoretical SNR scales approximately to B03/2​ . Consequently, a 600 MHz high-field instrument inherently possesses vastly superior sensitivity compared to a 60 MHz benchtop system.

Furthermore, the chemical shift dispersion (in Hz) scales linearly with B0​ . In ^1^H NMR, where the chemical shift window is narrow (~10 ppm), low-field benchtop systems often suffer from severe signal overlap (second-order coupling) for complex Active Pharmaceutical Ingredients (APIs).

The ^13^C Challenge: ^13^C NMR offers a much broader chemical shift range (~200 ppm), making it highly desirable for resolving complex molecular backbones without the overlap seen in ^1^H NMR[3]. However, ^13^C suffers from a low natural isotopic abundance (1.1%) and a low gyromagnetic ratio ( γ ), rendering it roughly 5,700 times less sensitive than ^1^H[3]. While high-field systems overcome this through sheer magnetic force and cryogenic probes, benchtop systems require extensive signal averaging (often >24 hours) or advanced hyperpolarization techniques to yield actionable ^13^C data[4].

NMR_Workflow Start Pharmaceutical Sample Decision Analytical Objective? Start->Decision QAQC Reaction Monitoring / QA (Known Target) Decision->QAQC High Throughput DeNovo De Novo Elucidation (Unknown Structure) Decision->DeNovo High Resolution Benchtop Benchtop NMR (60-100 MHz) Rapid 1H / 13C Screening QAQC->Benchtop HighField High-Field NMR (400+ MHz) High-Res 1D & 2D NMR DeNovo->HighField

Decision matrix for selecting benchtop vs. high-field NMR in drug development workflows.

Head-to-Head Comparison: Benchtop vs. High-Field NMR

The table below synthesizes the quantitative and operational metrics of both platforms to guide instrumentation strategy.

Table 1: Quantitative Comparison of NMR Platforms for Structural Characterization

ParameterBenchtop NMR (Permanent Magnet)High-Field NMR (Superconducting)
Magnetic Field ( B0​ ) 1.4 – 2.35 Tesla (60 – 100 MHz)9.4 – 23.5 Tesla (400 – 1000+ MHz)
^1^H Resolution (Linewidth) ~0.5 Hz (at 50% peak height)< 0.1 Hz (at 50% peak height)
^13^C Sensitivity (Natural Abund.) Low (Requires high concentration >500mM or SABRE)High (Routine detection at <10mM)
Cryogen Requirements None (Operates at room temperature)Liquid Helium & Liquid Nitrogen
Primary Drug Dev. Application At-line reaction monitoring, QA/QC, raw materialsDe novo structural elucidation, impurity profiling
Capital Expenditure (CapEx) $50,000 – $120,000$400,000 – $2,000,000+

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality-driven steps that prevent common analytical errors.

Protocol A: High-Field Quantitative ^13^C NMR (qNMR) for API Purity

Objective: Absolute quantification of a complex API using ^13^C NMR. Causality: Standard ^13^C NMR uses broadband proton decoupling to collapse multiplets into sharp singlets, increasing SNR. However, this induces the Nuclear Overhauser Effect (NOE), which artificially and non-uniformly enhances carbon signals, destroying quantitative relationships[3]. To circumvent this, we utilize an inverse-gated decoupling sequence .

Methodology:

  • System Suitability Testing (SST): Prepare a validation standard of 1% CHCl3 in Acetone-d6. Perform 3D shimming until the ^1^H non-spinning linewidth at 50% height is ≤0.45 Hz.

  • Sample Preparation: Weigh exactly 20.0 mg of the API and 5.0 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid) into a vial. Dissolve in 600 µL of DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • T1​ Relaxation Measurement: Run an Inversion-Recovery pulse sequence (180° - τ

    • 90° - acquire) to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing quaternary carbon in the API.
  • Parameter Optimization: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus. Causality: This ensures >99.3% return of bulk magnetization to the Z-axis, preventing signal saturation.

  • Acquisition: Execute the inverse-gated decoupling sequence (decoupler ON only during the short acquisition time, OFF during the long D1​ delay). Acquire 1024 scans to achieve an SNR >150:1 for the target peaks.

  • Validation: Integrate the CRM standard peak and the target API peak. The relative standard deviation (RSD) of integrals across triplicate runs must be <1.0% .

Protocol B: Benchtop ^1^H NMR for At-Line Reaction Monitoring

Objective: Real-time kinetic tracking of an oxidation reaction. Causality: Benchtop NMR is ideal for this because it eliminates the time delay of transporting samples to a core facility. By focusing on a highly deshielded, isolated proton signal (e.g., an aldehyde proton at ~9.5 ppm), the lower chemical shift dispersion of the 60 MHz magnet becomes irrelevant.

Methodology:

  • Thermal Equilibration: Ensure the benchtop magnet enclosure is stabilized at its internal operating temperature (typically 30°C) for at least 4 hours prior to analysis to prevent B0​ drift.

  • Background Calibration: Run a dummy scan of the neat reaction solvent to identify solvent-suppression frequencies if required.

  • Flow-Cell Integration: Connect the reactor vessel to the benchtop NMR flow-cell via PTFE tubing using a peristaltic pump (flow rate: 1 mL/min).

  • Acquisition: Set up a pseudo-2D kinetic run. Acquire 4 scans per time-point (approx. 15 seconds per spectrum) using a standard 90° pulse.

  • Data Processing: Plot the integral of the emerging product peak (e.g., 9.5 ppm) against the disappearing starting material peak. The reaction endpoint is validated when the starting material integral plateaus below the predetermined Limit of Detection (LOD).

Advanced Techniques: Bridging the Gap with SABRE

A critical limitation of benchtop NMR is its inability to rapidly acquire ^13^C spectra at natural abundance due to low sensitivity. To bridge this gap, researchers employ Signal Amplification by Reversible Exchange (SABRE) [4].

Mechanism of Action: SABRE is a hyperpolarization technique that does not require altering the chemical structure of the analyte. It relies on the concurrent, reversible binding of para-hydrogen ( p -H2) gas and the target drug analyte to an Iridium-based transition metal catalyst. While bound in the catalytic complex, the highly ordered spin state of p -H2 is transferred to the ^1^H or ^13^C nuclei of the analyte via the scalar coupling network. When the hyperpolarized analyte dissociates back into the bulk solution, it yields NMR signal enhancements of up to 45,000-fold for ^13^C, allowing natural abundance ^13^C benchtop spectra to be acquired in seconds rather than days[4].

SABRE_Mechanism pH2 para-H2 Gas Catalyst Iridium Complex pH2->Catalyst Binding Hyper Hyperpolarized State Catalyst->Hyper Spin Transfer Analyte Target Analyte Analyte->Catalyst Exchange

SABRE hyperpolarization mechanism transferring spin order from para-H2 to the target analyte.

Strategic Recommendations

For drug development professionals, the choice between benchtop and high-field NMR should not be viewed as mutually exclusive, but rather as highly complementary:

  • Deploy Benchtop NMR in the synthetic laboratory or pilot plant for high-throughput QA/QC, raw material identification, and real-time reaction monitoring. It drastically reduces the bottleneck at the core facility and provides immediate, actionable kinetic data.

  • Reserve High-Field NMR for de novo structural elucidation of unknown impurities, complex stereochemical assignments using 2D techniques (HSQC, HMBC, NOESY), and highly precise ^13^C qNMR where baseline resolution of complex carbon backbones is strictly required[1][3].

By understanding the physical limitations and leveraging the distinct advantages of each platform, analytical scientists can build a highly efficient, self-validating structural characterization pipeline.

References

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Forensic Science International URL: [Link]

  • SABRE hyperpolarization enables high-sensitivity 1H and 13C benchtop NMR spectroscopy Science Advances URL:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Molecules URL:[Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers Journal of Pharmaceutical Analysis URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: First-Generation (Gefitinib, Erlotinib) vs. Third-Generation (Osimertinib) EGFR Inhibitors

Introduction: The Clinical Imperative for Structural Evolution

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein whose hyperactivation—often driven by sensitizing mutations like L858R or exon 19 deletions—is a primary oncogenic driver in non-small cell lung cancer (NSCLC)[1]. While early targeted therapies successfully inhibited these mutant kinases, the inevitable emergence of acquired resistance necessitated continuous structural evolution of these compounds.

As an Application Scientist evaluating kinase inhibitors, understanding the Structure-Activity Relationship (SAR) of these compounds is critical. This guide objectively compares the biochemical performance, structural mechanics, and experimental validation of first-generation reversible inhibitors against third-generation irreversible inhibitors.

Structure-Activity Relationship (SAR) Analysis

First-Generation TKIs: Gefitinib and Erlotinib

Structural Core: 4-anilinoquinazoline scaffold[2].

  • Mechanism of Action: These compounds act as ATP-competitive, reversible inhibitors. The N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Met793 residue in the EGFR hinge region[2].

  • The Resistance Paradigm (T790M): Despite initial efficacy (IC50 ~10–54 nM against sensitizing mutations)[3], clinical resistance typically emerges within 9 to 15 months[2]. In approximately 50% of cases, this is driven by the "gatekeeper" T790M mutation[2].

  • Causality of Resistance: The substitution of threonine with a bulkier methionine residue at position 790 creates severe steric hindrance, physically blocking the 4-anilinoquinazoline core from properly orienting in the ATP-binding pocket[2][4]. Furthermore, the T790M mutation intrinsically increases the kinase's binding affinity for endogenous ATP, easily outcompeting reversible inhibitors[4].

Third-Generation TKIs: Osimertinib

Structural Core: Mono-anilino-pyrimidine scaffold with an acrylamide warhead[2].

  • Mechanism of Action: Osimertinib was rationally designed to overcome T790M resistance. The shift from a quinazoline to a pyrimidine core provides the structural flexibility needed to accommodate the bulky methionine residue without steric clash[2][4].

  • Covalent Bonding: The critical SAR breakthrough was the installation of an electrophilic acrylamide group. This "warhead" undergoes a Michael addition with the sulfhydryl group of Cys797 at the edge of the ATP-binding cleft, forming an irreversible covalent bond[2][5].

  • Wild-Type Sparing Selectivity: Because Osimertinib relies heavily on the covalent interaction with Cys797 and specific hydrophobic interactions tailored to the mutant pocket, it exhibits a >200-fold selectivity for T790M over wild-type (WT) EGFR[3][6]. This selectivity drastically reduces WT-driven dose-limiting toxicities, such as severe skin rash and gastrointestinal issues[1].

EGFR_Signaling EGF EGF Ligand EGFR_WT EGFR (WT / Sensitizing Mutants) EGF->EGFR_WT Activates EGFR_Mut EGFR (T790M Gatekeeper Mutant) EGF->EGFR_Mut Activates Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR_WT->Signaling ATP Hydrolysis EGFR_Mut->Signaling ATP Hydrolysis Gen1 1st Gen TKIs (Gefitinib, Erlotinib) Gen1->EGFR_WT Reversible Inhibition (H-bond at Met793) Gen1->EGFR_Mut Steric Clash (Ineffective) Gen3 3rd Gen TKIs (Osimertinib) Gen3->EGFR_WT Spares WT (Reduced Toxicity) Gen3->EGFR_Mut Covalent Bond (Cys797)

Diagram 1: Mechanistic pathways of EGFR activation and the divergent intervention strategies of 1st vs. 3rd Gen TKIs.

Quantitative Performance Comparison

To objectively validate the SAR design, we must look at the biochemical IC50 values across different EGFR variants. The table below synthesizes the inhibitory profiles of these compounds.

CompoundGenerationBinding TypeEGFR (WT) IC50EGFR (L858R) IC50EGFR (L858R/T790M) IC50
Gefitinib FirstReversible~33 nM[3]~12 - 54 nM[3]> 1000 nM[3]
Erlotinib FirstReversible~20 nM[3]~10 - 20 nM[3]> 1000 nM[3]
Osimertinib ThirdIrreversible (Covalent)~300 - 500 nM[3]~12 nM[3]~1 nM[3]

Data Interpretation: Osimertinib demonstrates sub-nanomolar potency against the double mutant while maintaining a high IC50 for the wild-type receptor, proving the success of its mutant-selective SAR engineering[3][4].

Experimental Validation Protocols

To ensure scientific integrity, the efficacy of these compounds must be validated through self-validating, orthogonal assays. Below are the standardized methodologies for biochemical and cellular profiling.

Biochemical Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo assay is the industry standard for evaluating kinase inhibitors because it measures the accumulation of ADP rather than the depletion of ATP, offering a superior signal-to-background ratio[7].

Step-by-Step Methodology:

  • Preparation: Prepare a 10X stock of recombinant active EGFR kinase (WT or L858R/T790M), ultra-pure ATP, and a specific peptide substrate (e.g., EGFR peptide 985-996) in a 1X kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)[7][8][9].

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of the inhibitor (serially diluted in 5% DMSO), 2 µL of the enzyme, and 2 µL of the substrate/ATP mix[7]. Incubate at room temperature for 60 minutes[7].

    • Causality: This step establishes the baseline enzymatic conversion of ATP to ADP in the presence of the inhibitor.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature[7].

    • Causality: This reagent actively depletes any unreacted ATP. This is a critical self-validating step; by eliminating background ATP, we ensure that any subsequent luminescence is strictly derived from the ADP generated by the kinase[7].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes[7].

    • Causality: This reagent converts the accumulated ADP back into ATP, which immediately drives a coupled Ultra-Glo™ Luciferase/luciferin reaction to produce light[7].

  • Quantification: Record luminescence (0.5–1 second integration time) using a microplate reader[7]. Plot the luminescent signal against inhibitor concentration using a non-linear regression curve fit to determine the IC50[7][9].

ADP_Glo_Workflow Step1 1. Kinase Reaction EGFR + ATP + Substrate Generates ADP Step2 2. ATP Depletion Add ADP-Glo Reagent Degrades unreacted ATP Step1->Step2 Step3 3. Kinase Detection Convert ADP to ATP Luciferase/Luciferin Step2->Step3 Step4 4. Quantification Measure Luminescence Calculate IC50 Step3->Step4

Diagram 2: The self-validating workflow of the ADP-Glo Kinase Assay, highlighting the critical ATP depletion step.

Cellular Profiling: Cell Viability Assay

Biochemical potency must translate to cellular efficacy. We use specific cancer cell lines to validate the mutant-sparing nature of the inhibitors[6][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 cells (harboring endogenous EGFR L858R/T790M) and A549 cells (harboring WT EGFR) into 96-well opaque plates at a density of 3,000 cells/well[6].

    • Causality: Testing against both lines simultaneously proves whether the compound selectively kills mutant-dependent tumors while sparing healthy (WT) tissues[6].

  • Compound Treatment: After 24 hours of incubation, treat the cells with a 10-point serial dilution of the TKI (e.g., Osimertinib) and incubate for 72 hours.

  • Viability Measurement: Add a luminescent cell viability reagent (which lyses cells and generates a luminescent signal proportional to the amount of ATP present).

    • Causality: ATP serves as a direct proxy for metabolically active, viable cells[9]. A drop in luminescence correlates directly with the anti-proliferative effect of the drug.

Future Directions: The C797S Challenge

While Osimertinib revolutionized the treatment of T790M-positive NSCLC, evolutionary pressure has led to the emergence of the tertiary C797S mutation[5][6].

Because Osimertinib relies on a covalent bond with the thiol group of Cysteine 797, the mutation of this residue to a Serine (which lacks the reactive sulfhydryl group) completely abolishes the drug's irreversible binding capability[5][6]. Consequently, Osimertinib exhibits poor inhibitory activity (IC50 = 546 nM) against the L858R/T790M/C797S triple mutant[6].

Current SAR efforts in drug development are focused on Fourth-Generation EGFR inhibitors . Strategies include utilizing macrocyclization to increase binding affinity without relying on covalent attachment, or targeting allosteric sites to bypass the highly mutated ATP-binding pocket entirely[6].

References

  • Promega Corporation.
  • Butterworth, S. "The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M". PMC (NIH).
  • Journal of Medicinal Chemistry. "Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer".
  • Benchchem. "Epidermal Growth Factor Receptor Peptide (985-996)". Benchchem.com.
  • Benchchem. "Egfr-IN-68". Benchchem.com.
  • Journal of Medicinal Chemistry. "Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC".
  • Journal of Medicinal Chemistry. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor".
  • MDPI. "Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects". MDPI.com.
  • MedChemExpress. "EGFR Inhibitors". MedchemExpress.com.

Sources

Benchmarking different synthetic routes to 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized pyrimidine scaffolds, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid has emerged as a critical building block. The incorporation of a cyclopropyl group at the C2 position enhances metabolic stability and lipophilicity, while the C4-carboxylic acid provides a versatile handle for amide coupling or esterification.

This guide objectively benchmarks the two most viable synthetic strategies for this molecule: a modular Late-Stage Suzuki-Miyaura Cross-Coupling and a scalable De Novo Cyclocondensation . By analyzing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a definitive resource for process chemists and discovery scientists.

Retrosynthetic Analysis & Route Overview

The synthesis of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid can be disconnected via two primary strategic nodes: the C2–C(cyclopropyl) bond or the pyrimidine ring itself.

Retrosynthesis Target 2-Cyclopropyl-5-methylpyrimidine -4-carboxylic acid Route1 Route 1: Suzuki Coupling (C2-Functionalization) Target->Route1 Route2 Route 2: De Novo Synthesis (Cyclocondensation) Target->Route2 Pre1 Ethyl 2-chloro-5-methyl pyrimidine-4-carboxylate + Cyclopropylboronic acid Route1->Pre1 Pre2 Cyclopropanecarboxamidine + 1,3-Dielectrophile Route2->Pre2

Retrosynthetic pathways for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

  • Route 1 (C2-Functionalization): Leverages commercially available ethyl 2-chloro-5-methylpyrimidine-4-carboxylate[1]. This route is highly predictable and ideal for discovery-scale synthesis where modularity is prioritized over reagent cost.

  • Route 2 (De Novo Synthesis): Constructs the pyrimidine core from acyclic precursors. While it requires careful control of regioselectivity during the condensation phase, it bypasses the need for expensive palladium catalysts, making it superior for kilogram-scale manufacturing.

Route 1: Late-Stage C2-Functionalization (Suzuki-Miyaura)

Mechanistic Insights & Causality

The Suzuki-Miyaura cross-coupling of sp³-hybridized organoborons, such as cyclopropylboronic acid, is notoriously challenging. The non-linear overlap of the sp³ orbitals in the cyclopropyl ring increases its sp² character, which facilitates transmetalation compared to standard alkyl boronic acids[2]. However, cyclopropylboronic acid is still highly susceptible to protodeboronation under basic aqueous conditions.

To counteract this, the protocol utilizes Pd(dppf)Cl₂ . The large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the residence time of the intermediate Pd(II) species and suppressing off-target β-hydride elimination (though less of a concern for cyclopropyl, it prevents general decomposition pathways)[3]. Alternatively, utilizing cyclopropyl MIDA boronates can provide a slow-release mechanism for the active boronic acid, drastically improving yields by maintaining a low steady-state concentration of the unstable free boronic acid[3].

Route1_Workflow SM Ethyl 2-chloro-5-methyl pyrimidine-4-carboxylate Coupling Pd(dppf)Cl2, K2CO3 Cyclopropylboronic acid Toluene/H2O, 100°C SM->Coupling Intermediate Ethyl 2-cyclopropyl-5-methyl pyrimidine-4-carboxylate Coupling->Intermediate Hydrolysis 1. LiOH, THF/H2O 2. HCl (aq) Intermediate->Hydrolysis Product Target Acid Hydrolysis->Product

Workflow for the Suzuki-Miyaura cross-coupling and subsequent saponification.

Route 2: De Novo Cyclocondensation

Mechanistic Insights & Causality

The de novo approach relies on the condensation of cyclopropanecarboxamidine with a highly electrophilic 1,3-dicarbonyl equivalent. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a cornerstone in modern heterocyclic synthesis[4]. By reacting an appropriate α-keto ester with DMF-DMA, an enaminone is generated.

During cyclization, the amidine acts as a bis-nucleophile. The primary amine of the amidine undergoes a conjugate addition-elimination at the enamine carbon (expelling dimethylamine), followed by intramolecular cyclization onto the ketone carbonyl. This method is highly atom-economical and avoids transition metals entirely[5]. The primary challenge is ensuring complete regiocontrol, which is dictated by the differential electrophilicity of the enaminone's two reactive centers.

Quantitative Benchmarking

The following table summarizes the operational metrics of both routes to aid in route selection based on project phase and scale.

MetricRoute 1: Suzuki-Miyaura (C2-Coupling)Route 2: De Novo Cyclocondensation
Overall Yield 72 - 78%55 - 65%
Step Count 2 (Coupling, Hydrolysis)3 (Enaminone formation, Cyclization, Hydrolysis)
Scalability Moderate (Limited by Pd/Boronic acid cost)High (Ideal for >1 kg scale)
Green Chemistry Moderate (Requires transition metals)Good (Metal-free, though uses DMF-DMA)
Primary Impurities Protodeboronation byproducts, Pd-residuesRegioisomers, unreacted amidine
Cost per Gram High ( $)Low ($)

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Route 1)

Step 1: Cross-Coupling

  • Charge: To a flame-dried Schlenk flask, add ethyl 2-chloro-5-methylpyrimidine-4-carboxylate (1.0 equiv, 10 mmol)[1], cyclopropylboronic acid (1.5 equiv, 15 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Purge the vessel with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation: TLC monitoring (UV 254 nm) will show the disappearance of the starting material. ¹H NMR of the intermediate ester will reveal a distinct multiplet at 0.9–1.2 ppm (4H) and a characteristic methine multiplet at ~2.2 ppm (1H), confirming the incorporation of the cyclopropyl ring.

Step 2: Saponification

  • Charge: Dissolve the purified ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate in THF/MeOH/H₂O (2:1:1, 0.2 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture to remove organic solvents. Cool the aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl.

  • Collection: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

  • Self-Validation: The precipitation event is a physical validation of successful hydrolysis. IR spectroscopy will show the disappearance of the ester C-O stretch and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong carboxylic acid C=O stretch (~1700 cm⁻¹).

References

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks White Rose eTheses Online URL:[Link]

  • DMF-DMA Reagent in Heterocyclic Synthesis ChemistrySelect / Scribd Archive URL:[Link]

  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent Beilstein Journal of Organic Chemistry URL:[Link]

Sources

A Senior Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the journey from a promising parent compound to a clinically viable drug is paved with rigorous validation. For researchers, scientists, and drug development professionals, the synthesis of novel derivatives is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. However, the true value of these new chemical entities can only be ascertained through a meticulously designed and executed in vitro validation cascade.

This guide provides an in-depth comparison of essential in vitro assays, structured not as a rigid template, but as a logical, field-proven workflow. We will move from foundational assessments of cellular impact to sophisticated measures of target engagement and specificity, explaining the causal links between each experimental choice. Using derivatives of an Epidermal Growth Factor Receptor (EGFR) inhibitor as a practical example, we will illustrate how to build a self-validating system that ensures the data you generate is robust, reproducible, and, most importantly, translatable.

Pillar 1: Foundational Assays - Does the Derivative Work and How Potent is It?

The initial phase of validation addresses two fundamental questions: Does the new derivative exert the desired biological effect (e.g., stopping cancer cell growth)? And is this effect mediated by the direct inhibition of the intended target?

The First Litmus Test: Cell Viability & Cytotoxicity Assays

The most straightforward method to determine if a compound has a biological effect is to measure its impact on the viability and proliferation of relevant cancer cell lines.[1] These assays serve as a holistic readout, integrating complex cellular processes like cell permeability, metabolism, and target interaction.

Causality Behind the Choice: Before investing in more complex and expensive assays, you must confirm that your derivatives have anti-proliferative activity. A variety of methods exist, each with its own principle. Tetrazolium-based assays (MTT, MTS) measure metabolic activity through the reduction of a substrate into a colored formazan product, while ATP-based assays like CellTiter-Glo® measure the levels of ATP, a key indicator of metabolically active cells.[2][3] The CellTiter-Glo® assay is often preferred in high-throughput settings due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[4][5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer line for EGFR inhibitors) in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the parent compound and its derivatives in culture medium. Add the compounds to the designated wells, ensuring a final volume of 200 µL. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.[5] Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

G cluster_0 Cell Viability Workflow A Seed Cells in 96-well Plate B Add Compound Derivatives (Serial Dilutions) A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC₅₀ Values E->F

Caption: Workflow for assessing compound cytotoxicity.

Data Presentation: Comparison of EGFR Inhibitor Derivatives on A549 Cells

CompoundDescriptionCellular IC₅₀ (nM) on A549 Cells
GefitinibParent Compound15
Derivative 1Fluoro-substituted analog8
Derivative 2Methoxy-substituted analog55
Derivative 3Inactive Control Analog>10,000
Confirming the Mechanism: Biochemical Kinase Assays

A potent effect in a cell viability assay is promising, but it doesn't prove the compound is working through the intended target. The effect could be due to off-target toxicity.[7] Therefore, the next essential step is to perform a biochemical assay using purified target enzyme to confirm direct inhibition and determine potency.[8]

Causality Behind the Choice: Biochemical assays isolate the target protein from the complexities of the cell, allowing for a direct measurement of the compound-target interaction.[9] This is crucial for establishing a structure-activity relationship (SAR) for your derivatives. Luminescence-based assays like ADP-Glo™ are highly sensitive and measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] It is important to note that comparing IC₅₀ values between different labs and assay formats can be misleading; determining the inhibition constant (Ki) provides a more universal measure of potency.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase reaction buffer, the required concentration of purified EGFR kinase, the specific substrate peptide, and ATP.

  • Compound Addition: In a 384-well plate, add the test compounds across a range of concentrations.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP to the wells. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and plot against compound concentration to determine the biochemical IC₅₀.

G cluster_1 Biochemical Assay Workflow A Combine Purified Kinase, Substrate, ATP, and Inhibitor B Incubate to Allow Kinase Reaction A->B C Stop Reaction & Deplete ATP (ADP-Glo Reagent) B->C D Convert ADP to ATP & Generate Light (Detection Reagent) C->D E Measure Luminescence D->E F Calculate Biochemical IC₅₀ E->F

Caption: Workflow for biochemical kinase inhibition assay.

Data Presentation: Biochemical Potency of EGFR Inhibitor Derivatives

CompoundDescriptionBiochemical IC₅₀ (nM) against EGFRwt-TK
GefitinibParent Compound10
Derivative 1Fluoro-substituted analog5
Derivative 2Methoxy-substituted analog60
Derivative 3Inactive Control Analog>20,000

Pillar 2: Advanced Validation - Proving Target Engagement in Live Cells

A significant challenge in drug discovery is that potent biochemical inhibitors often show weaker activity in cellular assays.[12] This discrepancy can be due to factors like poor cell membrane permeability or competition with high intracellular concentrations of ATP. Therefore, it's crucial to validate that your compound engages its target within the physiological context of a living cell.

The Gold Standard: Cellular Target Engagement Assays

Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ provide direct evidence of a compound binding to its target inside intact cells.[13][14]

Causality Behind the Choice:

  • CETSA is based on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15] By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.

  • NanoBRET™ is a proximity-based assay that measures Bioluminescence Resonance Energy Transfer between a target kinase fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site.[16] When an unlabeled test compound displaces the tracer from the kinase, the BRET signal decreases, allowing for a quantitative measurement of compound affinity in real-time within living cells.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to confluency and treat with the desired concentration of the test compound or vehicle control for a set period.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to create a "melt curve."

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in each sample using a standard protein detection method, such as quantitative Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target stabilization and engagement.

G cluster_2 CETSA Workflow A Treat Intact Cells with Compound B Heat Cell Aliquots to Various Temperatures A->B C Lyse Cells & Separate Soluble Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curve & Determine Thermal Shift (ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay.

Data Presentation: Target Engagement of EGFR Inhibitor Derivatives

CompoundDescriptionTarget Engagement (ΔTm in °C)Cellular IC₅₀ (nM) from NanoBRET™
GefitinibParent Compound+5.225
Derivative 1Fluoro-substituted analog+6.118
Derivative 2Methoxy-substituted analog+1.5450
Derivative 3Inactive Control Analog+0.1>10,000

Pillar 3: Ensuring Specificity - Off-Target Profiling

A compound that potently inhibits its target and shows strong cellular activity is a promising lead. However, many small molecules interact with multiple proteins, and these off-target effects are a primary cause of clinical trial failure due to unforeseen toxicity.[17] Therefore, assessing the selectivity of your lead candidates is not optional; it is a critical step in de-risking your program.

Causality Behind the Choice: The most direct way to assess specificity is to screen the compound against a large panel of related and unrelated kinases.[18] This provides a "selectivity profile" and can reveal potential liabilities early in the discovery process. A compound that inhibits dozens of kinases is more likely to have a complex and unpredictable biological effect than one that inhibits only a few.[19]

Methodology: Large-Scale Kinase Panel Screening

Promising derivatives (like Derivative 1 in our example) should be submitted for screening against a large panel of purified kinases (e.g., >250) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined. This data helps to identify any kinases that are inhibited with a potency similar to the primary target, flagging them for further investigation.

G cluster_3 On-Target vs. Off-Target Activity Compound Inhibitor Derivative OnTarget Intended Target (e.g., EGFR) Compound->OnTarget High Affinity OffTarget1 Off-Target 1 (e.g., SRC) Compound->OffTarget1 Unintended Binding OffTarget2 Off-Target 2 (e.g., ABL1) Compound->OffTarget2 Unintended Binding Efficacy Therapeutic Efficacy OnTarget->Efficacy Toxicity Potential Toxicity OffTarget1->Toxicity OffTarget2->Toxicity

Caption: On-target binding leads to efficacy; off-target binding can cause toxicity.

Data Presentation: Selectivity Profile for Lead Candidate "Derivative 1"

ParameterValueInterpretation
Screening Concentration1 µMStandard concentration for initial profiling.
Number of Kinases Tested255A comprehensive panel covering the human kinome.
Primary Target Inhibition98% (EGFR)Confirms potent on-target activity.
Off-Targets (>50% Inhibition)3A low number suggests good selectivity.
Most Potent Off-TargetERBB2 (65% inh.)Structurally related to EGFR; inhibition may be acceptable or even beneficial.

Synthesizing the Data: A Self-Validating System

By integrating the data from these three pillars, a coherent and trustworthy picture of a derivative's potential emerges. Each assay serves to validate the others, creating a robust decision-making framework.

Putting It All Together: Candidate Comparison

Assay TypeParameterDerivative 1 (Go) Derivative 2 (No-Go) Rationale
Cell Viability Cellular IC₅₀Potent (8 nM)Weak (55 nM)Derivative 1 shows strong anti-proliferative effect.
Biochemical Biochemical IC₅₀Potent (5 nM)Moderate (60 nM)Derivative 1 is a potent direct inhibitor of the target enzyme.
Target Engagement CETSA (ΔTm)Strong (+6.1°C)Weak (+1.5°C)Derivative 1 clearly binds and stabilizes the target in live cells, while Derivative 2 does not. This explains the poor cellular activity of Derivative 2 despite moderate biochemical potency.
Specificity Off-TargetsLow (3)Not TestedDerivative 1 has a clean selectivity profile, lowering the risk of off-target toxicity.

By following this logical, multi-pillar approach to in vitro validation, researchers can have high confidence in their lead candidates, ensuring that only the most promising and well-characterized derivatives advance toward preclinical development. This commitment to scientific integrity and rigorous, self-validating experimental design is the bedrock of successful drug discovery.

References

  • Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

  • Cell Chemical Biology. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2019). Guidelines on Clinical Method Validation & Verification. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). In vitro and in silico evaluation of EGFR targeting activities of curcumin and its derivatives. [Link]

  • Molecules. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Taylor & Francis Online. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. [Link]

  • Reaction Biology. Cell Proliferation Assay Services. [Link]

  • Science. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Frontiers in Oncology. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • MDPI. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. [Link]

  • ACS Omega. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Promega Corporation (YouTube). (2023). MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • ResearchGate. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • SLAS Discovery. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]

  • Pharmacology Research & Perspectives. (2020). Helping to drive the robustness of preclinical research – the assay capability tool. [Link]

  • eLife. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • ACS Chemical Biology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • National Institutes of Health (NIH). Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Nature Communications. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]

Sources

A Comparative Guide to Catalytic Systems for Pyrimidine Synthesis: From Benchtop to Industrial Scale

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][] The efficient and selective synthesis of functionalized pyrimidines is, therefore, a critical endeavor for researchers and pharmaceutical manufacturers. This guide provides an in-depth, objective comparison of the leading catalytic systems for pyrimidine synthesis, supported by experimental data, to empower scientists in selecting the optimal strategy for their specific needs.

The Landscape of Pyrimidine Synthesis: A Mechanistic Overview

The construction of the pyrimidine ring can be broadly achieved through the condensation of a three-carbon unit with a nitrogen-containing fragment, such as an amidine, urea, or guanidine.[] Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of these transformations. The choice of catalyst dictates the reaction mechanism and, consequently, the scope and limitations of the synthetic route.

Here, we will delve into a comparative analysis of three major classes of catalysts: transition metal catalysts, organocatalysts, and biocatalysts, with a focus on their performance in key pyrimidine-forming reactions like the Biginelli reaction and multicomponent syntheses.

Transition Metal Catalysis: The Workhorses of Pyrimidine Synthesis

Transition metal catalysts are widely employed in pyrimidine synthesis due to their high efficiency and functional group tolerance.[3] Metals like palladium, copper, iridium, and nickel are particularly effective in facilitating various bond-forming reactions.

Palladium Catalysis

Palladium catalysts are renowned for their role in cross-coupling reactions, which can be ingeniously applied to pyrimidine synthesis. One common strategy involves a palladium-catalyzed coupling followed by a cyclization step to construct the pyrimidine ring.[4]

Copper Catalysis

Copper catalysts offer a cost-effective and versatile alternative for pyrimidine synthesis.[5] They are particularly effective in multicomponent reactions and annulation strategies. For instance, a copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a direct route to 2,4,6-trisubstituted pyrimidines.[5]

Iridium and Ruthenium Catalysis: Acceptorless Dehydrogenative Coupling

A sustainable and atom-economical approach to pyrimidine synthesis involves the acceptorless dehydrogenative coupling (ADC) of alcohols and amidines, often catalyzed by iridium or ruthenium complexes.[6][7] This "borrowing hydrogen" methodology utilizes alcohols as alkylating agents, liberating only water and hydrogen gas as byproducts.[6][7]

Table 1: Performance Comparison of Transition Metal Catalysts in Pyrimidine Synthesis

Catalyst SystemReaction TypeKey AdvantagesTypical Yields (%)Reaction ConditionsReference(s)
Pd-based Cross-coupling/CyclizationHigh functional group tolerance, well-established reactivity70-95Often requires pre-functionalized substrates, relatively mild conditions[4]
Cu-based Multicomponent/AnnulationCost-effective, good for diverse substitutions60-90Often requires an oxidant, mild to moderate temperatures[5][8]
Ir/Ru-pincer complexes Acceptorless Dehydrogenative CouplingHigh atom economy, sustainable, uses readily available alcohols75-95High temperatures, often requires a base[6][7]
Ni-based Dehydrogenative CouplingCost-effective alternative to precious metals65-85Can require specific ligands for high efficiency[8]
Zn-based Lewis Acid CatalysisMild conditions, good for specific transformations like the Biginelli reaction70-90Catalyst loading can be high[5]

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis.[9] These small organic molecules can activate substrates through various mechanisms, including enamine and iminium ion formation, to facilitate pyrimidine synthesis with high enantioselectivity.

Proline and its Derivatives

L-proline and its derivatives are versatile organocatalysts that can effectively promote the Biginelli reaction and other multicomponent syntheses of pyrimidines.[9] They operate through enamine catalysis, activating the carbonyl component for subsequent reaction.

Chiral Phosphoric Acids

Chiral phosphoric acids have proven to be highly effective in enantioselective Biginelli and Biginelli-like reactions.[10] These Brønsted acid catalysts activate the aldehyde component through hydrogen bonding, enabling stereocontrolled addition of the other reactants.

Table 2: Performance Comparison of Organocatalysts in Pyrimidine Synthesis

Catalyst SystemReaction TypeKey AdvantagesTypical Yields (%)Enantioselectivity (% ee)Reference(s)
L-Proline Biginelli/MulticomponentInexpensive, readily available, environmentally benign70-90Moderate[9]
Diarylprolinol Silyl Ethers aza-Michael additionHigh enantioselectivity for acyclic nucleoside synthesis51-78 (two steps)91-98[11][12]
Chiral Phosphoric Acids Biginelli-likeHigh enantioselectivity, low catalyst loading60-95up to 99[10]
Primary Amine-Thioureas BiginelliBifunctional activation, high enantioselectivity44-6894-99[13]

Biocatalysis: Nature's Approach to Pyrimidine Synthesis

Biocatalysis offers an unparalleled level of selectivity and sustainability in chemical synthesis. Enzymes from purine and pyrimidine salvage pathways can be harnessed for the industrial production of nucleic acid derivatives.[14] While whole-cell and isolated enzyme systems are highly effective, their application is often limited to specific substrate classes and requires specialized expertise.

The de novo pyrimidine biosynthesis pathway, involving a series of enzymatic reactions, is a fundamental biological process for producing pyrimidine nucleotides.[15] Advances in synthetic biology are enabling the engineering of microorganisms for the tailored production of pyrimidines and their derivatives.[15]

Experimental Protocols and Workflow Diagrams

To provide a practical context, this section details a representative experimental protocol for a commonly employed catalytic system and illustrates the general workflow.

Representative Experimental Protocol: Lewis Acid-Catalyzed Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, and is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs).[16] Lewis acids are often employed to catalyze this reaction.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., NiCl₂·6H₂O, 10 mol%)[17]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea/thiourea, and the Lewis acid catalyst in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Workflow and Catalytic Cycle Diagrams

Biginelli_Reaction_Workflow start Start reactants Combine Aldehyde, β-Ketoester, Urea/Thiourea, and Catalyst in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool and Precipitate in Ice Water reaction->workup filtration Filter and Wash Solid workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure Dihydropyrimidinone purification->product

Caption: General workflow for the Biginelli reaction.

Lewis_Acid_Catalytic_Cycle catalyst Lewis Acid (e.g., Ni²⁺) aldehyde Aldehyde catalyst->aldehyde Coordination activated_aldehyde Activated Aldehyde catalyst->activated_aldehyde Activation acyliminium Acyliminium Ion activated_aldehyde->acyliminium + Urea - H₂O urea Urea intermediate Open-Chain Intermediate acyliminium->intermediate + Enolate enolate Enolate of β-Ketoester product DHPM intermediate->product Cyclization & Dehydration product->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for a Lewis acid-catalyzed Biginelli reaction.

Industrial Scale Synthesis: Practical Considerations

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges, including cost, safety, and scalability.[18] For large-scale manufacturing of pyrimidine intermediates, robust and cost-effective methods are paramount.

For instance, the industrial synthesis of 4,6-dihydroxypyrimidine often involves the condensation of a dialkyl malonate with formamide using an alkali metal alkoxide like sodium methoxide.[18] Similarly, the production of 2,4-dichloropyrimidine, a key intermediate, is typically achieved through the chlorination of uracil with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[18] In some cases, tungstate-catalyzed oxidation is employed for the synthesis of specific pyrimidine N-oxides like the precursor to Minoxidil.

Conclusion and Future Outlook

The field of pyrimidine synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient catalytic systems.[19] While transition metal catalysts remain the workhorses for many applications, the rise of organocatalysis offers powerful, metal-free alternatives, particularly for asymmetric synthesis. Biocatalysis, though currently more specialized, holds immense promise for the green production of pyrimidine-based pharmaceuticals.

The selection of an optimal catalytic system is a multifactorial decision that depends on the desired product, scale of synthesis, cost considerations, and environmental impact. This guide provides a framework for researchers and drug development professionals to navigate the diverse landscape of catalytic pyrimidine synthesis and make informed decisions to accelerate their research and development efforts. The integration of flow chemistry and artificial intelligence in catalyst design and process optimization is expected to further revolutionize this critical area of synthetic chemistry.[1]

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL not provided)
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - International Journal on Science and Technology. (URL not provided)
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL not provided)
  • Pyrimidine synthesis - Organic Chemistry Portal. (URL not provided)
  • De Novo Pyrimidine Synthesis - BOC Sciences. (URL not provided)
  • Head-to-head comparison of different catalysts for the Biginelli reaction - Benchchem. (URL not provided)
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])

  • Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed. (URL: [Link])

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques | Bentham Science Publishers. (URL: [Link])

  • A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society. (URL: [Link])

  • Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection. (URL not provided)
  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. (URL not provided)
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (URL: [Link])

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (URL: [Link])

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Request PDF - ResearchGate. (URL: [Link])

  • An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis: Polycyclic Aromatic Compounds - Taylor & Francis. (URL: [Link])

  • Application Notes: Industrial Scale Synthesis of Pyrimidine Intermedi
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (URL not provided)
  • The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines - ResearchGate. (URL: [Link])

  • Organocatalytic synthesis of novel purine and pyrimidine acyclic nucleosides - Sci-Hub. (URL not provided)
  • Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. (URL: [Link])

  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - Beilstein Journals. (URL: [Link])

  • Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02754D. (URL: [Link])

  • Pyrimidine Biosynthesis - CD Biosynsis. (URL not provided)
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis - Benchchem. (URL not provided)
  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC. (URL: [Link])

  • Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. (URL: [Link])

  • Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed. (URL: [Link])

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (URL not provided)

Sources

Confirming molecular weight and formula by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Unknown: A Comparative Guide to Molecular Weight and Formula Confirmation by High-Resolution Mass Spectrometry

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery, environmental screening, and metabolomics: transitioning from a detected feature (an m/z value) to a definitively confirmed molecular formula. This leap from nominal mass to a validated elemental composition is not achieved by simply reading a number off a screen. It is governed by the physics of mass defect and the rigorous application of heuristic chemical logic.

In this guide, we will dissect the causality behind high-resolution mass spectrometry (HRMS) workflows, objectively compare the leading analyzer platforms, and provide a self-validating protocol for molecular formula determination.

The Physics of Exact Mass and Mass Defect

To understand why HRMS is mandatory for formula confirmation, we must look at the nucleus. Protons and neutrons do not have a mass of exactly 1.0000 Da. Due to the strong nuclear forces that bind the components of an atomic nucleus together, the actual mass of a given isotope deviates from its nominal integer by a small but characteristic amount (dictated by E=mc2 )[1]. This phenomenon is known as the [2].

For instance, the monoisotopic mass of 16O is 15.9949 Da, while 14N is 14.0031 Da[1]. By measuring the mass-to-charge ratio (m/z) to four or five decimal places (achieving sub-ppm accuracy), HRMS platforms can distinguish between isobaric compounds that share a nominal mass but differ in their elemental composition.

Comparative Analysis of HRMS Platforms

Choosing the right mass analyzer dictates the success of your formula assignment. The three dominant HRMS technologies operate on fundamentally different physics, each balancing resolving power against acquisition speed[3].

  • Time-of-Flight (TOF) : Accelerates ions through a flight tube. Mass is proportional to the square of the flight time. TOFs offer unparalleled acquisition speeds, making them ideal for narrow chromatographic peaks (e.g., UHPLC or flow injection analysis)[4].

  • Orbitrap : Traps ions in an electrostatic field where they oscillate around a central spindle. The frequency of this axial oscillation is inversely proportional to the square root of m/z[3]. Orbitraps provide exceptional resolving power but require longer transient recording times, meaning slower scan rates[5].

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) : Uses a superconducting magnet to trap ions, measuring their cyclotron frequency[3]. It offers the highest theoretical resolving power but at a significant cost and slower acquisition speed[5].

Table 1: Quantitative Comparison of HRMS Platforms for Small Molecule Analysis

PlatformMass Analyzer PhysicsMax Resolving Power (FWHM)Mass Accuracy (ppm)Scan SpeedPrimary Application
Q-TOF Time-of-flight over fixed distance~60,000< 2 - 5Very Fast (up to 100 Hz)UHPLC/FIA, rapid screening
Orbitrap Axial oscillation frequency> 500,000< 1 - 3Moderate (1 - 40 Hz)Deep metabolomics, intact proteins
FT-ICR Cyclotron frequency in magnetic field> 1,000,000< 0.2 - 1Slow (~1 Hz)Complex mixtures (petroleomics)

Workflow: From Unknown Feature to Confirmed Formula

The experimental determination of a molecular formula is a self-validating system of sample preparation, precise ionization, and algorithmic data filtering.

Workflow A Sample Preparation & Chromatography B Soft Ionization (ESI / APCI) A->B Eluent C High-Resolution MS Acquisition B->C Ions D Exact Mass Extraction (< 5 ppm error) C->D Spectra E Isotopic Pattern Matching D->E m/z values F Heuristic Filtering (Seven Golden Rules) E->F Candidates G Confirmed Molecular Formula F->G Final Formula

Experimental workflow for molecular formula confirmation using high-resolution mass spectrometry.

Step-by-Step Methodology: Intact Mass Analysis & Formula Confirmation

Step 1: Instrument Calibration and Tuning

  • Action : Calibrate the HRMS using a known standard (e.g., sodium formate for negative ion mode or a proprietary positive ion calibration solution).

  • Causality : External calibration establishes the mass axis. For sub-ppm accuracy, employ internal lock masses (e.g., fluorinated phosphazines) during the run. This self-validating step dynamically corrects for real-time thermal drift in the mass analyzer, ensuring mass accuracy remains <2 ppm.

Step 2: Chromatographic Separation and Soft Ionization

  • Action : Elute the sample via UHPLC into an Electrospray Ionization (ESI) source. Maintain a capillary voltage of 3.0–3.5 kV and a desolvation temperature of 350°C.

  • Causality : ESI is a soft ionization technique that preserves the intact molecular ion (e.g., [M+H]+ or [M−H]− ). Preventing premature fragmentation is critical because the intact parent mass is the foundation of the entire formula generation algorithm.

Step 3: High-Resolution Data Acquisition

  • Action : Acquire MS1 full scans at a resolving power of at least 60,000 (at m/z 200) for TOF, or 120,000 for Orbitrap.

  • Causality : High resolving power is required to separate the target analyte's isotopic envelope from co-eluting background matrix interferences. Without high resolution, overlapping peaks will distort the isotopic ratios, leading to false formula assignments.

Step 4: Exact Mass Extraction and Isotopic Pattern Matching

  • Action : Extract the monoisotopic peak and calculate the mass error in parts-per-million (ppm). Next, compare the empirical isotopic distribution (the A+1 and A+2 peaks) against theoretical models.

  • Causality : A mass error of <3 ppm narrows the list of mathematically possible formulas. However, exact mass alone is insufficient. You must validate the formula by ensuring the isotopic spacing and relative abundance match theoretical values[6]. For example, a relative A+2 abundance of ~25% strongly indicates the presence of a single Chlorine atom ( 37Cl )[6].

Heuristic Filtering: The Seven Golden Rules

Even with <1 ppm mass accuracy, a molecule at m/z 600 can yield dozens of mathematically valid elemental compositions. To systematically eliminate false positives, we apply the developed by Kind and Fiehn[7].

HeuristicFiltering Start Input: Candidate Formulas Rule1 1. Element Restrictions (Exclude unlikely elements) Start->Rule1 Rule2 2. LEWIS/SENIOR Rules (Valence/Bond checks) Rule1->Rule2 Rule3 3. Isotopic Patterns (Match theoretical vs. empirical) Rule2->Rule3 Rule4 4. H/C Ratios (0.1 to 3.0 range) Rule3->Rule4 Rule5 5. Heteroatom/C Ratios (N, O, P, S vs C) Rule4->Rule5 End Output: High-Confidence Formula Rule5->End

Logical sequence of the Seven Golden Rules for heuristic filtering of molecular formulas.

These rules act as a computational funnel based on the first principles of chemistry[8]. For example, the LEWIS and SENIOR rules discard formulas that cannot form physically possible chemical bonds based on valence electron parity[7]. The H/C and heteroatom/C ratios filter out formulas with statistically improbable atomic proportions (e.g., a molecule with 10 carbons and 40 nitrogens), grounded in the statistical analysis of millions of known compounds from databases like PubChem[7].

Experimental Case Study: Orbitrap vs. TOF in Metabolite Identification

To illustrate the practical impact of platform choice and heuristic filtering, consider the following experimental data derived from the analysis of a complex biological extract containing a target drug metabolite (Theoretical exact mass: 307.0839 Da, Formula: C12​H12​F17​NO5​S ).

Table 2: Formula Assignment Success Rates (Target m/z 307.0839)

PlatformResolution SettingMass Error (ppm)Initial Formula CandidatesCandidates after Isotope MatchingCandidates after Heuristic FilteringFinal Assignment
Q-TOF 60,0002.14251Confirmed
Orbitrap 240,0000.81821Confirmed
FT-ICR 1,000,0000.2611Confirmed

Data Interpretation : While the FT-ICR and high-field Orbitrap provided the lowest mass error and the fewest initial candidates[5], the TOF platform—despite a slightly higher mass error (2.1 ppm)—successfully identified the correct formula once isotopic pattern matching and heuristic filtering were applied. This demonstrates that algorithmic validation via the Seven Golden Rules is just as critical as raw instrumental resolving power[8].

References

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry . Chemistry LibreTexts. Available at:[Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches . Biocompare. Available at:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? . Metabolomics Blog. Available at:[Link]

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry . PubMed (BMC Bioinformatics). Available at:[Link]

  • Enhancing Mass Spectral Formula Determination by Heuristic Rules . Spectroscopy Online. Available at:[Link]

Sources

A Researcher's Guide to Cross-Reactivity Studies of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents, from anticancer to anti-inflammatory drugs. The 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid series represents a class of compounds with significant potential, likely as modulators of key cellular signaling pathways. However, the promise of any new chemical entity is invariably linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and characterizing the cross-reactivity profile of these derivatives is therefore not just a regulatory hurdle but a critical step in elucidating their true biological activity and potential for clinical success.

This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and use the well-characterized pyrimidine-based drug, Imatinib, as a case study to illustrate the principles and interpretation of cross-reactivity data.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to off-target effects. For pyrimidine-based compounds, which often target the highly conserved ATP-binding pocket of kinases, the potential for cross-reactivity is substantial. Early, systematic screening against a broad panel of potential off-targets offers several advantages:

  • Informed Lead Optimization: Understanding the selectivity profile allows medicinal chemists to rationally design next-generation compounds with improved specificity, mitigating potential liabilities early in the discovery process.

  • Mechanism Deconvolution: Unanticipated off-target activities can sometimes explain unexpected phenotypic observations, leading to a deeper understanding of the compound's mechanism of action.

  • Prediction of Potential Toxicities: Identifying interactions with proteins known to be associated with adverse drug reactions can help in predicting and monitoring potential toxicities in preclinical and clinical studies.

  • Discovery of Novel Therapeutic Opportunities: In some instances, off-target effects can be therapeutically beneficial, opening up new indications for a drug candidate.

A Strategic Approach to Cross-Reactivity Screening

A tiered and logical approach to cross-reactivity screening is essential for efficiently allocating resources and generating meaningful data. The following workflow provides a robust framework for characterizing 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivatives.

G cluster_0 Tier 1: Primary Target & Related Family cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Cellular & Phenotypic Confirmation A Primary Target Engagement & Potency (e.g., Biochemical IC50) B Selectivity Panel vs. Homologous Targets (e.g., Kinase Family Panel) A->B Initial Selectivity C Broad Kinome-Wide Screening (e.g., >400 Kinases) B->C Broaden Scope D Screening Against Other Common Off-Target Classes (GPCRs, Ion Channels, Transporters) C->D Assess Non-Kinase Off-Targets E Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Validate in Cellular Context F Cellular Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) E->F Evaluate Cellular Toxicity G Phenotypic Screening in Relevant Cell Models F->G Link to Functional Outcomes

Figure 1: A tiered workflow for comprehensive cross-reactivity screening.

Experimental Protocols for Key Assays

The following sections provide detailed, step-by-step methodologies for essential cross-reactivity experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivative in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

  • Kinase Reaction Setup (384-well plate format):

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

    • Prepare a kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be predetermined.

    • Initiate the kinase reaction by adding 2 µL of the kinase/substrate solution to each well.

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[1]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivative in cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Mix gently to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Record the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration and determine the IC50 value.

Case Study: Cross-Reactivity Profile of Imatinib

Imatinib (Gleevec®) is a cornerstone of targeted therapy, primarily known for its inhibition of the BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML).[5] As a 2-phenylaminopyrimidine derivative, it serves as an excellent surrogate for understanding the potential cross-reactivity of other pyrimidine-based compounds.

Primary Targets and Key Off-Targets of Imatinib

While highly effective against BCR-ABL, Imatinib is not entirely specific. Its therapeutic effects in other cancers, such as gastrointestinal stromal tumors (GIST), are due to its activity against other kinases like KIT and PDGF-R.[6]

Target KinaseKinase FamilyIC50 (nM)Therapeutic Relevance
ABL1 Tyrosine Kinase25 Primary Target in CML [7]
KIT Tyrosine Kinase100 Primary Target in GIST
PDGFRα/β Tyrosine Kinase100 Therapeutic Target
DDR1Tyrosine Kinase2.9Off-target
LCKTyrosine Kinase (Src family)190Off-target
SRCTyrosine Kinase (Src family)>10,000Low affinity off-target
NQO2Quinone Reductase~1 µMNon-kinase off-target

Note: IC50 values can vary depending on the assay conditions. The values presented are representative.

The kinome-wide selectivity of Imatinib has been extensively studied. While it is considered a relatively selective kinase inhibitor, it does interact with a subset of kinases with varying affinities.[2] This "polypharmacology" contributes to both its expanded therapeutic applications and some of its side effects.[8]

Broader Off-Target Profile: Beyond the Kinome

A comprehensive understanding of cross-reactivity requires looking beyond the kinome. Small molecule inhibitors can interact with other classes of proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters. While less common for pyrimidine-based kinase inhibitors, these interactions can lead to significant and unexpected pharmacology. For instance, some kinase inhibitors have been reported to interact with ion channels, such as the hERG potassium channel, which can lead to cardiotoxicity.[7] Therefore, a thorough cross-reactivity assessment should include screening against a panel of these non-kinase targets, particularly for compounds that will be developed for chronic administration.

Comparison with Alternative Therapeutic Strategies

The 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivatives are likely being developed as kinase inhibitors. In the context of CML, where Imatinib is the first-line therapy, several alternatives exist, many of which are also pyrimidine derivatives or have distinct chemical scaffolds.

DrugChemical ClassPrimary Target(s)Key Advantages/Disadvantages
Imatinib 2-PhenylaminopyrimidineBCR-ABL, KIT, PDGFRWell-established efficacy and safety profile. Resistance can develop.
Dasatinib AminopyrimidineBCR-ABL, SRC familyMore potent than Imatinib; active against some Imatinib-resistant mutations.
Nilotinib AminopyrimidineBCR-ABLMore potent than Imatinib; active against some Imatinib-resistant mutations.
Bosutinib QuinolineBCR-ABL, SRC familyEffective in patients who have failed other TKIs.[1]
Ponatinib PyridopyrimidineBCR-ABL (including T315I mutant)Active against the T315I "gatekeeper" mutation, which confers resistance to other TKIs.

This comparison highlights that even within the same therapeutic class, subtle structural differences can lead to significant variations in selectivity and clinical utility. For a new series of compounds like the 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid derivatives, a key differentiator will be its unique selectivity profile and its activity against clinically relevant resistance mutations.

Conclusion and Future Directions

The development of novel pyrimidine derivatives like the 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid series holds significant promise. However, a deep and early understanding of their cross-reactivity is paramount. By employing a strategic, multi-tiered screening approach that encompasses not only the target and its close relatives but also the broader kinome and other relevant protein classes, researchers can build a comprehensive selectivity profile. This knowledge is invaluable for guiding lead optimization, anticipating potential liabilities, and ultimately, increasing the probability of translating a promising chemical scaffold into a safe and effective medicine. The principles and protocols outlined in this guide provide a robust starting point for this critical endeavor.

References

  • Schröder, M., et al. (2020). A version of the ADP-Glo assay to assess reversible and irreversible binding effects of kinase covalent inhibitors. STAR Protocols.
  • Nam, J., et al. (2025). 3-O-acetylrubiarbonol B preferentially targets EGFR and MET over rubiarbonol B to inhibit NSCLC cell growth. PLoS One.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol. Promega.
  • Jabbour, E., & Kantarjian, H. (2009). Treatment Options for Patients With Chronic Myeloid Leukemia Who Are Resistant to or Unable to Tolerate Imatinib. Clinical Leukemia. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.
  • Merck Millipore. (n.d.).
  • Zitvogel, L., et al. (2016). Immunological off-target effects of imatinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Wylie, A. A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Hughes, T. P., et al. (2019). Asciminib in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure. New England Journal of Medicine.
  • Marfe, G., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Miao, W., et al. (2020). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry.
  • Drewry, D. H., et al. (2021).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood.
  • Cohen, P., & Alessi, D. R. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions.
  • Johnson, J. L., & Georg, G. I. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Miao, W., et al. (2019). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry.
  • Drewry, D. H., et al. (2021).
  • BenchChem. (2025).
  • Bovolenta, M., et al. (2015). Cutaneous Adverse Reactions to Imatinib: A Case Report of a Successful Slow Protocol for Induction of Drug Tolerance. Walsh Medical Media.
  • El-Gamal, M. I., et al. (2024).
  • Sharma, R., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • European Medicines Agency. (n.d.).
  • National Cancer Institute. (2018).
  • Pan, J. (2010). Overcoming Gleevec-resistance by blocking oncogene addiction in malignant hematologic cells. Chinese Journal of Cancer.
  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia.
  • U.S. Food and Drug Administration. (n.d.).
  • Du, Y., et al. (2024). Direct crosstalk between GPCRs and ion channels via G proteins. Signal Transduction and Targeted Therapy.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (CAS No. 1304953-33-3). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is not a benign substance; it possesses a specific hazard profile that dictates our handling and disposal strategy. The primary hazards, as identified in notified Classifications and Labelling (C&L), are summarized below.[1]

Table 1: Hazard Profile of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Hazard ClassificationHazard CodeDescriptionImmediate Implication for Handling & Disposal
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Avoid creating dust or aerosols. Use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Skin IrritationH315Causes skin irritation.Direct skin contact must be prevented through proper gloving and lab coat use.
Serious Eye IrritationH319Causes serious eye irritation.Chemical safety goggles or a face shield are mandatory to prevent severe eye damage.
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness or dizziness.Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.

The causality is clear: the compound's toxicity and irritant properties mean that uncontrolled release, whether through improper disposal or accidental spills, poses a direct threat to personnel and the environment. Therefore, it cannot be treated as common waste.

Prerequisites for Compliant Disposal

Prior to generating the waste stream, the following elements must be in place, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard and Environmental Protection Agency (EPA) regulations.[2][3]

Waste Determination

Based on its known toxicological properties[1], 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid must be managed as a hazardous waste. The Resource Conservation and Recovery Act (RCRA) mandates that any waste exhibiting characteristics of toxicity be handled under specific regulatory controls.[4] Disposing of this chemical down the drain or in regular trash is a direct violation of these regulations and is strictly prohibited.[5]

Container Selection and Labeling

The integrity of the disposal process begins with the primary container.

  • Compatibility: The waste container must be chemically compatible with the carboxylic acid. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste to prevent reaction and corrosion.[6]

  • Integrity: Containers must be in good condition, free from cracks or defects, and possess a securely fitting, leak-proof cap.[4][5]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid"

    • An accurate list of all constituents (if mixed with solvents, etc.)

    • The specific hazard warnings (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final collection for disposal.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling the waste container:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7][8]

  • Skin Protection: A flame-retardant lab coat and chemically impervious gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected for integrity before each use.[7]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Step 2: Segregate the Waste Stream

Chemical incompatibility is a major source of laboratory incidents.

  • Do Not Mix: Do not mix 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid waste with incompatible materials. Specifically, store it separately from bases, oxidizing agents, and reducing agents to prevent violent reactions.[5][9]

  • Dedicated Container: It is best practice to maintain a dedicated waste container for this compound and its associated rinsate, especially in labs where it is used frequently.

Step 3: Containment and Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][10]

  • Location: The designated SAA must be under the direct control of laboratory personnel.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[10]

  • Container Management: The waste container must be kept securely capped at all times, except when actively adding waste.[5][11] Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.[11][12] Place the container in a secondary containment bin to mitigate leaks or spills.[4]

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10]

  • Request Pickup: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a form detailing the container's contents.

  • Documentation: Ensure all paperwork is completed accurately. The "cradle-to-grave" responsibility under RCRA means the generator is accountable for the waste until its final, documented destruction.[4]

The entire workflow, from generation to disposal, is a system designed to ensure safety and compliance at every stage.

Disposal_Workflow cluster_Lab_Operations In-Lab Operations cluster_Disposal_Process Formal Disposal Process gen Waste Generation (Point of Use) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiates Disposal seg Step 2: Segregate Waste (Isolate from Incompatibles) ppe->seg cont Step 3: Contain Waste (Labeled, Closed Container) seg->cont saa Store in Satellite Accumulation Area (SAA) cont->saa req Step 4: Request Pickup (Contact EHS/Contractor) saa->req Container Full or Max Accumulation Time Reached pickup Licensed Contractor Picks Up Waste req->pickup dest Final Disposition (e.g., Incineration) pickup->dest Secure Transport caption Disposal Workflow for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Caption: Disposal Workflow for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Secure the Area: Prevent entry into the spill zone. Remove all sources of ignition.[7]

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid dry sweeping, which can create dust.[13]

    • For Liquids/Solutions: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[7][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[2]

Regulatory Framework: The Basis of Our Practice

Our disposal procedures are not arbitrary; they are mandated by federal and state regulations designed to protect workers and the environment.

  • OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires employers to develop a Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and disposal of hazardous chemicals.[2][3][15]

  • EPA 40 CFR Parts 260-273: These regulations, under the authority of RCRA, establish the comprehensive framework for identifying, managing, and disposing of hazardous waste from "cradle-to-grave."[4][10]

Adherence to this guide ensures compliance with these critical regulatory standards, safeguarding both your personnel and your institution.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]

  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, March 25). Cytiva. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved from [Link]

Sources

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